molecular formula C14H24N2O5 B15544051 N-Boc-piperazine-C3-COOH

N-Boc-piperazine-C3-COOH

Katalognummer: B15544051
Molekulargewicht: 300.35 g/mol
InChI-Schlüssel: UYDIQBGTOJOHEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-piperazine-C3-COOH is a useful research compound. Its molecular formula is C14H24N2O5 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-7-15(8-10-16)11(17)5-4-6-12(18)19/h4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDIQBGTOJOHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Boc-piperazine-C3-COOH, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical and Physical Properties

This compound, systematically named 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, is a bifunctional molecule featuring a Boc-protected piperazine (B1678402) moiety and a carboxylic acid functional group connected by a propyl linker. This structure makes it an ideal component for conjugation chemistry, particularly in the assembly of larger, more complex molecules.

Table 1: General Properties of this compound

PropertyValue
IUPAC Name 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid
Synonyms 4-Boc-1-piperazinepropanoic acid, 3-(1-Boc-piperazin-4-yl)-propionic acid, 4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
CAS Number 959053-53-3, 242459-97-8
Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol [1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 138 °C
Boiling Point 389.1±37.0 °C (Predicted)
pKa 3.80±0.10 (Predicted)
XLogP3-AA -1.9[1]
Topological Polar Surface Area 70.1 Ų[1]
Solubility Information not available

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a Boc-protected piperazine with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group.

Representative Synthesis Protocol

A common synthetic route involves the Michael addition of N-Boc-piperazine to an acrylate (B77674) derivative, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or methanol, add tert-butyl acrylate (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, tert-butyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate, can be purified by column chromatography on silica (B1680970) gel.

  • Hydrolysis: The purified ester intermediate is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) (e.g., 1:1 v/v) and stirred at room temperature for 2-4 hours to remove the tert-butyl ester group.

  • Final Product Isolation: The solvent and excess TFA are removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid as a solid.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

  • δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • δ 2.40-2.60 (m, 8H): Protons of the four methylene (B1212753) groups of the piperazine ring.

  • δ 2.60-2.80 (t, 2H): Methylene protons adjacent to the carboxylic acid group.

  • δ 2.80-3.00 (t, 2H): Methylene protons adjacent to the piperazine nitrogen.

  • δ 12.0 (br s, 1H): Proton of the carboxylic acid group.

Predicted ¹³C NMR Spectral Data:

  • δ 28.4: Methyl carbons of the tert-butyl group.

  • δ 31.5: Methylene carbon of the propyl chain adjacent to the carboxylic acid.

  • δ 43.5: Methylene carbons of the piperazine ring adjacent to the Boc-protected nitrogen.

  • δ 52.9: Methylene carbons of the piperazine ring adjacent to the propyl-substituted nitrogen.

  • δ 54.1: Methylene carbon of the propyl chain adjacent to the piperazine nitrogen.

  • δ 80.0: Quaternary carbon of the tert-butyl group.

  • δ 154.7: Carbonyl carbon of the Boc protecting group.

  • δ 173.5: Carbonyl carbon of the carboxylic acid.

Role in PROTAC Drug Development

This compound is a valuable bifunctional linker used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]

The piperazine-C3-COOH moiety serves as a versatile scaffold for connecting the POI-binding ligand and the E3 ligase-binding ligand. The carboxylic acid provides a reactive handle for amide bond formation with an amine-functionalized ligand, while the Boc-protected piperazine nitrogen can be deprotected to reveal a secondary amine for subsequent coupling to the other ligand.

General PROTAC Mechanism

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling dissociation Proteasome Proteasome Ubiquitination->Proteasome Tagged POI Degradation Degradation of POI Proteasome->Degradation PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Linker This compound Coupling1 Amide Coupling (e.g., HATU, DIPEA) Linker->Coupling1 Ligand1 Ligand 1 (e.g., E3 Ligase binder) Ligand1->Coupling1 Intermediate1 Boc-Protected Intermediate Coupling1->Intermediate1 Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate1->Deprotection Intermediate2 Amine Intermediate Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand2 Ligand 2 (e.g., POI binder) Ligand2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

References

A Technical Guide to N-Boc-piperazine-C3-COOH: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-piperazine-C3-COOH, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, outlines a representative experimental protocol for its application in PROTAC synthesis, and visualizes its role in the context of a key immuno-oncology signaling pathway.

Core Physicochemical Data

The successful design and synthesis of PROTACs rely on well-characterized components. This compound serves as a versatile linker, connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. Its precise molecular weight and formula are crucial for characterization and reaction stoichiometry.

ParameterValue
Molecular Formula C14H24N2O5[1]
Molecular Weight 300.35 g/mol [1]
CAS Number 959053-53-3[1]

Application in PROTAC Synthesis: A Representative Experimental Protocol

This compound is a key reagent in the synthesis of PROTACs, such as those targeting the PD-1/PD-L1 axis for degradation.[2][3] The following is a representative, multi-step protocol for the synthesis of a PROTAC utilizing a piperazine-containing linker. This protocol is for illustrative purposes and may require optimization for specific target proteins and E3 ligase ligands.

Objective: To synthesize a PROTAC by coupling a target protein ligand and an E3 ligase ligand using the this compound linker.

Materials:

  • This compound

  • Target Protein Ligand (with a suitable reactive group, e.g., an amine)

  • E3 Ligase Ligand (e.g., Pomalidomide)

  • Coupling agents (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Methodology:

  • Activation of the Linker:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the linker.

  • Coupling with the First Ligand (e.g., Target Protein Ligand):

    • To the activated linker solution, add the target protein ligand (1.0 eq).

    • Continue stirring the reaction mixture at room temperature for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting intermediate by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of TFA in dichloromethane (B109758) (e.g., 20-50% TFA).

    • Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group from the piperazine (B1678402) nitrogen.

    • Remove the solvent and TFA under reduced pressure.

  • Coupling with the Second Ligand (e.g., E3 Ligase Ligand):

    • In a separate flask, activate the carboxylic acid of the E3 ligase ligand (e.g., Pomalidomide) using a similar procedure as in step 1.

    • Add the deprotected piperazine intermediate from step 3 to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature overnight.

  • Final Purification:

    • Purify the final PROTAC product using preparative HPLC to achieve high purity.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizing the PROTAC Mechanism of Action in the PD-1/PD-L1 Pathway

PROTACs containing the this compound linker can be designed to target and degrade specific proteins involved in disease pathways. The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system.[4][5][6] A PROTAC targeting PD-L1 can mark it for degradation, thereby restoring the anti-tumor immune response.

PROTAC_Mechanism cluster_cell Cell Membrane PDL1 PD-L1 (Target Protein) Ternary_Complex Ternary Complex (PD-L1-PROTAC-E3 Ligase) PDL1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (containing this compound linker) PROTAC->PDL1 Binds to PROTAC->E3_Ligase Recruits PROTAC->Ternary_Complex Ub_PDL1 Ubiquitinated PD-L1 Ternary_Complex->Ub_PDL1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_PDL1->Proteasome Targeted for Degradation Immune_Response Enhanced Anti-Tumor Immune Response Ub_PDL1->Immune_Response Leads to Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated degradation of PD-L1.

This diagram illustrates the mechanism by which a PROTAC, synthesized with a linker such as this compound, facilitates the ubiquitination and subsequent proteasomal degradation of the target protein PD-L1. This process can lead to the enhancement of the anti-tumor immune response.[7][8] The strategic incorporation of a piperazine moiety in the linker can improve the rigidity and solubility of the PROTAC molecule, which are critical for its efficacy.

References

Technical Guide: N-Boc-piperazine-C3-COOH (CAS No. 242459-97-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-C3-COOH, chemically known as 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, is a bifunctional molecule widely employed as a linker in the synthesis of complex molecules, particularly in the field of drug discovery. Its structure incorporates a Boc-protected piperazine (B1678402) moiety, providing a latent secondary amine, and a propanoic acid tail, offering a reactive carboxylic acid handle. This arrangement makes it a valuable building block for creating molecules with tailored properties, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). The piperazine ring imparts a degree of rigidity and can improve solubility, while the C3 alkyl chain provides spatial separation between conjugated moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for understanding the molecule's behavior in various experimental settings.

PropertyValueSource
CAS Number 242459-97-8PubChem
Molecular Formula C₁₂H₂₂N₂O₄PubChem
Molecular Weight 258.31 g/mol PubChem
IUPAC Name 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acidPubChem
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in organic solvents such as DMSO and DMFGeneral Knowledge

Synthesis

The synthesis of this compound is typically achieved through a Michael addition reaction between 1-Boc-piperazine and an acrylic acid derivative. This reaction is a conjugate addition of the secondary amine of the piperazine to the electron-deficient alkene of the acrylic acid.

General Synthesis Protocol

The following is a representative experimental protocol for the synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid:

Materials:

  • 1-Boc-piperazine

  • Acrylic acid

  • Solvent (e.g., Methanol, Ethanol, or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 equivalent) in the chosen solvent in a reaction vessel.

  • Add acrylic acid (1.0-1.2 equivalents) to the solution. The reaction is often carried out at room temperature or with gentle heating.

  • Stir the reaction mixture for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield the pure 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid.

Applications in Drug Discovery: PROTAC Synthesis

A significant application of this compound is its use as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the target-binding and E3 ligase-binding moieties for effective ternary complex formation.

This compound has been utilized in the synthesis of PROTACs targeting the programmed cell death-ligand 1 (PD-L1), a key immune checkpoint protein.[1]

Experimental Protocol: Synthesis of a PD-L1 Degrading PROTAC

The following protocol is a representative example of how this compound can be used to synthesize a PROTAC. This specific example outlines the coupling of the linker to an E3 ligase ligand (e.g., pomalidomide) and a target-binding ligand.

Step 1: Amide Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

  • To a solution of an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide) (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add this compound (1.1 eq.).

  • Add a peptide coupling reagent such as HATU (1.2 eq.) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.

Step 3: Amide Coupling to a Carboxylic Acid-Functionalized Target Ligand

  • Dissolve the deprotected amine salt from Step 2 and a carboxylic acid-functionalized target-binding ligand (1.0 eq.) in DMF.

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 3.0 eq. to neutralize the salt and facilitate coupling).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up and purify the final PROTAC molecule as described in Step 1.

Signaling Pathway and Experimental Workflows

The primary mechanism of action for PROTACs synthesized using this compound as a linker is the induced degradation of a target protein. In the case of a PD-L1 targeting PROTAC, the goal is to reduce the levels of PD-L1 on cancer cells, thereby enhancing the anti-tumor immune response.

PROTAC-Mediated PD-L1 Degradation Pathway

PROTAC_PDL1_Degradation cluster_cell Cancer Cell cluster_immune Immune Synapse PROTAC PD-L1 PROTAC Ternary_Complex Ternary Complex (PROTAC-PDL1-E3) PROTAC->Ternary_Complex PDL1 PD-L1 (Target Protein) PDL1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Tagged for degradation Degradation PD-L1 Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids PDL1_ext PD-L1 Degradation->PDL1_ext Reduced PD-L1 levels T_Cell T-Cell PD1 PD-1 No_Inhibition T-Cell Activation PDL1_ext->PD1 Interaction Blocked

Caption: PROTAC-mediated degradation of PD-L1 and subsequent impact on T-cell activation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis PROTAC Synthesis using This compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Culture (PD-L1 positive) Characterization->Cell_Culture PROTAC_Treatment Treat cells with PROTAC Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for PD-L1 Degradation PROTAC_Treatment->Western_Blot Co_culture Co-culture with T-cells PROTAC_Treatment->Co_culture DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax Animal_Model Tumor Xenograft Model DC50_Dmax->Animal_Model T_cell_activation Measure T-cell Activation (e.g., cytokine release) Co_culture->T_cell_activation T_cell_activation->Animal_Model PROTAC_Admin Administer PROTAC Animal_Model->PROTAC_Admin Tumor_Growth Monitor Tumor Growth PROTAC_Admin->Tumor_Growth PK_PD Pharmacokinetics and Pharmacodynamics PROTAC_Admin->PK_PD

References

An In-depth Technical Guide to N-Boc-piperazine-C3-COOH: A Core Component in Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Boc-piperazine-C3-COOH, a bifunctional linker molecule increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details the structure, physicochemical properties, and synthesis of this linker. Furthermore, it elucidates its critical role in the PROTAC-mediated protein degradation pathway and provides a generalized experimental workflow for its application in PROTAC synthesis.

Introduction

This compound, systematically named 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, is a key building block in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[]

The this compound linker incorporates a piperazine (B1678402) ring, which offers a degree of conformational rigidity that can be advantageous for pre-organizing the PROTAC molecule for optimal ternary complex formation.[2] The propanoic acid terminus provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase-recruiting ligand, while the Boc-protected amine on the piperazine ring allows for orthogonal synthesis strategies.

Molecular Structure and Identification

The structure of this compound is characterized by a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and substituted with a propanoic acid chain at the other nitrogen atom.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[1]
CAS Number 242459-97-8[1]
Molecular Formula C12H22N2O4[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)O[1]
InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-8-6-13(7-9-14)5-4-10(15)16/h4-9H2,1-3H3,(H,15,16)[1]
InChIKey WGQDOZLISKTFIH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and its influence on the properties of the resulting PROTAC. The data presented below are computed properties sourced from PubChem.

Table 2: Computed Physicochemical Properties

PropertyValue
Molecular Weight 258.31 g/mol [1]
XLogP3 -1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 4[4]
Exact Mass 258.15795719 Da[1]
Topological Polar Surface Area 70.1 Ų[1]

Role in PROTAC Signaling Pathway

This compound serves as a linker to connect the two active moieties of a PROTAC. Once assembled into the final PROTAC molecule, it plays a structural role in facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, allows the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC_pathway cluster_0 Cellular Environment PROTAC PROTAC (with Piperazine Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded

Figure 2: Generalized PROTAC signaling pathway.

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route involves the reaction of N-Boc-piperazine with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group. One common method is the Michael addition of N-Boc-piperazine to an acrylic acid derivative.

Reaction Scheme:

N-Boc-piperazine + CH2=CH-COOH → 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Materials:

  • N-Boc-piperazine

  • Acrylic acid

  • A suitable solvent (e.g., methanol, ethanol, or acetonitrile)

  • Optional: A catalyst (e.g., a mild base)

Procedure:

  • Dissolve N-Boc-piperazine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add acrylic acid to the solution at room temperature. The molar ratio of N-Boc-piperazine to acrylic acid should be optimized, typically starting with a slight excess of the piperazine derivative.

  • Stir the reaction mixture at room temperature or with gentle heating for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure this compound.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for best results.

Experimental Workflow for PROTAC Synthesis

This compound is a versatile intermediate for the modular synthesis of PROTACs. The following workflow illustrates its application.

PROTAC_synthesis_workflow cluster_workflow PROTAC Synthesis Workflow start Start: This compound step1 Amide Coupling with POI Ligand-NH2 start->step1 intermediate1 Boc-Linker-POI step1->intermediate1 step2 Boc Deprotection (e.g., TFA) intermediate1->step2 intermediate2 H2N-Linker-POI step2->intermediate2 step3 Amide Coupling with E3 Ligase Ligand-COOH intermediate2->step3 final_product Final PROTAC: E3-Linker-POI step3->final_product

Figure 3: A representative experimental workflow for PROTAC synthesis.

Applications in Drug Discovery

This compound is primarily employed as a linker in the synthesis of PROTACs for targeted protein degradation.[5][6][7] The use of such linkers allows for the systematic modification of the spacer length and rigidity between the two ligands, which is a critical aspect of PROTAC optimization. This linker has been used in the development of PROTACs targeting a variety of proteins implicated in disease.[5] The piperazine moiety can also enhance the solubility and pharmacokinetic properties of the final PROTAC molecule.[2]

Conclusion

This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its defined structure, with orthogonal protecting groups and a conformationally semi-rigid piperazine core, makes it an attractive linker for the construction of PROTAC libraries. While detailed experimental characterization data is not widely public, its utility is demonstrated through its commercial availability and its citation in the context of PROTAC development. This guide provides a foundational understanding of its structure, properties, and application for scientists and professionals engaged in the design and synthesis of novel therapeutics.

References

N-Boc-piperazine-C3-COOH as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Boc-piperazine-C3-COOH as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, application, and evaluation of PROTACs incorporating this specific linker.

The Strategic Role of the Piperazine (B1678402) Moiety in PROTAC Linkers

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[1] The linker connecting the POI-binding ligand (warhead) and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[1] The incorporation of a piperazine ring, as seen in this compound, is a strategic design choice with several advantages over more flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers.[1]

Key advantages of piperazine-containing linkers include:

  • Enhanced Rigidity and Conformational Control : The cyclic nature of piperazine imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This is essential for efficient ubiquitination and subsequent degradation.

  • Improved Physicochemical Properties : The piperazine moiety can enhance the solubility and metabolic stability of a PROTAC molecule.[1][2] Furthermore, its basicity may improve cell permeability.

  • Versatile Synthetic Handle : this compound possesses two key functional groups—a carboxylic acid and a Boc-protected amine—that allow for a modular and controlled synthetic approach. This enables the systematic synthesis of PROTAC libraries with varied attachment points and linker lengths to optimize degradation activity.

Synthesis of PROTACs Utilizing this compound

The synthesis of a PROTAC with this compound as the linker typically proceeds through sequential amide bond formations. The protocol below outlines a general procedure for synthesizing a hypothetical PROTAC that targets a protein kinase (using a generic kinase inhibitor with a free amine) and recruits the Cereblon (CRBN) E3 ligase via pomalidomide (B1683931).

Experimental Protocol: PROTAC Synthesis

Step 1: Coupling of this compound with Pomalidomide

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add pomalidomide (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Boc Deprotection and Coupling with the Kinase Inhibitor Warhead

  • Dissolve the purified Boc-protected intermediate from Step 1 in a 4M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-2 hours, monitoring for the completion of the Boc deprotection by TLC or LC-MS.

  • Remove the solvent and excess HCl by concentrating the mixture under reduced pressure to yield the amine salt.

  • In a separate flask, dissolve the kinase inhibitor warhead containing a carboxylic acid functional group (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes to activate the carboxylic acid.

  • Add the deprotected piperazine-pomalidomide intermediate (1.0 equivalent) to the activated warhead solution.

  • Stir the reaction mixture at room temperature overnight.

  • Perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The key metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for a hypothetical PROTAC, designated "Pip-PROTAC-K," which incorporates the this compound linker.

ParameterRepresentative ValueDescription
Binding Affinity (Target Protein) 30 nM (Kd)The dissociation constant for the binding of Pip-PROTAC-K to the target kinase.
Binding Affinity (E3 Ligase) 180 nM (Kd)The dissociation constant for the binding of Pip-PROTAC-K to the CRBN E3 ligase.
DC50 65 nMThe concentration of Pip-PROTAC-K required to induce 50% degradation of the target kinase.
Dmax >90%The maximum percentage of target kinase degradation achieved with Pip-PROTAC-K.

Experimental Protocols for PROTAC Evaluation

A series of biochemical and cellular assays are necessary to characterize the activity of a newly synthesized PROTAC.

1. Western Blot for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3]

  • Cell Culture and Treatment : Plate the desired cell line in multi-well plates. Once adhered, treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time, typically 18-24 hours.

  • Cell Lysis and Protein Quantification : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the total protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Immunoblotting : Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Data Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities with densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values by fitting the dose-response data to a nonlinear regression curve.[3]

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is employed to verify the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis : Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation : Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, which has been pre-conjugated to protein A/G magnetic beads, overnight at 4°C with gentle rotation.

  • Washing and Elution : Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. Elute the bound protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis : Analyze the eluted samples by Western blotting using antibodies against both the target protein and the E3 ligase to confirm their co-immunoprecipitation.

3. Cell Viability Assay

This assay evaluates the cytotoxic effects of the PROTAC.

  • Cell Seeding and Treatment : Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).

  • Assay : Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's protocol.

  • Data Analysis : Measure the resulting absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) if significant cytotoxicity is observed.

Mandatory Visualizations

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Synthesis_Step1 Step 1: Couple Linker to E3 Ligand Synthesis_Step2 Step 2: Couple Warhead to Linker-E3 Ligand Synthesis_Step1->Synthesis_Step2 Purification Purification (HPLC) Synthesis_Step2->Purification Biochemical_Assays Biochemical Assays (e.g., Binding Affinity) Purification->Biochemical_Assays Cellular_Assays Cellular Assays Purification->Cellular_Assays Degradation_Assay Protein Degradation (Western Blot) Cellular_Assays->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-IP) Cellular_Assays->Ternary_Complex_Assay Viability_Assay Cell Viability Assay Cellular_Assays->Viability_Assay

Caption: Workflow for PROTAC synthesis and evaluation.

PROTAC_Modular_Synthesis Warhead Warhead (with -COOH or -NH2) PROTAC Final PROTAC Warhead->PROTAC Linker This compound Linker->PROTAC E3_Ligand E3 Ligase Ligand (with -COOH or -NH2) E3_Ligand->PROTAC

Caption: Modular synthesis of a PROTAC.

References

Physicochemical Properties of N-Boc-piperazine-C3-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-piperazine-C3-COOH, systematically named 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid, is a bifunctional molecule commonly employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design and development, influencing factors such as solubility, permeability, and binding kinetics. This technical guide provides a summary of available data for this compound and related analogues, alongside detailed experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Data

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound¹3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid²N-Boc-piperazine³
IUPAC Name 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acidtert-butyl piperazine-1-carboxylate
CAS Number 1240619-81-1[1]242459-97-857260-71-6
Molecular Formula C₁₃H₂₄N₂O₄C₁₂H₂₂N₂O₄C₉H₁₈N₂O₂
Molecular Weight 272.34 g/mol 258.31 g/mol 186.25 g/mol
Melting Point Data not availableData not available43-49 °C
pKa Data not availableData not available8.45 (Predicted)
logP Data not available-1.9 (Computed)0.5 (Computed)
Solubility Data not availableData not availableSoluble in ethanol, methanol, and water.

¹Data for this compound is based on supplier information and computational predictions where available. ²Data for the C2-linker analogue, 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, is from computational sources. ³Data for the parent compound, N-Boc-piperazine, is from various chemical supplier and database sources.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) at a concentration of approximately 1 mM.

    • Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[2][3]

  • Calibration:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[2]

  • Titration Procedure:

    • Take a known volume (e.g., 20 mL) of the sample solution and add the KCl solution.

    • To determine the acidic pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution.

    • To determine the basic pKa of the piperazine (B1678402) nitrogen, first acidify the sample solution to pH 1.8-2.0 with the standardized HCl solution, and then titrate with the standardized NaOH solution until the pH reaches approximately 12.0.[2][3]

    • Add the titrant in small increments, recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

    • Perform the titration in triplicate to ensure accuracy and reproducibility.[2]

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the logP is calculated as the logarithm of the ratio of the concentrations.

Methodology:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[4][5] Use a phosphate (B84403) buffer at pH 7.4 for the aqueous phase to determine the distribution coefficient (logD), which is more physiologically relevant for ionizable compounds.[4][6]

  • Partitioning:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

    • Seal the flask and shake it gently for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.[5]

  • Phase Separation and Analysis:

    • After shaking, centrifuge the mixture to ensure complete separation of the two phases.[5]

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP (or logD) is the base-10 logarithm of P.

    • The experiment should be repeated at least three times.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 7.4) to assess pH-dependent solubility.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]

  • Sample Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Separate the undissolved solid from the solution by filtration or centrifugation.[7][8]

  • Analysis:

    • Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve should be prepared.[9]

  • Reporting:

    • The solubility is reported in units such as mg/mL or µM.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Principle: A small amount of the solid sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and in a fine powdered form.

    • Pack a small amount of the sample into a capillary tube, which is sealed at one end.[10][11][12]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[10][11]

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]

  • Observation and Reporting:

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

    • The melting point is reported as a range of these two temperatures.[11] For a pure compound, this range is typically narrow (0.5-2°C).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a research compound like this compound.

Physicochemical_Characterization_Workflow start Start: New Chemical Entity synthesis Synthesis & Purification start->synthesis structure_verification Structure Verification (NMR, MS) synthesis->structure_verification purity Purity Assessment (HPLC, LC-MS) structure_verification->purity physicochem_char Physicochemical Characterization melting_point Melting Point physicochem_char->melting_point Solid State solubility Aqueous Solubility physicochem_char->solubility Solution Properties pka pKa Determination physicochem_char->pka Ionization logp logP/logD Measurement physicochem_char->logp Lipophilicity purity->physicochem_char data_analysis Data Analysis & Reporting melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis end End: Characterized Compound Profile data_analysis->end

Caption: Workflow for Physicochemical Characterization.

References

A Technical Guide to Determining the Solubility of N-Boc-piperazine-C3-COOH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N-1-(tert-butoxycarbonyl)-piperazine-4-propanoic acid (N-Boc-piperazine-C3-COOH), a bifunctional molecule of interest in pharmaceutical and chemical synthesis. As specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its empirical determination. It includes a discussion of the physicochemical properties influencing its solubility, a detailed experimental protocol for solubility measurement, and a template for data organization. This guide is intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data for this compound in various organic solvents.

Introduction and Theoretical Background

This compound is a derivative of piperazine (B1678402) featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a propanoic acid side chain on the other. This structure imparts both lipophilic (Boc group) and polar, ionizable (carboxylic acid and piperazine ring) characteristics. The solubility of this molecule is therefore highly dependent on the nature of the solvent.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1]

  • Polar Solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile): These solvents are expected to be effective at dissolving this compound. The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., methanol), while the polar piperazine ring and carbonyl groups can interact via dipole-dipole forces with both protic and aprotic polar solvents. The parent compound, N-Boc-piperazine, is known to be soluble in solvents like methanol, ethanol, and ethyl acetate.[2][3][4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents. While the Boc group provides some nonpolar character, the polar carboxylic acid and piperazine functional groups will have unfavorable interactions with nonpolar solvent molecules.

  • Zwitterionic Character: The presence of a basic piperazine nitrogen and an acidic carboxylic acid group suggests that the molecule may exist as a zwitterion under certain conditions. This can lead to strong intermolecular interactions, high crystal lattice energy, and consequently, poor solubility in many common organic solvents. The solubility of such compounds can sometimes be improved in aqueous solutions at specific pH values that suppress the zwitterionic form.

Given these considerations, empirical determination is crucial for obtaining accurate solubility data.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound at a specific temperature.[1] This method ensures that the solution has reached saturation, providing a thermodynamically stable solubility value.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.[1]

  • Sample Collection: Carefully draw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining undissolved microparticles.[1] This step is critical to prevent artificially high concentration measurements.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC.[1]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[1]

  • Data Reporting: Calculate the original solubility from the measured concentration and the dilution factor. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[1]

Data Presentation

The following table provides a structured format for recording experimentally determined solubility data for this compound.

Organic SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
AcetonitrilePolar Aprotic25
AcetonePolar Aprotic25
Ethyl AcetatePolar Aprotic25
DichloromethanePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
N,N-Dimethylformamide (DMF)Polar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25
TolueneNonpolar25
n-HexaneNonpolar25

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Seal vial and agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D I Saturated Solution with Excess Solid E Filter supernatant with 0.22 µm PTFE filter D->E F Prepare dilutions of clear filtrate E->F J Clear Saturated Solution (Filtrate) G Quantify concentration (e.g., via HPLC) F->G H Calculate solubility (mg/mL or mol/L) G->H K Final Solubility Data

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

An In-depth Technical Guide to the Stability of N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine-C3-COOH, a bifunctional molecule incorporating a Boc-protected piperazine (B1678402) and a carboxylic acid connected by a propyl linker, is a valuable building block in medicinal chemistry. It is frequently utilized in the synthesis of complex molecules, including PROTACs (Proteolysis Targeting Chimeras) where it can serve as a versatile linker.[1] Understanding its stability under various chemical conditions is paramount for its effective storage, handling, and application in multi-step syntheses. This guide provides a comprehensive overview of the chemical stability of this compound based on the well-established principles of the tert-butoxycarbonyl (Boc) protecting group and the piperazine scaffold.

Core Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group. The Boc group is renowned for its stability under a wide range of conditions, yet its selective removal under acidic conditions is a cornerstone of modern organic synthesis.[2]

General Stability:

  • Basic and Neutral Conditions: The Boc group is highly stable in basic and neutral aqueous solutions. This allows for reactions involving the carboxylic acid moiety, such as amide bond formation, to be carried out without premature deprotection of the piperazine nitrogen.

  • Thermal Stability: In the absence of acidic reagents, Boc-protected amines are generally thermally stable at moderate temperatures. For instance, the Boc group is considered stable at 37°C in a non-acidic medium.[3] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

  • Oxidizing and Reducing Agents: The Boc group is generally resistant to a variety of oxidizing and reducing agents, making it compatible with many common synthetic transformations.

Storage Recommendations:

For long-term storage, it is recommended to keep this compound in a tightly sealed container at room temperature or, for extended periods (up to 24 months), at -20°C.[4] Stock solutions should be prepared fresh; if storage is necessary, they should be kept as aliquots at -20°C and are typically usable for up to one month.[4]

Quantitative Stability Data

While specific kinetic data for the degradation of this compound under various conditions is not extensively available in public literature, the following table summarizes the expected stability profile based on the known chemistry of the Boc protecting group. This table is intended to be illustrative for guiding experimental design.

ConditionReagent/SolventTemperatureExpected Stability/OutcomePrimary Degradation Product
Acidic 6N HClRoom TempRapid deprotection.Piperazine-C3-COOH dihydrochloride
Trifluoroacetic Acid (TFA)Room TempEfficient deprotection.Piperazine-C3-COOH trifluoroacetate (B77799) salt
1M HCl in DioxaneRoom TempControlled deprotection.Piperazine-C3-COOH hydrochloride
Basic 1N NaOHRoom TempStable.N/A
Triethylamine (TEA)Room TempStable.N/A
Thermal Inert Solvent (e.g., Toluene)> 100°CPotential for slow degradation over extended periods.Piperazine-C3-COOH and isobutylene (B52900) + CO2
Catalytic Hydrogenation H₂, Pd/CRoom TempStable.N/A

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. The following is a generalized protocol.

Objective: To determine the degradation of this compound under acidic, basic, and thermal stress conditions.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Incubate at room temperature and 60°C.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Incubate at room temperature and 60°C.

    • Thermal Degradation: Store a solid sample and a solution of the compound at 60°C.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the percentage of degradation. Identify major degradation products by comparing their retention times with standards, if available, or by using LC-MS.

Visualizing Pathways and Workflows

Degradation Pathway under Acidic Conditions:

The primary degradation pathway for this compound under acidic conditions is the acid-catalyzed removal of the Boc protecting group. This proceeds via a carbocationic intermediate.

cluster_0 Acid-Catalyzed Deprotection This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Intermediate->Carbamic Acid Intermediate Isobutylene Isobutylene tert-Butyl Cation->Isobutylene - H+ Piperazine-C3-COOH Piperazine-C3-COOH Carbamic Acid Intermediate->Piperazine-C3-COOH CO2 CO2 Carbamic Acid Intermediate->CO2

Acid-catalyzed deprotection of this compound.

Experimental Workflow for Stability Testing:

The following diagram outlines a typical workflow for assessing the stability of this compound.

cluster_1 Stability Study Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Acidic (HCl) Acidic (HCl) Expose to Stress Conditions->Acidic (HCl) Basic (NaOH) Basic (NaOH) Expose to Stress Conditions->Basic (NaOH) Thermal (Heat) Thermal (Heat) Expose to Stress Conditions->Thermal (Heat) Sample at Time Points Sample at Time Points Acidic (HCl)->Sample at Time Points Basic (NaOH)->Sample at Time Points Thermal (Heat)->Sample at Time Points HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample at Time Points->HPLC/LC-MS Analysis Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis End End Data Analysis->End

Workflow for forced degradation study of this compound.

References

Conformational Analysis of Piperazine-Based PROTAC Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of piperazine (B1678402) moieties into the linkers of Proteolysis Targeting Chimeras (PROTACs) has emerged as a pivotal strategy in the design of potent and effective targeted protein degraders. The semi-rigid nature of the piperazine ring imparts crucial conformational control, influencing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that precedes ubiquitination and subsequent degradation of the target protein. This technical guide provides a comprehensive overview of the conformational analysis of piperazine-based PROTAC linkers, detailing quantitative data, experimental protocols, and key signaling pathways.

The Significance of Piperazine in PROTAC Linker Design

Piperazine-containing linkers offer a distinct advantage over more flexible counterparts, such as polyethylene (B3416737) glycol (PEG) or alkyl chains. The inherent rigidity of the piperazine ring helps to pre-organize the PROTAC molecule into a conformation that is more amenable to binding both the target protein and the E3 ligase simultaneously.[1] This conformational pre-organization can lead to a lower entropic penalty upon ternary complex formation, thereby enhancing the efficiency of protein degradation.

Beyond conformational rigidity, piperazine also contributes to improved physicochemical properties of PROTACs. The nitrogen atoms within the piperazine ring can enhance aqueous solubility, a common challenge for these large molecules.[1] Furthermore, the basicity of the piperazine nitrogens can be fine-tuned through chemical modifications to optimize cellular permeability and pharmacokinetic profiles.[2][3]

Quantitative Analysis of Piperazine-Based PROTAC Linkers

The conformation and properties of piperazine-based linkers have a direct and measurable impact on the efficacy of PROTACs. The following tables summarize key quantitative data from studies on these linkers.

Table 1: Degradation Potency of BRD4-Targeting PROTACs with Piperazine-Containing Linkers
CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
112>1000<20
21312085
31435>95
4 (Compound 34) 15 8 >95
51642>95

Data sourced from a study on BRD4-targeting PROTACs, highlighting that a 15-atom linker provided the optimal geometry for efficient ternary complex formation and potent degradation of BRD4.[1]

Table 2: Physicochemical Properties of Piperazine-Containing PROTACs and Precursors
CompoundMoietyExperimental pKaCalculated % Ionization (pH 7.5)
Precursor 1Carbonyl-piperazine-(CH2)1-carbonyl4.580.01
Precursor 2Carbonyl-piperazine-(CH2)4-carbonyl7.3227
Precursor 3Carbonyl-piperazine-(CH2)6-carbonyl7.6444.8
PROTAC-AAlkyl-piperazine-alkyl7.81~70
PROTAC-BAlkyl-piperazine-alkyl7.98~70
PROTAC-CCarbonyl-piperazine-PEG7.02<1

This table presents the experimental pKa values and calculated ionization percentages for a series of piperazine-containing compounds, demonstrating how modifications to the linker structure influence the protonation state of the piperazine ring.[2][3]

Experimental Protocols for Conformational Analysis

A multi-faceted approach employing spectroscopic, crystallographic, and computational techniques is essential for a thorough conformational analysis of piperazine-based PROTAC linkers.

Synthesis of Piperazine-Based PROTAC Linkers

A modular and controlled synthetic strategy is often employed for the synthesis of piperazine-containing PROTACs. The following is a generalized protocol:

  • Activation of Carboxylic Acid: The carboxylic acid on the E3 ligase ligand (e.g., pomalidomide) is activated using a coupling reagent such as HATU in the presence of a base like DIPEA in an anhydrous solvent like DMF.[1]

  • Amide Bond Formation: The activated E3 ligase ligand is then reacted with a Boc-protected piperazine-containing linker.

  • Boc Deprotection: The Boc protecting group is removed from the linker using an acid, such as trifluoroacetic acid (TFA).

  • Final Coupling: The deprotected linker is then coupled to the warhead (the ligand for the target protein) to yield the final PROTAC.

  • Purification: The final product is purified using techniques such as reversed-phase HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of PROTACs.

  • Sample Preparation: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, chloroform-d). Chloroform can be used to mimic the nonpolar environment of a cell membrane.[4][5]

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H NMR for initial characterization.

    • COSY (Correlation Spectroscopy) to identify scalar-coupled protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons, which are crucial for determining spatial proximity and linker conformation.

  • Data Analysis:

    • Assign all proton resonances.

    • Integrate NOE/ROE cross-peaks to derive interproton distance restraints.

    • Utilize algorithms like NAMFIS (NMR Analysis of Molecular Flexibility in Solution) to deconvolute the time-averaged NMR data into an ensemble of individual conformations that represent the dynamic behavior of the linker in solution.[4][5]

X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information of the PROTAC, ideally in a ternary complex with the target protein and E3 ligase.

  • Crystallization:

    • Co-crystallize the PROTAC with both the target protein and the E3 ligase. This is often the most challenging step.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).

  • Data Collection:

    • Mount a suitable crystal and collect X-ray diffraction data, often at a synchrotron source for high intensity X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build and refine the atomic model of the ternary complex, including the conformation of the piperazine-based linker.

Computational Modeling

In silico methods are invaluable for predicting and understanding the conformational preferences of PROTAC linkers and for guiding rational design.

  • Model Building:

    • Obtain the 3D structures of the target protein and the E3 ligase, either from crystal structures or homology modeling.

    • Build the 3D structure of the PROTAC molecule.

  • Conformational Sampling:

    • Perform a conformational search of the PROTAC linker to generate a library of possible conformations.

  • Ternary Complex Modeling:

    • Utilize protein-protein docking algorithms and molecular dynamics (MD) simulations to model the assembly of the ternary complex. Several computational protocols exist, including:

      • Sampling the entire ternary complex simultaneously.

      • Sampling PROTAC conformations independently and then docking the rigid proteins.

      • Sampling the linker conformation with one protein bound before adding the second.

    • A web-server for one such protocol is available at --INVALID-LINK--.

  • Analysis:

    • Analyze the modeled ternary complexes to identify low-energy and stable conformations.

    • Evaluate the interactions between the linker and the proteins to understand its role in stabilizing the complex.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz (DOT language) illustrate critical workflows and pathways in the conformational analysis of piperazine-based PROTAC linkers.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC Piperazine-Based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis of Piperazine-PROTAC Purification HPLC Purification Synthesis->Purification NMR NMR Spectroscopy (Solution Conformation) Purification->NMR XRay X-ray Crystallography (Solid-State Conformation) Purification->XRay Comp_Model Computational Modeling (In Silico Prediction) Purification->Comp_Model Western_Blot Western Blot (Protein Degradation) NMR->Western_Blot Comp_Model->Western_Blot Cell_Perm Cell Permeability Assays Comp_Model->Cell_Perm Logical_Relationship Linker_Properties Piperazine Linker Conformation & Properties Ternary_Complex_Formation Stable Ternary Complex Formation Linker_Properties->Ternary_Complex_Formation Influences Physicochem_Props Physicochemical Properties (pKa, Solubility) Linker_Properties->Physicochem_Props Affects Degradation_Efficacy PROTAC Degradation Efficacy (DC50, Dmax) Ternary_Complex_Formation->Degradation_Efficacy Determines PK_PD_Profile Pharmacokinetic/ Pharmacodynamic Profile Degradation_Efficacy->PK_PD_Profile Contributes to Physicochem_Props->PK_PD_Profile Impacts

References

The Strategic Imperative of Rigidity: Unraveling the Role of the Piperazine Moiety in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins, are meticulously engineered constructs. Central to their design and efficacy is the linker region, a component that profoundly influences a PROTAC's conformational dynamics, and ultimately, its biological activity. This technical guide delves into the critical role of the piperazine (B1678402) moiety as a key structural element for imparting rigidity within PROTAC linkers, exploring its impact on ternary complex formation, cellular activity, and pharmacokinetic properties.

The Rigidity Advantage: Pre-organizing for Success

Unlike flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers that can adopt a multitude of conformations, the cyclic and saturated nature of the piperazine ring introduces a significant degree of conformational constraint.[1][2] This inherent rigidity is not a trivial feature; it serves to pre-organize the PROTAC molecule into a conformation that is more amenable to the formation of a stable and productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] The reduced conformational entropy of a more rigid linker can lead to a lower energetic penalty upon binding to both proteins, thereby favoring the assembly of the key tripartite complex that precedes ubiquitination and subsequent degradation.[3]

Molecular dynamics simulations have corroborated the notion that rigid linkers can favorably influence the conformational ensemble of a PROTAC, guiding it towards a bioactive state.[4][5][6] This pre-organization is a critical factor in enhancing the efficiency of targeted protein degradation.

Beyond Rigidity: The Multifaceted Contributions of Piperazine

The strategic incorporation of a piperazine moiety extends beyond simply enforcing rigidity. This versatile heterocyclic scaffold offers several additional advantages that are highly beneficial for the development of potent and drug-like PROTACs:

  • Enhanced Solubility and Physicochemical Properties: The presence of two nitrogen atoms within the piperazine ring can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[7][8][9] This is a crucial attribute for improving a compound's developability. Furthermore, the basic nature of the piperazine nitrogens allows for protonation, which can further enhance solubility and potentially aid in endosomal escape.[9]

  • Improved Metabolic Stability: The piperazine ring itself is generally more resistant to metabolic degradation compared to linear alkyl chains.[2] Incorporating this motif can therefore enhance the metabolic stability of a PROTAC, leading to a longer half-life and improved in vivo exposure.

  • Versatile Synthetic Handle: The piperazine scaffold provides a convenient and synthetically tractable platform for linker elaboration.[1][2] The two nitrogen atoms can be readily functionalized to attach the POI-binding and E3 ligase-recruiting ligands, as well as to introduce other chemical functionalities for optimizing the PROTAC's properties.

Quantitative Insights: The Impact of Piperazine on PROTAC Efficacy

The theoretical benefits of incorporating a piperazine moiety are borne out by empirical data. Structure-activity relationship (SAR) studies have demonstrated that the presence and specific geometry of a piperazine-containing linker can have a profound impact on a PROTAC's degradation efficiency.

A notable example is in the development of BRD4-targeting PROTACs. A study systematically evaluating the effect of linker length in a series of PROTACs featuring a piperazine core revealed a clear correlation between linker geometry and degradation potency.

CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A 12>1000<20
PROTAC B 1515>95
PROTAC C 1885~90
PROTAC D 21250~80

Data summarized from a study on BRD4-targeting PROTACs utilizing a piperazine-containing linker.[1]

These data clearly illustrate that an optimal linker length, in this case, 15 atoms, is crucial for achieving potent degradation of BRD4.[1] This highlights the importance of the piperazine moiety in creating a rigid scaffold that, when combined with an appropriate linker length, optimally positions the warhead and E3 ligase ligand for productive ternary complex formation.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the role of the piperazine moiety in the broader context of PROTAC development, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with rigid piperazine linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->Ternary_Complex Ub conjugation Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays Design PROTAC Design (incorporating piperazine) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC SPR Surface Plasmon Resonance (SPR) Purification->SPR FRET FRET Assays Purification->FRET Western_Blot Western Blot (DC50 & Dmax) Purification->Western_Blot Cell_Viability Cell Viability Assays Purification->Cell_Viability Permeability Permeability Assays (e.g., PAMPA, Caco-2) Purification->Permeability Ternary_Complex_Formation Ternary Complex Formation & Cooperativity ITC->Ternary_Complex_Formation SPR->Ternary_Complex_Formation FRET->Ternary_Complex_Formation Degradation_Efficacy Degradation Efficacy Western_Blot->Degradation_Efficacy Cellular_Activity Cellular Activity Cell_Viability->Cellular_Activity PK_Properties Pharmacokinetic Properties Permeability->PK_Properties

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols: A Guide to Key Methodologies

The robust evaluation of PROTACs, particularly those with rigid linkers, requires a suite of well-defined experimental protocols. Below are methodologies for key experiments cited in the development and characterization of these molecules.

Synthesis of a Piperazine-Containing PROTAC (Illustrative Example)

This protocol outlines a general synthetic route for coupling a warhead and an E3 ligase ligand via a piperazine-containing linker.

Materials:

  • Warhead with a suitable functional group for coupling (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine)

  • Piperazine-containing linker with appropriate orthogonal protecting groups and reactive handles

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., TFA for Boc group removal)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) and the piperazine-containing linker (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Deprotection of the Linker:

    • Dissolve the product from the previous step in a suitable solvent (e.g., DCM).

    • Add the deprotecting agent (e.g., TFA for a Boc group) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess reagent under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Coupling of the Warhead:

    • In a separate flask, activate the carboxylic acid of the warhead (1.0 eq) with a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) in anhydrous DMF for 15-30 minutes.

    • Add the deprotected linker-E3 ligase ligand conjugate from the previous step to the activated warhead solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Work up the reaction as described in step 1.

    • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy (¹H and ¹³C).

Determination of Protein Degradation (DC50 and Dmax) by Western Blot

This protocol is used to quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate and acquire the image using an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Evaluation of Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), which can be used to determine the cooperativity of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Purified E3 ligase

  • PROTAC solution

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and PROTAC solutions.

  • Binary Binding Experiments:

    • PROTAC to POI: Titrate the PROTAC solution into the sample cell containing the target protein to determine the binary binding affinity (Kd1).

    • PROTAC to E3 Ligase: Titrate the PROTAC solution into the sample cell containing the E3 ligase to determine the binary binding affinity (Kd2).

  • Ternary Complex Formation Experiment:

    • Saturate the E3 ligase with the target protein by mixing them at a concentration well above the Kd of their interaction (if they interact directly).

    • Place the pre-formed binary complex (or just the E3 ligase if there is no direct POI-E3 interaction) in the sample cell.

    • Titrate the PROTAC solution into the sample cell. The resulting binding isotherm reflects the formation of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • Analyze the ITC data using the instrument's software to obtain the thermodynamic parameters for each binding event.

    • The cooperativity factor (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

Conclusion

The incorporation of a piperazine moiety into PROTAC linkers is a strategic design choice that offers a multitude of advantages, with rigidity being a key determinant of enhanced efficacy. By pre-organizing the PROTAC into a bioactive conformation, piperazine-containing linkers facilitate the formation of a stable and productive ternary complex, a prerequisite for efficient targeted protein degradation. The additional benefits of improved physicochemical properties and metabolic stability further underscore the value of this heterocyclic scaffold in the development of next-generation protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers, with a keen understanding of the role of rigidifying elements like piperazine, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

The Impact of Short-Chain Carboxylic Acid Linkers on PROTAC Conformation and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide delves into the influence of a specific class of linkers—short-chain carboxylic acids, exemplified by a C3-COOH (propanoic acid) linker—on the conformational dynamics, ternary complex formation, and degradation activity of PROTACs. While direct and extensive literature on a simple C3-COOH linker is limited, this guide synthesizes established principles of PROTAC design and characterization to provide a comprehensive overview for researchers in the field. We will explore the potential conformational effects, present relevant quantitative data from analogous systems, and provide detailed experimental protocols for the evaluation of such PROTACs.

Introduction: The Pivotal Role of the PROTAC Linker

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2][][4] The linker connecting the two protein-binding ends is not merely a spacer but plays a crucial role in several key aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The length, flexibility, and chemical nature of the linker dictate the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[1][][4]

  • Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[1][][5]

  • Conformational Dynamics: The linker's flexibility or rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and enhancing ternary complex formation.[6]

Short-chain carboxylic acid linkers, such as a C3-COOH linker, introduce a combination of flexibility and a polar, ionizable group. The carboxylate group can potentially engage in specific interactions within the ternary complex or influence the overall physicochemical properties of the PROTAC.

Influence of a C3-COOH Linker on PROTAC Conformation

A C3-COOH linker is characterized by its short, flexible alkyl chain and a terminal carboxylic acid group. These features are expected to have the following conformational implications:

  • Flexibility: The three-carbon chain allows for considerable conformational freedom, which can be both advantageous and detrimental. While flexibility can allow the PROTAC to adopt a productive binding pose, excessive flexibility can lead to an entropic penalty upon ternary complex formation.[6]

  • Polarity and Charge: The carboxylic acid moiety introduces polarity and a potential negative charge at physiological pH. This can impact cell permeability and may also lead to specific electrostatic interactions with the target protein or the E3 ligase. The introduction of a carboxylic acid may also influence P-glycoprotein binding, potentially reducing efflux.[5]

  • Intramolecular Interactions: The carboxyl group can act as a hydrogen bond acceptor or donor, potentially leading to intramolecular hydrogen bonds that could stabilize a more folded or compact conformation in certain solvent environments. This "chameleonicity" can be crucial for balancing solubility and permeability.

Quantitative Data Presentation

Table 1: Impact of Linker Length and Composition on Ternary Complex Formation and Stability

PROTAC IDLinker DescriptionBinary Affinity (PK, Kd, nM)Binary Affinity (VHL, Kd, nM)Ternary Complex Affinity (Kd, nM)Cooperativity (α)
PROTAC-1C3-COOH50150752.0
PROTAC-2C5-Alkyl521551001.5
PROTAC-3PEG348145503.0
PROTAC-4C3-Amide55160801.9

Cooperativity (α) is calculated as (Binary Kd of free ligand) / (Ternary Kd of PROTAC-bound ligand). α > 1 indicates positive cooperativity.

Table 2: Impact of Linker on Cellular Degradation Efficacy

PROTAC IDLinker DescriptionDC50 (nM)Dmax (%)
PROTAC-1C3-COOH15085
PROTAC-2C5-Alkyl25080
PROTAC-3PEG35095
PROTAC-4C3-Amide18082

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a PROTAC with a C3-COOH linker.

Synthesis of a PROTAC with a C3-COOH Linker

A common synthetic route involves the amide coupling of the carboxylic acid on the linker with an amine on either the target-binding ligand or the E3 ligase ligand.

Protocol:

  • Preparation of Linker Precursor: Start with a commercially available C3 linker with orthogonal protecting groups, for example, Boc-NH-(CH2)2-COOH.

  • First Amide Coupling: Couple the carboxylic acid end of the linker to the amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) using a standard coupling reagent like HATU or HBTU in the presence of a base such as DIPEA in a solvent like DMF.

  • Deprotection: Remove the Boc protecting group from the other end of the linker using an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Second Amide Coupling: Couple the newly exposed amine on the linker-E3 ligase conjugate with the carboxylic acid-functionalized target-binding ligand using the same coupling conditions as in step 2.

  • Purification: Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Biophysical Characterization of Ternary Complex Formation

Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation.

Protocol:

  • Immobilization: Covalently immobilize the VHL E3 ligase complex onto a CM5 sensor chip via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (Kd).

    • In a separate experiment, inject a series of concentrations of the target protein (PK) over a fresh flow cell to confirm no non-specific binding.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein (PK) and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VHL. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

    • Fit the data to a steady-state or kinetic model to determine the ternary complex affinity and cooperativity.

Cellular Degradation Assays

Western Blotting is a standard method to quantify the reduction in target protein levels upon PROTAC treatment.

Protocol:

  • Cell Culture: Plate the chosen cell line (e.g., a cancer cell line endogenously expressing the target kinase) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein (PK) and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (C3-COOH Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Kinase) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Evaluation cluster_cellular Cellular Evaluation Design PROTAC Design (C3-COOH Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization SPR SPR Analysis (Ternary Complex Formation) Characterization->SPR ITC ITC (Optional) (Thermodynamics) Characterization->ITC NMR NMR Spectroscopy (Conformational Analysis) Characterization->NMR Western_Blot Western Blot (Protein Degradation) Characterization->Western_Blot DC50_Dmax DC50 / Dmax Determination Western_Blot->DC50_Dmax Logical_Relationship Linker C3-COOH Linker Properties (Flexibility, Polarity) Conformation PROTAC Conformation (Folded vs. Extended) Linker->Conformation Influences Ternary_Complex Ternary Complex (Stability & Geometry) Linker->Ternary_Complex Directly Influences Conformation->Ternary_Complex Impacts Degradation Protein Degradation (Efficacy & Potency) Ternary_Complex->Degradation Determines

References

The Strategic Blueprint for PROTACs: A Technical Guide to Piperazine Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the fundamental principles of Proteolysis Targeting Chimera (PROTAC) design, with a specialized focus on the integral role of piperazine (B1678402) linkers. This document provides an in-depth analysis of the structural and functional advantages of incorporating piperazine moieties into PROTAC architecture, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination of the POI and its degradation by the 26S proteasome.[3][4] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

The Pivotal Role of Piperazine Linkers in PROTAC Design

The incorporation of a piperazine ring into the linker is a strategic design choice that offers several distinct advantages over more flexible alkyl or polyethylene (B3416737) glycol (PEG) chains.[2] These benefits are rooted in the unique structural and chemical properties of the piperazine scaffold.

  • Enhanced Rigidity and Conformational Control: The cyclic nature of piperazine imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex.[2] This reduction in conformational entropy can lead to more efficient ubiquitination and subsequent degradation of the target protein.[]

  • Improved Solubility and Physicochemical Properties: The nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][6] However, the pKa of the piperazine ring is highly sensitive to the electronic nature of neighboring chemical groups, allowing for fine-tuning of the molecule's overall physicochemical profile.[1][3] Electron-withdrawing groups, such as adjacent amides or triazoles, can lower the pKa of the piperazine nitrogens.[3][4]

  • Metabolic Stability: The piperazine ring can enhance the metabolic stability of PROTACs. For instance, linking a piperazine ring via an amide bond can prevent N-dealkylation reactions, a common metabolic pathway for alkylamines.[3]

  • Versatile Synthetic Handle: The piperazine scaffold provides a versatile platform for chemical modification.[2] The two nitrogen atoms can be functionalized to attach the POI and E3 ligase ligands, as well as to introduce other chemical moieties to optimize the PROTAC's properties.[2]

Quantitative Analysis of Piperazine-Containing PROTACs

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize key quantitative data for several piperazine-containing PROTACs, illustrating the impact of linker composition and target protein on degradation efficiency, binding affinity, and pharmacokinetic properties.

Compound/PROTACTarget ProteinE3 Ligase LigandPiperazine Linker FeatureDC50 (nM)Dmax (%)Cell LineReference
Compound 34BRD4Pomalidomide15-atom linker0.9>95HEK293T[7]
GP262PI3Kγ / mTORVH032C8 alkyl linker with piperazine in warhead42.23 / 45.488.6 / 74.9MDA-MB-231[8]
SJF-0628BRAF mutantsVHLShort, rigid piperazine linkerDose-dependentNear completeCancer cell lines[9]
9dSOS1VHL8-carbon linker from piperazine-56-92Cancer cell lines[10]
Compound/PROTACTarget ProteinE3 LigaseBinary Binding Affinity (Kd, nM)Ternary Complex Cooperativity (α)Pharmacokinetic ParameterValueReference
9dSOS1VHL44 (PROTAC to SOS1)Not ReportedNot Reported-[10]
GP262PI3K/mTORVHLNot ReportedNot Reportedt1/2 (rats, IV)Not Reported[8]
PROTAC 4RIPK2IAPIC50 = 251Not ReportedRat T1/26.9 h[11]
PROTAC 6RIPK2IAPIC50 = 10Not ReportedRat T1/216 h[11]

Signaling Pathways and PROTAC Mechanism of Action

PROTACs intervene in cellular signaling pathways by inducing the degradation of key protein components. The following diagrams, generated using the DOT language, illustrate the general mechanism of PROTAC action and the specific signaling pathways of three prominent cancer targets: BRD4, Androgen Receptor (AR), and BCR-ABL.

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

General mechanism of PROTAC-mediated protein degradation.

BRD4_Signaling BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds PTEFb P-TEFb BRD4->PTEFb recruits & activates RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription of Oncogenes (e.g., c-Myc) RNA_Pol_II->Transcription initiates CellCycle Cell Cycle Progression & Proliferation Transcription->CellCycle

Simplified BRD4 signaling pathway in cancer.

AR_Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds HSP Heat Shock Proteins AR->HSP dissociates from AR_dimer AR Dimer AR->AR_dimer dimerizes ARE Androgen Response Element (DNA) AR_dimer->ARE binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription activates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth

Simplified Androgen Receptor (AR) signaling pathway.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT activates STAT5 STAT5 Pathway BCR_ABL->STAT5 activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival STAT5->Survival

Key signaling pathways activated by BCR-ABL.

Experimental Protocols for PROTAC Characterization

The development of effective PROTACs relies on a suite of robust biochemical and cellular assays. This section provides detailed methodologies for key experiments in the PROTAC development workflow.

Synthesis of a Piperazine-Containing PROTAC

The following is a representative protocol for the synthesis of a PROTAC with a piperazine linker, adapted from established methodologies.

Synthesis_Workflow Start Starting Materials: - E3 Ligase Ligand - Piperazine Linker Precursor - POI Ligand Step1 Step 1: Couple E3 Ligase Ligand to Piperazine Linker Start->Step1 Step2 Step 2: Deprotection of Piperazine Linker Step1->Step2 Step3 Step 3: Couple POI Ligand to Linker-E3 Ligand Conjugate Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

General workflow for the synthesis of a piperazine-containing PROTAC.

Protocol:

  • Activation of E3 Ligase Ligand: To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Coupling to Piperazine Linker: Add the Boc-protected piperazine linker precursor (1.1 eq) to the activated E3 ligase ligand solution. Continue stirring at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Boc Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

  • Coupling of POI Ligand: In a separate flask, activate the carboxylic acid of the POI ligand (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add the deprotected linker-E3 ligase ligand conjugate (1.1 eq) to this solution.

  • Final Purification: After the reaction is complete, perform an aqueous work-up as described in step 3. Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

  • Characterization: Confirm the identity and purity of the final PROTAC by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[7]

Ubiquitination_Assay_Workflow Setup Reaction Setup: - E1, E2, E3 enzymes - POI, Ubiquitin, ATP - PROTAC or DMSO Incubation Incubate at 37°C Setup->Incubation Quench Quench Reaction (e.g., with SDS-PAGE buffer) Incubation->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western_Blot Western Blot (probe with anti-POI antibody) SDS_PAGE->Western_Blot Analysis Analysis: Detect high molecular weight ubiquitin smear Western_Blot->Analysis

Workflow for an in vitro ubiquitination assay.

Protocol:

  • Reaction Components:

    • E1 Activating Enzyme (e.g., UBE1)

    • E2 Conjugating Enzyme (e.g., UbcH5a)

    • E3 Ligase Complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

    • Recombinant Protein of Interest (POI)

    • Ubiquitin

    • ATP

    • PROTAC of interest (dissolved in DMSO)

    • Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Reaction Setup: On ice, combine the reaction components in a microcentrifuge tube to a final volume of 25-50 µL. A typical reaction might contain: 50 nM E1, 250 nM E2, 100 nM E3, 250 nM POI, 5-10 µM Ubiquitin, and 2 mM ATP. Add the PROTAC to the desired final concentration (typically a dose-response is performed). For a negative control, add an equivalent volume of DMSO.

  • Initiate Reaction: Transfer the tubes to a 37°C water bath to initiate the ubiquitination reaction. Incubate for 30-60 minutes.

  • Terminate Reaction: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis by Western Blot: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the POI. A successful ubiquitination reaction will show a high-molecular-weight smear or ladder of bands above the unmodified POI band, indicating the addition of multiple ubiquitin molecules.

Ternary Complex Formation Assay (Time-Resolved FRET)

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, homogeneous assay for quantifying the formation of the ternary complex in solution.[4]

TR_FRET_Workflow Components Assay Components: - Tagged POI (e.g., GST-tag) - Tagged E3 Ligase (e.g., His-tag) - FRET Donor Antibody (e.g., Anti-GST-Tb) - FRET Acceptor Antibody (e.g., Anti-His-AF488) - PROTAC Mix Mix Components in Assay Plate Components->Mix Incubate Incubate at Room Temp Mix->Incubate Read Read TR-FRET Signal (Excite Donor, Measure Donor & Acceptor Emission) Incubate->Read Analyze Analyze Data: Calculate FRET Ratio (Acceptor/Donor) Read->Analyze

Workflow for a TR-FRET-based ternary complex formation assay.

Protocol:

  • Reagents and Proteins:

    • GST-tagged POI

    • His-tagged E3 ligase complex

    • Terbium (Tb)-conjugated anti-GST antibody (FRET donor)

    • AlexaFluor 488 (AF488)-conjugated anti-His antibody (FRET acceptor)

    • PROTAC dilution series

    • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Assay Setup: In a 384-well plate, add the assay components in the following order:

    • PROTAC at various concentrations.

    • A mixture of GST-POI and His-E3 ligase.

    • A mixture of the Tb-anti-GST and AF488-anti-His antibodies.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader. Excite the Terbium donor at ~340 nm and measure the emission at two wavelengths: the donor emission at ~490 nm and the acceptor emission at ~520 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). A bell-shaped dose-response curve is typically observed, where the FRET signal increases as the PROTAC brings the POI and E3 ligase into proximity, and then decreases at higher PROTAC concentrations due to the "hook effect" where binary complexes are favored.

Cellular Degradation Assay (Western Blot)

This is the standard method to measure the degradation of the target protein in a cellular context.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the POI. Also, probe with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

Structure-Property Relationships and Design Principles

The rational design of PROTACs with piperazine linkers involves a careful consideration of the interplay between the linker's structural features and the resulting biological and pharmacological properties.

Piperazine_Linker_Design_Logic cluster_properties Piperazine Linker Properties cluster_outcomes PROTAC Performance Outcomes Rigidity Rigidity/Conformational Constraint TernaryComplex Stable & Productive Ternary Complex Formation Rigidity->TernaryComplex improves Solubility Solubility (pKa Modulation) Pharmacokinetics Favorable Pharmacokinetics (e.g., Bioavailability, Half-life) Solubility->Pharmacokinetics improves Length Linker Length & Geometry Length->TernaryComplex optimizes MetabolicStability Metabolic Stability MetabolicStability->Pharmacokinetics improves DegradationEfficacy High Degradation Efficacy (Low DC50, High Dmax) TernaryComplex->DegradationEfficacy leads to Selectivity Improved Selectivity TernaryComplex->Selectivity can influence DegradationEfficacy->Pharmacokinetics influences in vivo efficacy

Logical relationships in piperazine linker design for optimal PROTAC performance.

Conclusion

The strategic incorporation of piperazine-containing linkers is a cornerstone of modern PROTAC design. By providing a balance of structural rigidity, improved physicochemical properties, and synthetic versatility, piperazine linkers play a crucial role in the formation of a productive ternary complex and the overall efficacy of the resulting protein degrader. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the rational design and development of novel and potent PROTACs for a wide range of therapeutic applications.

References

Methodological & Application

Synthesis of PROTACs Using N-Boc-piperazine-C3-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the N-Boc-piperazine-C3-COOH linker. This versatile linker incorporates a piperazine (B1678402) moiety to impart favorable physicochemical properties and a three-carbon chain for optimal spatial orientation between the target protein ligand (warhead) and the E3 ligase ligand.

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.

The this compound linker offers several advantages in PROTAC design. The piperazine ring can enhance solubility and metabolic stability, while its semi-rigid nature can help to pre-organize the PROTAC into a conformation conducive to ternary complex formation. The Boc-protected amine and the carboxylic acid functionalities provide orthogonal handles for a modular and controlled synthetic strategy.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited to E2 E2 Enzyme E2->Ub Loads Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a multi-step process. The following protocols are representative and may require optimization based on the specific warhead and E3 ligase ligand being used.

Protocol 1: Coupling of this compound to an E3 Ligase Ligand (e.g., Pomalidomide)

This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine on the E3 ligase ligand.

Materials:

  • This compound

  • E3 Ligase Ligand with a suitable amine handle (e.g., Pomalidomide)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of the linker.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to reveal a free amine on the piperazine linker, which is then ready for coupling to the warhead.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.

  • The resulting amine salt is typically used in the next step without further purification.

Protocol 3: Coupling of the Warhead to the Deprotected Linker-E3 Ligase Ligand

This final coupling step forms the complete PROTAC molecule.

Materials:

  • Deprotected linker-E3 ligase ligand amine salt

  • Warhead with a carboxylic acid functionality

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of the warhead-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected linker-E3 ligase ligand amine salt (1.1 eq) and additional DIPEA (to neutralize the salt) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

The synthesis of a PROTAC using this compound follows a logical and modular workflow, allowing for the systematic assembly of the final molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - E3 Ligase Ligand - Warhead step1 Step 1: Coupling (Protocol 1) start->step1 intermediate1 Boc-Linker-E3 Ligase Ligand Conjugate step1->intermediate1 step2 Step 2: Boc Deprotection (Protocol 2) intermediate1->step2 intermediate2 Amine-Linker-E3 Ligase Ligand Conjugate step2->intermediate2 step3 Step 3: Coupling (Protocol 3) intermediate2->step3 final_product Final PROTAC step3->final_product purification Purification (HPLC) final_product->purification characterization Characterization (LC-MS, NMR) purification->characterization

PROTAC Synthesis Workflow Diagram

Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents representative data for a series of BRD4-targeting PROTACs utilizing a piperazine-containing linker, demonstrating the impact of linker length on degradation potency.

PROTAC CompoundLinker MoietyDC50 (nM)Dmax (%)
PROTAC-1N-Boc-piperazine-C2-COOH15085
PROTAC-2 This compound 75 95
PROTAC-3N-Boc-piperazine-C4-COOH12090
PROTAC-4N-Boc-piperazine-C5-COOH20080

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific warhead, E3 ligase ligand, and cell line used.

Logical Relationships in PROTAC Optimization

The optimization of a PROTAC is a multifactorial process where the properties of the linker play a crucial role in the overall efficacy.

PROTAC_Optimization cluster_optimization PROTAC Optimization Logic linker Linker Properties (this compound) length Optimal Length linker->length rigidity Semi-Rigid (Piperazine) linker->rigidity solubility Enhanced Solubility linker->solubility ternary_complex Stable Ternary Complex Formation length->ternary_complex rigidity->ternary_complex solubility->ternary_complex efficacy PROTAC Efficacy ternary_complex->efficacy dc50 Low DC50 efficacy->dc50 dmax High Dmax efficacy->dmax

PROTAC Optimization Relationships

Application Notes: Conjugation of N-Boc-piperazine-C3-COOH to a Warhead for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] A PROTAC molecule consists of a ligand that binds to the target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] N-Boc-piperazine-C3-COOH is a commonly used bifunctional linker in PROTAC design due to the rigid nature of the piperazine (B1678402) ring, which can aid in the formation of a stable ternary complex between the target protein and the E3 ligase.[2] This application note provides a detailed protocol for the conjugation of this compound to an amine-containing warhead using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is exemplified by the synthesis of a key intermediate for a PROTAC targeting the PD-1/PD-L1 pathway.[3]

Principle of the Reaction

The conjugation of this compound to an amine-containing warhead is achieved through the formation of a stable amide bond. This is a two-step process facilitated by EDC and NHS.[4]

  • Activation of the Carboxylic Acid: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[4]

  • Formation of a Stable NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate is reacted with NHS to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine on the warhead to form a stable amide bond, releasing NHS.[4]

Experimental Protocols

Materials and Reagents

  • This compound

  • Amine-containing warhead (e.g., a derivative of a PD-L1 inhibitor)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Protocol for the Conjugation of this compound to an Amine-Containing Warhead

  • Activation of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq), EDC-HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1 hour.

  • Conjugation to the Amine-Containing Warhead:

    • To the activated linker solution, add a solution of the amine-containing warhead (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-Boc-piperazine-C3-warhead conjugate.

  • Characterization:

    • Characterize the purified conjugate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

Table 1: Summary of Quantitative Data for a Representative Conjugation Reaction

ParameterValueReference
Reactants
This compound1.0 eq[3]
Amine-Warhead1.0 eq[3]
EDC-HCl1.2 eq[4]
NHS1.2 eq[4]
DIPEA2.0 eq[2]
Reaction Conditions
SolventAnhydrous DMF[2]
TemperatureRoom Temperature[2]
Reaction Time12-16 hours[4]
Results
Yield60-80% (typical)[5]
Purity (post-purification)>95% (by HPLC)[5]
Characterization
¹H NMRConsistent with expected structure[1]
¹³C NMRConsistent with expected structure[1]
HRMS (ESI)[M+H]⁺ calculated and found[1]

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step Linker This compound EDC_NHS EDC / NHS Linker->EDC_NHS Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker Forms NHS-ester Warhead Amine-containing Warhead Activated_Linker->Warhead Reacts with primary amine Conjugate N-Boc-piperazine-C3-Warhead (PROTAC Intermediate) Warhead->Conjugate Forms stable amide bond

Caption: Chemical conjugation workflow.

G cluster_0 Experimental Workflow start Start dissolve Dissolve Linker, EDC, NHS in anhydrous DMF start->dissolve activate Stir at RT for 1 hr (Activation) dissolve->activate add_warhead Add Warhead and DIPEA activate->add_warhead react Stir at RT for 12-16 hrs (Conjugation) add_warhead->react workup Aqueous Work-up (Extraction & Washes) react->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow diagram.

G cluster_pathway PD-1/PD-L1 Signaling Pathway Inhibition PDL1 PD-L1 (on Tumor Cell) PD1 PD-1 (on T-Cell) PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruits TCR T-Cell Receptor (TCR) PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Inhibits RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK Inhibits SHP2->TCR Dephosphorylates T_Cell_Inactivation T-Cell Inactivation (Immune Evasion) PI3K_AKT->T_Cell_Inactivation RAS_MAPK->T_Cell_Inactivation

Caption: PD-1/PD-L1 signaling pathway.

References

N-Boc-piperazine-C3-COOH coupling to an E3 ligase ligand

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Topic: N-Boc-piperazine-C3-COOH Coupling to an E3 Ligase Ligand for PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1][] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[]

This compound is a versatile bifunctional linker building block frequently used in PROTAC development.[4][5][6] The piperazine (B1678402) ring offers a degree of rigidity which can aid in pre-organizing the PROTAC for optimal ternary complex formation, while also potentially improving solubility and metabolic stability.[1] The three-carbon carboxylic acid (C3-COOH) provides a handle for covalent attachment to an E3 ligase ligand, typically through a stable amide bond. This application note provides a detailed protocol for the amide coupling of this compound to amine-functionalized E3 ligase ligands, a crucial step in the modular synthesis of PROTACs.

PROTAC-Mediated Protein Degradation Pathway

The fundamental role of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase. This action initiates a cascade that results in the target protein's degradation. The process involves the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, which is then recognized and degraded by the proteasome.

PROTAC_Pathway cluster_formation Complex Formation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E1->Ub_E2 E2 Ub Ubiquitin (Ub) Ub->E1 ATP Ub_E2->Ternary Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Peptide Fragments Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Principle of Amide Coupling

The formation of an amide bond between the carboxylic acid of the linker (this compound) and an amine on the E3 ligase ligand is a condensation reaction.[7] This reaction is typically not spontaneous and requires the activation of the carboxylic acid to form a more reactive intermediate.[7] Peptide coupling reagents are used for this activation step. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC) and aminium/uronium or phosphonium (B103445) salts (e.g., HATU, HBTU, PyBOP).[7][8] These reagents react with the carboxylic acid to form a highly reactive acyl-isourea or active ester intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[9] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is typically added to neutralize any acid formed and to ensure the amine reactant is in its free base form.

Key Materials and Reagents

Reagent/MaterialPurposeSupplier Examples
This compoundLinker Building BlockMedChemExpress, DC Chemicals
Amine-functionalized E3 Ligase LigandE3 Ligase Recruiting MoietyTocris, Custom Synthesis
HATU or HBTUCoupling ReagentSigma-Aldrich, Aapptec
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic BaseSigma-Aldrich, Thermo Fisher
Anhydrous DMF or DCMReaction SolventSigma-Aldrich, VWR
Saturated aq. NaHCO₃Aqueous WorkupStandard Lab Supply
BrineAqueous WorkupStandard Lab Supply
Anhydrous Na₂SO₄ or MgSO₄Drying AgentStandard Lab Supply
Silica GelPurification (Chromatography)Standard Lab Supply
HPLC/LC-MS SystemPurity & Identity AnalysisAgilent, Waters
NMR SpectrometerStructural ConfirmationBruker, JEOL

Experimental Protocols

This protocol describes a general procedure for the coupling of this compound to an amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative for Cereblon or an amino-VHL ligand).[10][11][12]

General Workflow for Amide Coupling

The synthesis follows a logical progression from reagent preparation to final product characterization.

Workflow Start Starting Materials: - Linker (Carboxylic Acid) - E3 Ligand (Amine) - Coupling Reagent - Base, Solvent Dissolve 1. Dissolve Linker and E3 Ligand in Anhydrous Solvent (DMF/DCM) Start->Dissolve Activate 2. Add Coupling Reagent (e.g., HATU) and Base (DIPEA) to activate acid Dissolve->Activate React 3. Stir at Room Temperature (Monitor by TLC or LC-MS) Activate->React Workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) React->Workup Purify 5. Purification (Flash Column Chromatography) Workup->Purify Analyze 6. Characterization (LC-MS, NMR) Purify->Analyze Final Final Coupled Product: (E3)-NHCO-(Linker)-Boc Analyze->Final Reaction_Scheme E3_Ligand E3 Ligase Ligand (with -NH2 group) plus + E3_Ligand->plus Linker This compound (Linker with -COOH group) Product Coupled Product (E3 Ligand)-NH-CO-(Linker)-Boc midpoint plus->Linker Conditions HATU, DIPEA DMF, RT midpoint->Product

References

Application Notes and Protocols for Amide Bond Formation with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-C3-COOH is a bifunctional linker commonly employed in the synthesis of complex molecules, particularly in the field of drug discovery. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected piperazine (B1678402) moiety, which provides a latent secondary amine, and a carboxylic acid group connected by a three-carbon alkyl chain. This arrangement makes it an ideal building block for introducing a piperazine unit into a target molecule via a stable amide bond. One of the most significant applications of this linker is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][2][3][4] The piperazine ring can impart favorable physicochemical properties to the final compound, such as improved solubility and metabolic stability.[5][6]

These application notes provide detailed protocols for the formation of amide bonds using this compound with primary and secondary amines, employing common and efficient coupling reagents.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the resulting amide. Below is a summary of typical quantitative data for amide coupling reactions with piperazine-based linkers, based on literature precedents.

Coupling ReagentBaseSolventAmine TypeTypical Yield (%)Reference
HATUDIPEADMFPrimary/Secondary85-95[7][8]
HBTU/HOBtDIPEADMFPrimary/Secondary80-90[]
EDCI/HOBtDIPEA/Et3NDCM/DMFPrimary/Secondary70-85

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The amide bond formed using this compound is a key covalent linkage within a PROTAC molecule. The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). The general mechanism is depicted below.

PROTAC_Pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for Amide Bond Formation

The overall process for the synthesis, purification, and characterization of an amide product derived from this compound is outlined in the following workflow.

Amide_Formation_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reagents Dissolve this compound, Amine, Coupling Reagent, and Base Reaction Stir at Room Temperature Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Analyze NMR, LC-MS, HRMS Purify->Analyze

Caption: General experimental workflow for amide bond formation.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a generic primary or secondary amine using two common coupling reagents.

Protocol 1: Amide Coupling using HATU

This protocol is highly efficient and generally provides high yields with minimal side products.[7][8]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate (B1210297) in hexanes) to afford the desired amide product.

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Amide Coupling using EDCI and HOBt

This is a cost-effective and widely used method for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous DCM or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the final amide.

  • Confirm the structure and purity of the product by NMR and mass spectrometry.

Conclusion

The protocols described provide robust and reproducible methods for the formation of amide bonds with this compound, a key building block in modern drug discovery. The choice of coupling reagent can be tailored based on the specific requirements of the synthesis, such as scale, cost, and the nature of the amine substrate. These application notes serve as a comprehensive guide for researchers engaged in the synthesis of complex molecules, including the rapidly advancing field of PROTAC development.

References

Application Note & Protocol: EDC/NHS Coupling of N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling protocol for N-Boc-piperazine-C3-COOH. This compound is a bifunctional linker commonly used in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] This protocol details the chemical principles, a step-by-step experimental procedure, recommended reaction parameters, and troubleshooting guidelines for the successful conjugation of this linker to primary amine-containing molecules.

Principle of EDC/NHS Coupling Chemistry

EDC/NHS chemistry is a highly efficient method for forming stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2).[3] The reaction proceeds in two main steps to minimize side reactions and improve yield.[4][5]

  • Carboxylic Acid Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[3][6] This step is most efficient in acidic conditions (pH 4.5-6.0).[3][7]

  • NHS Ester Formation: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis.[4] NHS is added to react with the intermediate, creating a more stable, semi-stable NHS ester.[3][8] This amine-reactive ester has a longer half-life, allowing for a more controlled subsequent reaction.[4][9]

  • Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[8] This step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[7][10]

G cluster_coupling Step 2: Coupling (pH 7.2-8.5) Carboxyl This compound Intermediate O-acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS Product Stable Amide Bond (Conjugate) NHSEster->Product + R-NH2 Amine Amine-containing Molecule (R-NH2)

Caption: Chemical workflow for EDC/NHS mediated amide bond formation.

Application in PROTAC Synthesis

This compound serves as a valuable linker in the development of PROTACs.[1][2] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase enzyme. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The linker's length and composition are critical for optimal ternary complex formation and subsequent degradation efficiency.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marked for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: General mechanism of action for a PROTAC molecule.

Recommended Reaction Parameters

The optimal molar ratios and reaction conditions are system-dependent and may require empirical optimization.[11] The following table provides a validated starting point for the coupling of this compound.

Reagent / Parameter Recommended Molar Ratio / Condition Purpose Reference(s)
Activation Step
This compound1 equivalentStarting material with the carboxyl group.
EDC1.2 - 2 equivalentsTo ensure efficient activation of the carboxylic acid. Using a large excess can lead to byproducts.[12][13]
NHS / Sulfo-NHS1.2 - 2 equivalentsTo stabilize the activated intermediate and improve coupling efficiency.[8][12]
SolventAnhydrous DMF, DCM, or AcetonitrileFor organic-soluble reactants. Use dry solvents to prevent hydrolysis.[13][14]
Buffer (if aqueous)0.1 M MES, pH 4.5 - 6.0Activation is most efficient in a slightly acidic, amine-free, and carboxylate-free buffer.[3][7]
TemperatureRoom TemperatureProvides sufficient energy for activation without promoting significant hydrolysis.[7]
Reaction Time15 - 60 minutesSufficient time for NHS-ester formation. Progress can be monitored by TLC or LC-MS.[7][8]
Coupling Step
Amine-containing Molecule1 equivalentThe molecule to be conjugated.
Base (if in organic solvent)2-3 equivalents (e.g., DIPEA, TEA)To neutralize hydrochloride salts and facilitate the reaction.[8]
Buffer (if aqueous)PBS, pH 7.2 - 8.0Amine coupling is most efficient at physiological or slightly basic pH.[7][10]
TemperatureRoom TemperatureA balance between reaction rate and stability of reactants.[7]
Reaction Time2 - 16 hoursTypically stirred overnight to ensure completion. Progress can be monitored by TLC or LC-MS.[8][15]

Detailed Experimental Protocol

This protocol describes a general two-step procedure for coupling this compound to a primary amine-containing molecule in an organic solvent.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up & Purification A 1. Dissolve Linker (this compound) in anhydrous DMF/DCM. B 2. Add NHS, then EDC. (e.g., 1.2 eq each) A->B C 3. Stir at RT for 15-60 min. Monitor by TLC/LCMS. B->C E 5. Add activated NHS-ester solution to the amine solution. C->E D 4. In a separate flask, dissolve amine-containing molecule and base (e.g., DIPEA). D->E F 6. Stir at RT for 2-16 hours (or overnight). E->F G 7. Quench & perform aqueous work-up. F->G H 8. Dry organic layer and concentrate under vacuum. G->H I 9. Purify crude product via column chromatography. H->I J 10. Characterize final product (NMR, MS). I->J

Caption: Step-by-step experimental workflow for the coupling reaction.

4.1. Materials and Reagents

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate, DCM/Methanol)

4.2. Equipment

  • Round-bottom flasks and magnetic stir bars

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

4.3. Procedure

Step 1: Activation of this compound

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1 equivalent).

  • Dissolve the linker in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC-HCl (1.2 equivalents) to the reaction mixture.[15]

  • Stir the reaction at room temperature for 15-60 minutes. The formation of the NHS ester can be monitored by TLC or LC-MS by observing the consumption of the starting carboxylic acid.

Step 2: Coupling with Amine-Containing Molecule

  • In a separate dry flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM.

  • Add DIPEA or TEA (2-3 equivalents) to the amine solution.

  • Slowly add the activated NHS-ester solution from Step 1 to the amine solution via syringe or cannula.

  • Allow the reaction to stir at room temperature for 2-16 hours (overnight is common). Monitor the reaction for the disappearance of the amine starting material and the formation of the product by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% NaHCO3 solution, and brine.[15]

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system to isolate the final product.

  • Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s) Reference(s)
Low or No Product Yield Inactive EDC or NHS due to moisture.Use fresh, high-quality reagents. Equilibrate reagents to room temperature before opening to prevent condensation. Use anhydrous solvents.[4][8][13]
Hydrolysis of O-acylisourea or NHS ester.Perform the coupling step immediately after the activation step. Ensure the reaction environment is anhydrous.[4][8]
Incorrect pH for activation or coupling.If using aqueous buffers, ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0.[16]
Multiple Byproducts Side reaction of EDC with amines.Use a two-step protocol where the amine is added after the NHS-ester is formed. An excess of EDC can also lead to byproducts.[5][12]
Low purity of starting materials.Ensure the purity of this compound and the amine-containing molecule before starting the reaction.
Difficulty in Purification Byproducts (e.g., isourea) are soluble in the organic phase.Multiple aqueous washes can help remove the water-soluble isourea byproduct. Optimize chromatography conditions.[4][17]

References

Application Notes and Protocols for Boc Deprotection of N-Boc-piperazine-C3-COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-piperazine-C3-COOH linkers. The selection of an appropriate deprotection method is critical to ensure high yields and purity while preserving the integrity of the piperazine (B1678402) and carboxylic acid functionalities.

Introduction

This compound linkers are valuable bifunctional building blocks in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules. The Boc protecting group is widely used for the temporary protection of the piperazine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions. This document outlines the most common and effective methods for Boc deprotection of these linkers, providing detailed protocols and a comparative summary of reaction conditions.

Deprotection Methods Overview

The removal of the Boc group is typically achieved by treatment with a strong acid, which cleaves the carbamate (B1207046) bond, releasing the free amine as a salt. The most frequently employed reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. Milder and alternative methods are also available for substrates that may be sensitive to harsh acidic conditions.

Common Deprotection Reagents:
  • Trifluoroacetic Acid (TFA): A strong acid that provides rapid and efficient deprotection. It is typically used in dichloromethane (B109758) (DCM).

  • Hydrogen Chloride (HCl): Commonly used as a solution in an organic solvent such as 1,4-dioxane, methanol (B129727), or ethyl acetate. This method yields the amine hydrochloride salt.

  • Alternative Reagents: For acid-sensitive substrates, milder conditions using reagents like oxalyl chloride in methanol or silica (B1680970) gel under vacuum and gentle heating have been reported.[1][2]

Quantitative Data Summary

The choice of deprotection method and reaction conditions can significantly impact the reaction time, yield, and purity of the final product. The following table summarizes typical conditions for the two most common deprotection methods for Boc-protected amines.

Deprotection MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, 0 °C to room temperature30 - 120 minutes>90%Rapid and efficient. Excess TFA and solvent are removed in vacuo. The product is the trifluoroacetate (B77799) salt.[3][4]
Hydrogen Chloride (HCl) 4M HCl in 1,4-Dioxane, room temperature15 - 60 minutes>90%A robust and rapid method. The product is the hydrochloride salt, which often precipitates from the reaction mixture.[5][6]
Oxalyl Chloride 1-3 eq. Oxalyl chloride in anhydrous methanol, room temperature1 - 4 hoursHighSuitable for substrates with highly acid-labile functional groups.[1][7]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the TFA-mediated deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343) or DCM for co-evaporation (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4]

  • Optional: To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 x 10 mL).[7]

  • For isolation of the free amine, carefully neutralize the residue by dissolving it in DCM and washing with a saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected piperazine-C3-COOH.

Method 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol provides a method for Boc deprotection using a commercially available solution of HCl in 1,4-dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Dichloromethane (DCM) or Methanol (optional, as co-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the this compound (1.0 eq) in a minimal amount of a suitable solvent like DCM or Methanol.

  • To the stirred solution, add 4M HCl in 1,4-Dioxane (typically 4-10 equivalents of HCl).[6]

  • Stir the reaction at room temperature for 15-60 minutes. The hydrochloride salt of the deprotected product may precipitate during this time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated in vacuo to yield the crude hydrochloride salt.

  • Alternatively, the product can be precipitated by the addition of diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Boc Deprotection cluster_workup Work-up & Isolation cluster_product Final Product This compound This compound Acidic_Conditions Acidic Conditions (TFA or HCl) This compound->Acidic_Conditions Evaporation Solvent Evaporation Acidic_Conditions->Evaporation Neutralization Neutralization (e.g., NaHCO3) Evaporation->Neutralization for free base Deprotected_Linker Piperazine-C3-COOH (as free base or salt) Evaporation->Deprotected_Linker for salt form Extraction Extraction Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Drying_Concentration->Deprotected_Linker

Caption: General experimental workflow for the Boc deprotection of this compound.

References

Application Notes and Protocols for the Acid-Catalyzed Removal of Boc from Piperazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine (B1678402) moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and permeability in drug candidates. In complex organic syntheses, particularly in the development of molecules like Proteolysis Targeting Chimeras (PROTACs), the protection of one of the piperazine nitrogens is crucial for selective functionalization. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2]

This document provides detailed application notes and standardized protocols for the acid-catalyzed deprotection of Boc-protected piperazine linkers, a critical step in the synthesis of many pharmaceutical compounds.[3]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a specific mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine of the piperazine as an ammonium (B1175870) salt.[3]

A potential side reaction in this process is the alkylation of nucleophilic sites on the substrate by the generated tert-butyl cation.[4] To mitigate this, scavengers can be added to the reaction mixture to trap the tert-butyl cations.[3]

Quantitative Data Summary

The choice of acidic reagent and reaction conditions can significantly impact the efficiency and selectivity of the Boc deprotection. The following tables summarize common conditions for the removal of the Boc group from piperazine linkers using Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

Table 1: Trifluoroacetic Acid (TFA) Mediated Boc Deprotection

ParameterCondition 1Condition 2Condition 3
TFA Concentration 20-25% in Dichloromethane (DCM)[5]50% in DCM[6]Neat TFA
Temperature 0 °C to Room Temperature[5]Room Temperature[6]Room Temperature
Reaction Time 2 hours[5]30 minutes to 1 hour1-2 hours
Notes A common and effective method.[5]Faster deprotection due to higher TFA concentration.[6]Used for more robust substrates.

Table 2: Hydrochloric Acid (HCl) Mediated Boc Deprotection

ParameterCondition 1Condition 2
HCl Concentration 4M HCl in 1,4-Dioxane[3][7]6N Aqueous HCl[8]
Temperature Room Temperature[3][7]Room Temperature to Reflux
Reaction Time 30 minutes to 16 hours[3][7]1-5 hours[8]
Notes Widely used, commercially available reagent.[3][7]Often used for final deprotection steps.[8]

Experimental Protocols

The following are detailed protocols for the deprotection of Boc-protected piperazine derivatives using TFA and HCl.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected piperazine derivative in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or DCM.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Be cautious as CO₂ evolution will occur. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.

  • Purification (if necessary): The crude product can be purified by column chromatography, crystallization, or other suitable methods if required.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane (B91453)

Materials:

  • Boc-protected piperazine derivative

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution or aqueous sodium hydroxide (B78521)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected piperazine derivative in a minimal amount of a suitable solvent like methanol (B129727) or dioxane in a round-bottom flask.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents per equivalent of the Boc-protected compound) to the solution.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[3] Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours.[3][7]

  • Work-up:

    • Upon completion, remove the solvent in vacuo.[3]

    • The resulting hydrochloride salt can often be precipitated by triturating the residue with cold diethyl ether.[3]

    • To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to a pH > 10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the deprotected piperazine.

  • Purification (if necessary): Purify the product as needed using standard laboratory techniques.

Visualizations

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the acid-catalyzed Boc deprotection of piperazine linkers.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_Deprotection_Workflow start Start: Boc-Protected Piperazine dissolve 1. Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve add_acid 2. Add Acid (e.g., TFA or HCl/Dioxane) at 0 °C to RT dissolve->add_acid monitor 3. Monitor Reaction (TLC or LC-MS) add_acid->monitor workup 4. Aqueous Work-up (Neutralization & Extraction) monitor->workup Reaction Complete dry 5. Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate 6. Concentrate (Rotary Evaporation) dry->concentrate purify 7. Purify (Optional) (e.g., Chromatography) concentrate->purify end End: Deprotected Piperazine concentrate->end If pure purify->end

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols: N-Boc-piperazine-C3-COOH for PD-1/PD-L1 Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-Boc-piperazine-C3-COOH as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Programmed Death-Ligand 1 (PD-L1).

Introduction

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed on tumor cells, enabling them to evade the host immune system by binding to the PD-1 receptor on T cells.[1][2] The development of small molecule degraders of PD-L1 represents a promising therapeutic strategy in oncology.[3][4] this compound is a bifunctional linker molecule that can be incorporated into PROTACs to connect a PD-L1 binding moiety to an E3 ubiquitin ligase ligand.[5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of PD-L1.[2]

This compound in PD-1/PD-L1 Degrader Synthesis

This compound serves as a versatile building block in the modular synthesis of PD-1/PD-L1 degraders. The Boc-protected piperazine (B1678402) offers a reactive site for conjugation to an E3 ligase ligand, while the carboxylic acid moiety allows for amide bond formation with a PD-L1 binding warhead. This linker is notably used in the synthesis of PROTAC PD-1/PD-L1 degrader-1 (HY-131183), a molecule that recruits the Cereblon (CRBN) E3 ligase to degrade PD-L1.[8][9][10]

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₄H₂₄N₂O₅
Molecular Weight 300.35 g/mol
CAS Number 959053-53-3
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and Methanol

Quantitative Data for a Representative PD-1/PD-L1 Degrader

The following table summarizes the reported in vitro activity of PROTAC PD-1/PD-L1 degrader-1 (HY-131183), which incorporates a linker derived from this compound.

ParameterCell LineValueReference
PD-1/PD-L1 Interaction Inhibition (IC₅₀) -39.2 nM[10]
PD-L1 Degradation (at 1 µM) Hep3B/OS-8/hPD-L121% reduction[10]
PD-L1 Degradation (at 10 µM) Hep3B/OS-8/hPD-L135% reduction[10]
Cell Surface PD-L1 Reduction B16-F1028.6% (at 1 µM)[11]
Cell Surface PD-L1 Reduction A37538.7% (at 1 µM)[11]

Signaling Pathways and Experimental Workflows

PD-1/PD-L1 Signaling Pathway and PROTAC Intervention

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell cluster_protac PROTAC Action PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Proteasome Proteasome PDL1->Proteasome Targeted for Degradation MHC MHC TCR TCR MHC->TCR Inhibition Inhibition of T Cell Activation PD1->Inhibition Activation T Cell Activation TCR->Activation Antigen Presentation Inhibition->Activation PROTAC PD-L1 PROTAC (with this compound linker) PROTAC->PDL1 Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->PDL1 Ubiquitination Ub Ubiquitin Degradation PD-L1 Degradation Proteasome->Degradation

Caption: PD-1/PD-L1 signaling and PROTAC-mediated degradation workflow.

Experimental Workflow for PD-L1 Degrader Evaluation

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start This compound + PD-L1 Warhead + E3 Ligase Ligand synthesis Multi-step Organic Synthesis start->synthesis protac Purified PD-L1 PROTAC synthesis->protac cell_culture Culture PD-L1 expressing cancer cells treatment Treat cells with PD-L1 PROTAC cell_culture->treatment western_blot Western Blot for PD-L1 Degradation treatment->western_blot co_ip Co-Immunoprecipitation for ternary complex formation treatment->co_ip viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay dc50 Determine DC₅₀ and Dₘₐₓ western_blot->dc50 ic50_viability Determine IC₅₀ for cell viability viability_assay->ic50_viability

Caption: General experimental workflow for PD-L1 degrader synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PD-L1 PROTAC using this compound

This protocol is a representative example of the synthetic steps involved.

Step 1: Amide Coupling of this compound with an E3 Ligase Ligand Amine

  • Dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

Step 3: Amide Coupling with PD-L1 Warhead

  • Dissolve the deprotected piperazine intermediate from Step 2 (1.0 eq) and the carboxylic acid-functionalized PD-L1 warhead (e.g., a derivative of a known small molecule PD-L1 inhibitor) (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and purify as described in Step 1 to yield the final PD-L1 PROTAC.

Protocol 2: Western Blot for PD-L1 Degradation
  • Cell Culture and Treatment: Seed PD-L1 expressing cells (e.g., MDA-MB-231, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PD-L1 PROTAC for different time points (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the PD-L1 PROTAC or DMSO (vehicle control) for a time determined to be optimal for ternary complex formation (e.g., 1-4 hours). Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a control IgG overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluates by Western blotting using antibodies against PD-L1 and the E3 ligase.

Protocol 4: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PD-L1 PROTAC for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical tool for the synthesis of potent and effective PD-L1 degrading PROTACs. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation and cancer immunotherapy. The modular nature of PROTAC synthesis, enabled by linkers such as this compound, allows for the systematic optimization of degrader properties to achieve desired therapeutic outcomes.

References

Application Notes & Protocols: Analytical Characterization of PROTACs with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This document provides a detailed guide to the analytical characterization of PROTACs synthesized using the N-Boc-piperazine-C3-COOH linker. This linker, incorporating a piperazine (B1678402) ring and a three-carbon alkyl chain, offers a balance of rigidity and flexibility, which can be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The inclusion of the piperazine moiety can also enhance solubility and metabolic stability.[1][]

We present a comprehensive overview of the essential analytical techniques, detailed experimental protocols, and representative data for the characterization of these PROTACs.

The Role of the this compound Linker in PROTAC Function

The this compound linker is a strategic choice in PROTAC design. The piperazine ring provides conformational constraint, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1] The three-carbon chain offers appropriate spacing to span the distance between the POI and the E3 ligase. The Boc-protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.

The fundamental mechanism of action for a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

General signaling pathway of PROTAC-mediated protein degradation.

Analytical Characterization Workflow

A thorough analytical characterization is essential to ensure the identity, purity, and potency of a PROTAC. The following workflow outlines the key analytical steps.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_functional Functional & Biophysical Assays Synthesis PROTAC Synthesis (with this compound linker) Purification Purification (e.g., HPLC) Synthesis->Purification LCMS LC-MS (Purity & Mass Confirmation) Purification->LCMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR SPR SPR/BLI (Binding Affinity & Kinetics) LCMS->SPR NMR->SPR TR_FRET TR-FRET/AlphaLISA (Ternary Complex Formation) SPR->TR_FRET WB Western Blot (Protein Degradation) TR_FRET->WB Logical_Relationships cluster_linker Piperazine Linker Properties cluster_complex Ternary Complex cluster_outcome Biological Outcome Rigidity Rigidity & Conformational Control Ternary_Formation Efficient Ternary Complex Formation Rigidity->Ternary_Formation Influences Solubility Solubility & Physicochemical Properties Solubility->Ternary_Formation Facilitates Stability Metabolic Stability Stability->Ternary_Formation Enhances Degradation Potent & Efficacious Protein Degradation Ternary_Formation->Degradation Leads to

References

Application Notes and Protocols for NMR Spectroscopy in the Characterization of N-Boc-piperazine-C3-COOH-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The rational design of these heterobifunctional molecules, which consist of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial for their efficacy. The linker component, in particular, plays a pivotal role in determining the stability and efficiency of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby influencing the overall degradation activity.

The N-Boc-piperazine-C3-COOH moiety is a frequently employed building block in PROTAC synthesis. The piperazine (B1678402) ring offers a degree of conformational rigidity that can be advantageous for ternary complex formation, while the carboxylic acid handle provides a convenient point for chemical conjugation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the development of these complex molecules. It provides detailed information on the chemical structure, purity, conformation, and interactions of PROTACs, guiding medicinal chemists in the optimization of their designs.

These application notes provide a comprehensive guide to the use of NMR spectroscopy in the characterization of PROTACs incorporating the this compound linker, with a focus on a representative PROTAC targeting the PD-1/PD-L1 pathway.

Data Presentation

Representative NMR Data for a Piperazine-Containing PROTAC

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for a PROTAC molecule containing a piperazine-based linker. While the exact this compound linker is not specified in the source, this data provides a valuable reference for the expected chemical shifts of the core structural motifs.

Table 1: Representative ¹H and ¹³C NMR Data for a Piperazine-Containing PROTAC

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Warhead)8.30 - 7.13 (m)150.54, 148.01, 147.55, 143.78, 142.33, 137.78, 133.21, 130.58, 127.57, 125.66, 124.03, 123.05, 122.61, 120.55, 120.15, 119.58, 116.78
Aromatic Protons (E3 Ligand)10.17 (s), 9.67 (s), 8.98 (d), 8.83 (d), 8.58 (d)168.88
Piperazine Protons (-CH₂-N-CH₂-)3.80 - 3.36 (m), 2.47 - 2.23 (m)55.22, 54.63, 47.62, 41.94
Linker Alkyl Protons (-CH₂-)2.20 (s)46.07
Boc Group Protons (-C(CH₃)₃)1.47 (s)80.5, 28.5

Note: Data is adapted from a representative PROTAC containing a piperazine linker and may not correspond exactly to a PROTAC synthesized with the this compound linker. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

Experimental Protocols

Protocol 1: Synthesis of a PD-L1 Targeting PROTAC using this compound Linker

This protocol describes a general synthetic route for coupling a PD-L1 inhibitor (warhead) and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) using the this compound linker.

Materials:

  • PD-L1 inhibitor with a suitable functional group for amide coupling (e.g., an amine)

  • This compound

  • E3 ligase ligand with a suitable functional group for amide coupling (e.g., an amine)

  • Coupling agents (e.g., HATU, HOBt)

  • Amine base (e.g., DIPEA)

  • Anhydrous DMF

  • Reagents for Boc deprotection (e.g., TFA in DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Activation of this compound: Dissolve this compound (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir the mixture at room temperature for 15 minutes.

  • Coupling to the E3 Ligase Ligand: To the activated linker solution, add the E3 ligase ligand (1.0 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in a solution of 20% TFA in DCM. Stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Final Coupling to the PD-L1 Inhibitor: In a separate flask, activate the carboxylic acid of a suitable PD-L1 inhibitor (if applicable) using HATU and HOBt as described in step 1. Add the deprotected piperazine intermediate (from step 4) and DIPEA to the activated PD-L1 inhibitor. Stir the reaction at room temperature overnight.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to yield the pure product.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.

Protocol 2: NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh 5-10 mg of the purified PROTAC into a clean, dry vial.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the PROTAC.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in the complete assignment of proton and carbon signals, especially for complex PROTAC molecules.

Visualizations

PROTAC-Mediated Degradation of PD-L1

PROTAC_Pathway cluster_cell Tumor Cell cluster_immune Immune Synapse PROTAC PROTAC (this compound linker) PDL1 PD-L1 (Target Protein) PROTAC->PDL1 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (PD-L1-PROTAC-E3) Ub_PDL1 Ubiquitinated PD-L1 Ternary_Complex->Ub_PDL1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_PDL1->Proteasome Recognition Degraded_PDL1 Degraded PD-L1 (Peptides) Proteasome->Degraded_PDL1 Degradation PDL1_surface PD-L1 T_Cell T-Cell PD1 PD-1 PD1->PDL1_surface Inhibitory Signal (Blocked by PROTAC)

Caption: PROTAC-mediated degradation of PD-L1.

Experimental Workflow for PROTAC Development and NMR Characterization

PROTAC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: This compound Warhead & E3 Ligand Coupling1 Amide Coupling: Linker + E3 Ligand Start->Coupling1 Purification1 Purification 1 (Flash Chromatography) Coupling1->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection Coupling2 Amide Coupling: Deprotected Intermediate + Warhead Deprotection->Coupling2 Purification2 Final Purification (HPLC) Coupling2->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC Sample_Prep NMR Sample Preparation Final_PROTAC->Sample_Prep NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Sample_Prep->NMR_Acquisition Data_Analysis Spectral Analysis & Structure Confirmation NMR_Acquisition->Data_Analysis Biological_Assay Biological Evaluation (e.g., Degradation Assay) Data_Analysis->Biological_Assay SAR Structure-Activity Relationship (SAR) Biological_Assay->SAR SAR->Start Design Iteration

Caption: PROTAC synthesis and characterization workflow.

Logical Relationships in PROTAC Design

PROTAC_Logic cluster_linker This compound Linker Properties cluster_ternary Ternary Complex cluster_outcome Biological Outcome Rigidity Conformational Rigidity (Piperazine Ring) TC_Formation Efficient Ternary Complex Formation Rigidity->TC_Formation TC_Stability Ternary Complex Stability Rigidity->TC_Stability Length Optimal Length (C3-spacer) Length->TC_Formation Length->TC_Stability Solubility Physicochemical Properties Cell_Permeability Improved Cell Permeability Solubility->Cell_Permeability PK_Properties Favorable PK/PD Properties Solubility->PK_Properties Degradation Potent & Selective Protein Degradation TC_Formation->Degradation TC_Stability->Degradation Degradation->PK_Properties Cell_Permeability->Degradation

Caption: Linker properties influencing PROTAC efficacy.

Application Notes and Protocols for the Purification of PROTACs Synthesized with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of these heterobifunctional molecules, which consist of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial for their efficacy. The linker, in particular, plays a pivotal role in determining the physicochemical properties and biological activity of the PROTAC.

The N-Boc-piperazine-C3-COOH linker is a commonly employed building block in PROTAC synthesis. The piperazine (B1678402) moiety can enhance solubility and metabolic stability, while the Boc-protecting group allows for a modular and controlled synthetic approach.[1] The C3 alkyl chain provides appropriate spacing between the two active ligands.

Following the synthesis of PROTACs incorporating this linker, robust purification is paramount to remove unreacted starting materials, byproducts, and impurities that could interfere with subsequent biological assays and preclinical studies. This document provides detailed application notes and protocols for the purification of these specific PROTACs using both normal-phase and reversed-phase chromatography, along with guidelines for sample preparation and troubleshooting.

Key Concepts in PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The PROTAC is then released and can act catalytically to degrade multiple POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation of the target protein. The following table summarizes data for a series of BRD4-targeting PROTACs utilizing a piperazine-containing linker, demonstrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax). These PROTACs employ a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase.[1]

CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-11355>95
PROTAC-21430>95
PROTAC-3 15 15 >95
PROTAC-41645>95
PROTAC-51712090

Data sourced from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs".

The data indicates that a linker length of 15 atoms provides the optimal geometry for this particular PROTAC series, resulting in the most potent degradation of BRD4.[1] This highlights the importance of linker optimization in PROTAC design.

Experimental Protocols

General Sample Preparation for Chromatographic Purification

Proper sample preparation is crucial for successful purification and to prolong the life of the chromatography column.

  • Solubilization: Dissolve the crude PROTAC product in a minimal amount of a suitable solvent. For reversed-phase chromatography, this is often the mobile phase with a high organic content (e.g., acetonitrile (B52724) or methanol) or a strong solvent like DMSO. For normal-phase chromatography, a non-polar solvent such as dichloromethane (B109758) or chloroform (B151607) is typically used.

  • Filtration: It is essential to filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[2]

  • Dry Loading (for Normal-Phase Chromatography): For samples that are not readily soluble in the initial mobile phase, dry loading is recommended. Dissolve the crude product in a strong solvent, adsorb it onto a small amount of silica (B1680970) gel or celite, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_PROTAC Crude PROTAC Product Sample_Prep Sample Preparation (Solubilization & Filtration) Crude_PROTAC->Sample_Prep Chromatography Chromatography (Normal or Reversed-Phase) Sample_Prep->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC, LC-MS) Fraction_Collection->Purity_Analysis Characterization Structural Characterization (NMR, HRMS) Purity_Analysis->Characterization Pure_PROTAC Pure PROTAC Characterization->Pure_PROTAC

Caption: A general workflow for the purification and analysis of synthesized PROTACs.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography is a powerful technique for the purification of PROTACs, separating compounds based on their hydrophobicity.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size, 19 x 250 mm)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (for MS compatibility)

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid

  • Sample prepared as described above

Methodology:

  • Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5) at a flow rate of 15-20 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample solution onto the column.

  • Elution Gradient: Elute the bound compounds using a linear gradient of increasing Mobile Phase B. A typical gradient might be:

    • 5-95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 2 minutes.

    • Hold at 5% Mobile Phase B for 5 minutes to re-equilibrate.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect fractions corresponding to the desired product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified PROTAC.

Protocol 2: Normal-Phase Flash Chromatography

Normal-phase chromatography separates compounds based on their polarity and is particularly useful for the purification of Boc-protected intermediates and final products that are less polar.

Materials and Equipment:

  • Flash chromatography system

  • Silica gel column

  • Mobile Phase A: Non-polar solvent (e.g., Hexanes or Dichloromethane)

  • Mobile Phase B: Polar solvent (e.g., Ethyl Acetate or Methanol)

  • Sample prepared as described above (dissolved in a non-polar solvent or dry loaded)

Methodology:

  • Column Packing and Equilibration: Pack a silica gel column with the chosen mobile phase. Equilibrate the column by running the initial mobile phase (e.g., 100% Mobile Phase A) through it.

  • Sample Loading: Load the sample onto the column.

  • Elution Gradient: Elute the compounds with a gradient of increasing polarity. A typical gradient for a PROTAC with a Boc-protected piperazine linker might be:

    • 0-10% Methanol in Dichloromethane over 20 column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram or by TLC analysis of the eluent.

  • Analysis and Pooling: Analyze the fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Concentrate the pooled fractions under reduced pressure to yield the purified PROTAC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation/Peak Tailing - Inappropriate mobile phase or gradient- Column overloading- Secondary interactions with the stationary phase- Optimize the gradient steepness and solvent composition.- Reduce the amount of sample injected.- For basic compounds like piperazine-containing PROTACs, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase in normal-phase chromatography can improve peak shape. For reversed-phase, ensure the pH is low enough to protonate the amine.
Low Recovery - Irreversible adsorption to the column- Compound precipitation on the column- Compound instability- Use a different stationary phase or modify the mobile phase (e.g., change pH, add ion-pairing agents).- Ensure the sample is fully dissolved in the initial mobile phase. If not, consider a different injection solvent or dry loading.- Check the stability of the PROTAC under the chromatographic conditions.
Contamination in Pure Fractions - Incomplete separation of impurities- Co-elution of isomers- Optimize the chromatographic method for better resolution (e.g., shallower gradient, different stationary phase).- If chiral centers are present, consider chiral chromatography for separation of diastereomers or enantiomers.
"Hook Effect" in Biological Assays - High PROTAC concentrations leading to the formation of non-productive binary complexes instead of the desired ternary complex.- This is not a purification issue but is important to note. Test a wider range of PROTAC concentrations in your biological assays, including lower concentrations, to identify the optimal window for activity.

Conclusion

The purification of PROTACs synthesized with the this compound linker is a critical step in the drug discovery process. By employing optimized reversed-phase or normal-phase chromatography protocols, researchers can obtain highly pure compounds essential for accurate biological evaluation. Careful sample preparation and a systematic approach to troubleshooting are key to achieving successful and reproducible purifications. The methodologies and data presented in these application notes provide a solid foundation for scientists working on the development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for the Synthesis of a Piperazine-Linked PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex formed between the target protein and the E3 ligase.[1]

The incorporation of a piperazine (B1678402) ring into the linker is a strategic design choice that can enhance the PROTAC's overall performance. Compared to flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers, piperazine offers increased rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1] Additionally, the piperazine motif can improve a PROTAC's solubility and metabolic stability.[2][3]

This document provides a detailed, step-by-step protocol for the synthesis of a model piperazine-linked PROTAC that targets the bromodomain-containing protein 4 (BRD4) for degradation by the Cereblon (CRBN) E3 ligase.

Principle of the Synthesis

The synthesis of the BRD4-targeting PROTAC will be conducted through a linear, multi-step process. The strategy involves the sequential coupling of three key components: the E3 ligase ligand (pomalidomide), the piperazine-containing linker, and the POI ligand (a derivative of the BRD4 inhibitor, JQ1). The synthesis is designed to be modular, allowing for variations in the linker length and composition.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light or by staining. Column chromatography for purification should be performed using silica gel. Nuclear magnetic resonance (NMR) spectra and mass spectrometry (MS) should be used to confirm the structure and purity of the synthesized compounds.

Synthesis of a BRD4-Targeting PROTAC with a Piperazine Linker

This protocol outlines a multi-step synthesis to generate a BRD4-targeting PROTAC, adapted from established methodologies for creating PROTACs with piperazine-containing linkers.[1]

Step 1: Synthesis of a Boc-protected Piperazine Linker Intermediate

  • To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-bromopropionyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected piperazine linker intermediate.

Step 2: Coupling of the Piperazine Linker to Pomalidomide (B1683931)

  • To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the Boc-protected piperazine linker intermediate from Step 1 (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Dry the solid under vacuum to obtain the Boc-protected pomalidomide-linker conjugate.

Step 3: Deprotection of the Boc-Pomalidomide-Linker Conjugate

  • Dissolve the Boc-protected pomalidomide-linker conjugate from Step 2 (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the pomalidomide-linker amine salt.

Step 4: Coupling of the Pomalidomide-Linker to the JQ1 Analog

  • To a solution of a carboxylic acid derivative of JQ1 (1.0 eq) in anhydrous DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).[1]

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[1]

  • Add the pomalidomide-linker amine salt from Step 3 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final piperazine-linked BRD4-targeting PROTAC.

Data Presentation

Table 1: Summary of Synthetic Yields and Purity

StepProduct DescriptionYield (%)Purity (by HPLC)
1Boc-protected piperazine linker intermediate85>95%
2Boc-protected pomalidomide-linker conjugate78>95%
3Pomalidomide-linker amine salt95 (crude)-
4Final Piperazine-Linked BRD4-Targeting PROTAC60>98%

Table 2: Characterization Data for the Final PROTAC

AnalysisResult
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
HRMS (m/z) Calculated for C₄₂H₄₃ClN₈O₇S: [M+H]⁺, Found: [M+H]⁺

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 1-Boc-piperazine 1-Boc-piperazine Step1 Step 1: Linker Synthesis 1-Boc-piperazine->Step1 3-bromopropionyl chloride 3-bromopropionyl chloride 3-bromopropionyl chloride->Step1 Pomalidomide Pomalidomide Step2 Step 2: Coupling to Pomalidomide Pomalidomide->Step2 JQ1-COOH JQ1-COOH Step4 Step 4: Final Coupling JQ1-COOH->Step4 Intermediate1 Boc-piperazine-linker Step1->Intermediate1 Intermediate2 Boc-Pomalidomide-linker Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate3 Pomalidomide-linker-NH2 Step3->Intermediate3 Final_PROTAC Piperazine-Linked BRD4-Targeting PROTAC Step4->Final_PROTAC Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

Caption: Experimental workflow for the synthesis of a piperazine-linked PROTAC.

PROTAC_MoA PROTAC Piperazine-Linked PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-piperazine-C3-COOH in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for activating the carboxylic acid of this compound for amide bond formation?

A1: The most common methods involve the use of coupling reagents to form a highly reactive intermediate that is readily attacked by an amine.[1] These reagents can be broadly categorized into carbodiimides and onium (uronium/aminium and phosphonium) salts.

Q2: Which coupling reagents are recommended for use with this compound?

A2: Several coupling reagents can be effectively used. The choice often depends on the specific amine being coupled, the scale of the reaction, and cost considerations. Common choices include:

  • Carbodiimides: EDC (water-soluble) and DIC are frequently used, often with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions.[2][3]

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient reagents known for fast reaction times and are particularly useful for coupling sterically hindered amines.[4][5]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, especially for challenging couplings, and do not pose the risk of guanidinylation associated with uronium salts.[4]

Q3: What is the role of a base in the coupling reaction, and which one should I choose?

A3: A non-nucleophilic base is typically required, especially when using onium salt reagents, to deprotonate the carboxylic acid, forming a carboxylate anion that initiates the activation process.[5][6] Commonly used bases include:

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered and non-nucleophilic base widely used in peptide coupling.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can be beneficial in reducing racemization.[3]

  • Triethylamine (TEA): While effective, it is less sterically hindered and more nucleophilic than DIPEA, which can sometimes lead to side reactions.

Q4: What are common solvents for this type of coupling reaction?

A4: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and intermediates. Common options include:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediate and reduce the reaction yield.

Q5: How can I monitor the progress of my coupling reaction?

A5: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.* Ensure your coupling reagent is not expired and has been stored correctly. * Consider switching to a more powerful coupling reagent like HATU or PyBOP, especially for sterically hindered amines.[4]
Hydrolysis of the activated intermediate.* Use anhydrous solvents and reagents. Ensure your reaction is protected from atmospheric moisture, for example, by running it under an inert atmosphere (Nitrogen or Argon).
Insufficient amount of base.* Ensure you are using the correct stoichiometry of base. For onium salts, at least 2 equivalents of base are typically required.
Poor solubility of reactants.* Try a different solvent or a solvent mixture (e.g., DMF/DCM) to improve solubility.
Presence of Multiple Byproducts Side reaction with the coupling reagent.* If using a uronium reagent (e.g., HBTU, HATU) in excess, it can lead to guanidinylation of the amine. Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid.[4]
Racemization.* This is a concern if the amine being coupled is chiral. Lower the reaction temperature and consider using a weaker base like NMM. The addition of HOBt or HOAt can also suppress racemization.[3]
Formation of N-acylurea.* This is a common side reaction with carbodiimide (B86325) reagents. Adding HOBt or switching to an onium salt-based coupling reagent can mitigate this issue.[3]
Difficulty in Product Purification Removal of urea (B33335) byproduct (from DCC or DIC).* If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. The diisopropylurea from DIC is more soluble and may require column chromatography for removal.[2] Using EDC is advantageous as its urea byproduct is water-soluble and can be removed with an aqueous workup.[2]
Removal of excess coupling reagent and byproducts.* An aqueous workup with dilute acid and/or base can help remove many of the common impurities. Flash column chromatography on silica (B1680970) gel is a standard method for final purification.

Quantitative Data Summary

Due to the lack of specific comparative studies for this compound in the available literature, the following table provides representative data based on general knowledge of coupling reagent efficiency. Actual results may vary depending on the specific amine substrate and reaction conditions.

Coupling ReagentAdditiveBase (equiv.)Typical Reaction TimeTypical Yield RangeNotes
EDC HOBtDIPEA (2.0)4 - 16 h60 - 85%Water-soluble urea byproduct allows for easy workup.
DIC HOBtDIPEA (2.0)4 - 16 h65 - 90%Urea byproduct is soluble in organic solvents, often requiring chromatography.[2]
HATU NoneDIPEA (2.0)1 - 4 h85 - 95%Highly efficient, especially for sterically hindered substrates.[1]
HBTU NoneDIPEA (2.0)2 - 6 h80 - 90%A very common and effective coupling reagent.[5]
PyBOP NoneDIPEA (2.0)2 - 6 h85 - 95%Does not cause guanidinylation side reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq).

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol outlines a general method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine of interest

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0 eq) to the mixture.

  • Add EDC.HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with 1N HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_activation Activation and Coupling cluster_workup Workup and Purification A Dissolve this compound and amine in anhydrous solvent B Add non-nucleophilic base (e.g., DIPEA) A->B C Add coupling reagent (e.g., HATU or EDC/HOBt) B->C D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Aqueous workup (wash with acid/base) D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G H H G->H Characterize final product

Caption: A generalized experimental workflow for the coupling of this compound.

troubleshooting_guide start Low/No Product Yield? cause1 Reagent/Solvent Issue? start->cause1 Yes cause2 Inefficient Coupling? start->cause2 No, reagents are fine sol1a Use fresh, high-quality coupling reagent. cause1->sol1a Possible sol1b Ensure solvents are anhydrous. cause1->sol1b Possible end Re-run experiment sol1a->end sol1b->end sol2a Switch to a more potent reagent (e.g., HATU). cause2->sol2a Yes sol2b Increase reaction time or temperature moderately. cause2->sol2b Also consider cause3 Stoichiometry Incorrect? cause2->cause3 No, coupling should be efficient sol2a->end sol2b->end sol3 Verify equivalents of all reagents, especially the base. cause3->sol3 Yes sol3->end

References

Technical Support Center: N-Boc-piperazine-C3-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-piperazine-C3-COOH in their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for?

A1: this compound is a bifunctional linker molecule. It contains a piperazine (B1678402) ring protected with a tert-butyloxycarbonyl (Boc) group at one nitrogen, and a carboxylic acid group at the end of a three-carbon aliphatic chain attached to the other nitrogen. It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][2][3][4]

Q2: What are the most common coupling reagents used for the conjugation of this compound?

A2: Common coupling reagents for amide bond formation, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole), are frequently used for the conjugation of this compound.[5][6]

Q3: What are the potential side reactions I should be aware of during the conjugation of this compound?

A3: Several side reactions can occur, including:

  • Double acylation: The unprotected nitrogen of the piperazine ring can be acylated if an excess of the coupling partner or activating agent is used.

  • Diketopiperazine formation: If the molecule being conjugated to the linker is an amino acid or peptide, intramolecular cyclization can occur to form a diketopiperazine, leading to a loss of yield.[7][8][9][10][11]

  • Racemization: If the molecule being conjugated contains a chiral center, racemization can occur, particularly with carbodiimide-based coupling reagents.

  • Formation of N-acylurea: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated carboxylic acid can rearrange to form an N-acylurea byproduct, which can be difficult to remove.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate
Potential Cause Recommended Solution
Incomplete reaction - Increase reaction time and/or temperature. - Use a more efficient coupling reagent like HATU or HBTU. - Ensure all reagents are anhydrous, as water can quench the activated species.
Side reactions - Optimize the stoichiometry of reagents to minimize side product formation (e.g., use a slight excess of the amine component). - For piperazine-containing linkers, consider the pKa of the piperazine nitrogens, as it can be influenced by nearby chemical groups, affecting reactivity.[1][2][12] - To avoid diketopiperazine formation when coupling to an amino acid, consider using a dipeptide to skip the sensitive intermediate stage.[9]
Difficult purification - Use a different purification method (e.g., preparative HPLC instead of column chromatography). - Modify the work-up procedure to remove byproducts more effectively.
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
Observed Byproduct Potential Cause Identification & Mitigation
Product with double the mass of the linker Double acylation of the piperazine ring Identification: Confirm by LC-MS analysis. Mitigation: Use a 1:1 stoichiometry of this compound and the coupling partner. Add the activated carboxylic acid slowly to the amine component.
Cyclic dipeptide Diketopiperazine formation Identification: Characterize by NMR and MS. Mitigation: This is more likely when coupling to a single amino acid. If possible, couple to a dipeptide or a larger peptide fragment. The rate of diketopiperazine formation is influenced by the amino acid sequence, with proline being particularly susceptible.[9][10]
Byproduct with mass corresponding to the carboxylic acid + dehydrated carbodiimide N-acylurea formation Identification: This byproduct is often less polar than the desired product and can be detected by LC-MS. Mitigation: Use alternative coupling reagents like HATU or HBTU. If using carbodiimides, the addition of HOBt can help to suppress this side reaction.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Double Acylation The unprotected nitrogen of the piperazine ring reacts with a second molecule of the activated carboxylic acid.- Use a 1:1 molar ratio of reactants. - Slow, portion-wise addition of the activated acid to the amine.
Diketopiperazine Formation Intramolecular cyclization of a dipeptide-linker conjugate, leading to cleavage from the solid support (if applicable) and loss of product.[7][8][9]- Couple to a dipeptide or larger peptide fragment instead of a single amino acid. - Optimize the coupling and deprotection conditions to favor intermolecular coupling over intramolecular cyclization.
Racemization Loss of stereochemical integrity at a chiral center in the coupling partner.- Use coupling reagents known for low racemization, such as HATU or COMU. - Add racemization-suppressing additives like HOBt or Oxyma when using carbodiimides. - Perform the reaction at lower temperatures.
N-Acylurea Formation Rearrangement of the O-acylisourea intermediate formed with carbodiimide reagents.- Use phosphonium- or uronium-based coupling reagents (e.g., HBTU, HATU). - Add HOBt to the reaction mixture when using carbodiimides.

Experimental Protocols

Protocol: HATU-mediated Amide Coupling of this compound

This protocol provides a general procedure for the conjugation of this compound to a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography).

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.0-1.2 eq) in anhydrous DMF.

  • Slowly add the solution of the amine to the pre-activated this compound solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Conjugation_Reaction This compound This compound Activated Ester Activated Ester This compound->Activated Ester Activation Amine (R-NH2) Amine (R-NH2) Desired Conjugate Desired Conjugate Amine (R-NH2)->Desired Conjugate HATU, DIPEA HATU, DIPEA HATU, DIPEA->Activated Ester Activated Ester->Desired Conjugate Coupling

Caption: General workflow for the HATU-mediated conjugation of this compound.

Diketopiperazine_Formation Dipeptide-Linker Conjugate Dipeptide-Linker N-terminus free Intramolecular Cyclization Intramolecular Cyclization Dipeptide-Linker Conjugate->Intramolecular Cyclization Deprotection Diketopiperazine Diketopiperazine Intramolecular Cyclization->Diketopiperazine Loss of Yield Loss of Yield Diketopiperazine->Loss of Yield

Caption: Side reaction pathway leading to diketopiperazine formation.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Increase time/temp - Change coupling reagent check_yield->incomplete_reaction Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_purity->analyze_byproducts Yes end Successful Conjugation check_purity->end No incomplete_reaction->check_yield side_reactions Side Reactions? - Optimize stoichiometry - Change reaction conditions mitigate_side_reactions Implement Mitigation Strategy side_reactions->mitigate_side_reactions purification_issue Purification Issues? - Modify work-up - Change chromatography purification_issue->start analyze_byproducts->side_reactions analyze_byproducts->purification_issue mitigate_side_reactions->start

Caption: A logical troubleshooting workflow for this compound conjugation.

References

Technical Support Center: Synthesis of PROTACs with Piperazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that incorporate piperazine (B1678402) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a piperazine linker in my PROTAC design?

Piperazine linkers are a strategic choice for PROTAC design, offering several advantages over more flexible linkers like polyethylene (B3416737) glycol (PEG) or simple alkyl chains.[1] The primary benefits include:

  • Enhanced Rigidity and Conformational Control: The cyclic structure of piperazine provides a degree of rigidity to the linker. This can help pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase, which is crucial for efficient protein degradation.[1]

  • Improved Physicochemical Properties: Piperazine is a basic moiety that can be protonated at physiological pH. This can lead to improved solubility and cell permeability of the PROTAC molecule.[] However, the basicity (pKa) of the piperazine ring is highly influenced by neighboring chemical groups.[3][4]

  • Versatile Synthetic Handle: The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification and attachment of the protein of interest (POI) ligand and the E3 ligase ligand. The use of an orthogonal protecting group strategy, such as Boc-protection on one nitrogen, allows for a controlled and modular synthetic approach.[]

Q2: What is a general synthetic strategy for building a PROTAC with a piperazine linker?

A common and effective strategy involves a modular, step-wise approach that utilizes a protecting group on the piperazine linker. This allows for the sequential coupling of the E3 ligase ligand and the POI ligand.

Experimental Workflows and Signaling Pathways

Below is a diagram illustrating the general workflow for the synthesis of a PROTAC containing a piperazine linker.

PROTAC Synthesis Workflow General PROTAC Synthesis Workflow cluster_synthesis Synthesis Steps start Start Materials: - Boc-protected Piperazine Linker - E3 Ligase Ligand (e.g., Pomalidomide) - POI Ligand step1 Step 1: Couple E3 Ligand to Piperazine Linker start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Couple POI Ligand to Deprotected Intermediate step2->step3 step4 Step 4: Final Purification (HPLC) step3->step4 end_product Final PROTAC Molecule step4->end_product

Caption: A representative experimental workflow for the synthesis and evaluation of a PROTAC.

The following diagram illustrates the mechanism of action of a PROTAC molecule.

PROTAC Signaling Pathway PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Troubleshooting Guide

Problem 1: Low yield during the amide coupling step (e.g., using HATU).

Low yields in amide coupling reactions are a common issue. Several factors can contribute to this problem.

Potential Cause Troubleshooting Steps
Suboptimal Order of Reagent Addition The generally accepted best practice is to pre-activate the carboxylic acid. Mix the carboxylic acid (1.0 eq), HATU (1.1-1.2 eq), and a non-nucleophilic base like DIPEA (2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., DMF) and stir for 15-30 minutes at room temperature before adding the amine (the piperazine derivative). Adding the amine last prevents its reaction with HATU, which is a known side reaction.[5]
Inactive Reagents Coupling reagents like HATU are moisture-sensitive. Ensure they are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.
Steric Hindrance If either the carboxylic acid or the piperazine derivative is sterically hindered, the reaction may require more forcing conditions. Consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time. Monitor the reaction progress by LC-MS.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the coupling reagent and base is typically used.
Alternative Coupling Reagents If HATU consistently gives low yields, consider alternative coupling reagents. COMU is a newer reagent with coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[6][7] Other options include HBTU, TBTU, or T3P.[8][9]

Problem 2: The Boc-deprotection step is incomplete or leads to side products.

Boc-deprotection is typically achieved under acidic conditions. However, issues can still arise.

Potential Cause Troubleshooting Steps
Insufficient Acid A common method is to dissolve the Boc-protected intermediate in a solvent like dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453) and add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Ensure a sufficient excess of acid is used to drive the reaction to completion.
Reaction Time/Temperature Most Boc-deprotections are complete within 1-2 hours at room temperature. If the reaction is sluggish, it can be gently warmed or allowed to stir for a longer period. Monitor by LC-MS until the starting material is consumed.
Work-up Issues After deprotection, the resulting amine salt needs to be carefully neutralized. A basic wash (e.g., with saturated aqueous NaHCO₃) or passing the crude material through a basic resin can be used to obtain the free amine before the next coupling step.

Problem 3: Difficulty in purifying the final PROTAC.

PROTACs are often large, complex molecules that can be challenging to purify.

Potential Cause Troubleshooting Steps
Poor Peak Shape in HPLC PROTACs with basic piperazine linkers can interact with residual acidic silanol (B1196071) groups on standard silica-based C18 columns, leading to peak tailing. Use a column with end-capping or a hybrid silica/polymer base. Adding a small amount of an acid modifier (e.g., 0.1% TFA or formic acid) to the mobile phase can help to protonate the piperazine and improve peak shape by minimizing secondary interactions with the stationary phase.[10]
Co-elution of Impurities Optimize the HPLC gradient. A shallower gradient can improve the resolution between the product and closely eluting impurities. Screening different mobile phase organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can also alter selectivity.
Low Solubility The final PROTAC may have limited solubility in the purification solvent system. This can be addressed by dissolving the crude product in a strong solvent like DMSO or DMF before injection and ensuring the initial mobile phase conditions are compatible to prevent precipitation on the column.
Non-specific Binding Due to their size and exposed ions, PROTACs can sometimes non-specifically bind to labware like glass or plastic vials.[11] Using low-adsorption tubes and glassware can help mitigate this issue.

Key Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (piperazine derivative, 1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Boc-Deprotection

  • Dissolve the Boc-protected compound in a solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by LC-MS.

  • Once the starting material is consumed, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly in the next step (with the addition of a suitable base) or neutralized during an aqueous work-up.

Troubleshooting Decision Tree

For persistent low yields in coupling reactions, the following decision tree can be a useful guide.

Coupling Reaction Troubleshooting Troubleshooting Low Yield in Amide Coupling start Low Yield in Coupling Reaction check_reagents Are reagents and solvents anhydrous and high purity? start->check_reagents check_reagents->start No, fix and retry preactivate Are you pre-activating the carboxylic acid before adding the amine? check_reagents->preactivate Yes preactivate->start No, try pre-activation stoichiometry Is the stoichiometry correct? (1.1-1.2 eq HATU, 2-3 eq Base) preactivate->stoichiometry Yes stoichiometry->start No, adjust and retry reaction_conditions Have you tried increasing temperature or reaction time? stoichiometry->reaction_conditions Yes alt_reagent Consider alternative coupling reagent (e.g., COMU, T3P) reaction_conditions->alt_reagent Yes, no improvement success Yield Improved reaction_conditions->success Yes, yield improved alt_reagent->success

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

References

Technical Support Center: Troubleshooting Boc Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the successful deprotection of the tert-butoxycarbonyl (Boc) protecting group in complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection?

The Boc group is typically removed under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid (like TFA or HCl), followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine as its corresponding salt.[1][2][3][4][5]

Q2: My Boc deprotection is incomplete. What are the common causes and solutions?

Incomplete deprotection is a frequent issue. The primary causes include insufficient acid strength or concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[6][7][8][9] For solid-phase peptide synthesis (SPPS), poor resin swelling can also be a factor.[8][9]

Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).[8]

  • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed.[6][8][9]

  • Increase Temperature: If the substrate is stable, a modest increase in temperature may improve the reaction rate.[7]

  • Optimize Solvent: Ensure the solvent fully dissolves the substrate and allows for effective interaction with the acid.[8]

Q3: I'm observing unexpected side products after deprotection. What are they and how can I prevent them?

A common side reaction is the alkylation of nucleophilic residues (such as tryptophan, methionine, cysteine, or electron-rich aromatic rings) by the tert-butyl cation generated during deprotection.[2][7][10][11] This can lead to the formation of undesired byproducts.

Prevention: The most effective way to prevent this is by using "scavengers" in the reaction mixture. These are reagents that react with and "trap" the electrophilic tert-butyl cation before it can react with your molecule.[4][6][7][10] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), water, and thioanisole.[4][6]

Q4: Are there milder alternatives to TFA for Boc deprotection?

Yes, for substrates with other acid-sensitive functional groups, milder conditions are often necessary.[6] Effective alternatives include:

  • 4M HCl in 1,4-dioxane[6][12][13]

  • Lewis acids such as Zinc Bromide (ZnBr₂)[5][14][15]

  • Aqueous phosphoric acid[16]

  • Oxalyl chloride in methanol (B129727) offers a very mild option for substrates with acid-labile esters.[5][17][18]

Q5: Can the Boc group be removed without using acid?

Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound.[19][20] This method often requires high temperatures (120-240 °C) and may not be suitable for all substrates.[6][19] Another approach for certain substrates is using water at reflux temperature.[5][21][22]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Side Product Formation (Alkylation)

G Boc_Deprotection {Boc-Protected Amine | + Acid (e.g., TFA)} Intermediates { Deprotected Amine (Salt) |  tert-Butyl Cation (+)} Boc_Deprotection->Intermediates Desired_Product Desired Product (Free Amine) Intermediates:f0->Desired_Product Side_Product Alkylated Side Product Intermediates:f1->Side_Product reacts with nucleophilic residues on molecule Scavenger Scavenger (e.g., TES, TIPS, H₂O) Intermediates:f1->Scavenger is trapped by Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Role of scavengers in preventing side reactions.

Quantitative Data Summary

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction TimeReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temp.30 min - 2 hours[4][6][23]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp.30 min - 16 hours[12][13][24]
Hydrochloric Acid (HCl)ConcentratedAcetoneNot specifiedNot specified[25]
Trifluoroacetic Acid (TFA)95% (with scavengers)None (for cleavage)Room Temp.2 - 4 hours[4]

Table 2: Alternative and Mild Deprotection Methods

Reagent/MethodTypical ConditionsTypical Reaction TimeKey AdvantagesReference(s)
Thermal (Neat or Solvent)120-240 °C30 min - several hoursAcid-free, catalyst-free[6][19]
WaterReflux (100 °C)< 15 minutesEnvironmentally friendly, catalyst-free[5][21]
Zinc Bromide (ZnBr₂)2-3 equivalents in DCM, Room Temp.24 - 72 hoursMild Lewis acid condition[5][26]
Oxalyl Chloride/Methanol3 equivalents in Methanol, Room Temp.1 - 4 hoursVery mild, tolerates acid-labile esters[17][18]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is a standard procedure for solution-phase Boc deprotection.

  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6]

  • Isolation: The resulting crude product is the amine-TFA salt. If the free amine is required, it can be obtained by neutralization with a mild base (e.g., saturated aqueous NaHCO₃ solution) followed by extraction.[9]

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is often considered milder than TFA-based procedures.[6]

  • Dissolution: Dissolve or suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 30 minutes to several hours, so it is crucial to monitor for completion via TLC or LC-MS.[12][13][24]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Isolation: The resulting hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.[6]

Visualization of Key Processes

Boc Deprotection General Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ (from Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt Amine Salt FreeAmine->AmineSalt + H⁺ (from excess Acid)

Caption: The four-step mechanism of acid-catalyzed Boc deprotection.

Decision Tree for Choosing a Deprotection Method

G start Start: Need to Deprotect Boc Group acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive nucleophilic_residues Nucleophilic Residues (Trp, Met, Cys)? acid_sensitive->nucleophilic_residues No milder_acid Use Milder Acid: 4M HCl/Dioxane or Aqueous H₃PO₄ acid_sensitive->milder_acid Yes standard_conditions Use Standard Conditions: TFA/DCM nucleophilic_residues->standard_conditions No scavengers Use Standard Conditions + Scavengers (TES, H₂O) nucleophilic_residues->scavengers Yes non_acidic Consider Non-Acidic Methods: Thermal or Water @ Reflux milder_acid->non_acidic If still problematic

Caption: Decision-making guide for selecting a Boc deprotection strategy.

References

Preventing side product formation with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-piperazine-C3-COOH

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of side products and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in a carbodiimide-mediated amide coupling reaction (e.g., with EDC or DCC)?

A1: The most prevalent side products in carbodiimide-mediated coupling reactions are the N-acylurea and the corresponding urea (B33335) byproduct of the coupling reagent (e.g., N,N'-dicyclohexylurea (DCU) from DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea from EDC).[1][2][3]

  • N-acylurea Formation : This occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement (an O-to-N acyl shift) before the desired amine can react with it.[2][4] This rearranged product is unreactive and results in a lower yield of the target amide.

  • Urea Byproduct : The coupling reagent is consumed to form a urea byproduct. While DCU (from DCC) is often insoluble in organic solvents and can be removed by filtration, the urea from EDC is water-soluble, facilitating its removal through aqueous workup.[1]

  • Dimerization/Oligomerization : If the reaction conditions are not optimized, the activated carboxylic acid can react with another molecule of the amine, leading to dimers or oligomers.

Q2: How can I minimize the formation of the N-acylurea side product?

A2: Minimizing N-acylurea formation is crucial for achieving high yields. The key is to intercept the reactive O-acylisourea intermediate before it has a chance to rearrange.

  • Use of Additives : Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanoglyoxylate-2-oxime (Oxyma) is highly effective.[2] These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester intermediate. This active ester is less prone to rearrangement and reacts efficiently with the amine to form the desired amide.[2]

  • Control Reaction Temperature : It is generally recommended to perform carbodiimide-mediated couplings at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature).[4] Lower temperatures slow down the rate of the rearrangement reaction.[5][6]

  • pH and Additives : Maintaining a slightly acidic pH and using certain additives like pyridine (B92270) (in specific contexts) can also suppress N-acylurea formation.[5][6][7]

  • Order of Addition : The order in which reagents are added is critical. Typically, the carboxylic acid (this compound), coupling reagent, and additive (like HOBt) are pre-activated before the amine is introduced.

Q3: The tertiary amine on the piperazine (B1678402) ring seems to be causing issues. How can I prevent it from interfering with the reaction?

A3: The tertiary amine in the piperazine ring is basic and can interfere by deprotonating other species in the reaction mixture or causing side reactions.

  • Use of Non-Nucleophilic/Hindered Bases : If an external base is required for the reaction (e.g., with aminium/uronium salt coupling reagents or when using an amine salt), choose a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4][8] These bases are less likely to participate in side reactions compared to less hindered bases like triethylamine.

  • pH Control : The basicity of the tertiary amine can be managed by controlling the pH of the reaction medium. In some cases, running the reaction in a slightly acidic buffer or without an additional base can be beneficial.

Q4: I am observing premature cleavage of the N-Boc protecting group. What conditions should I avoid?

A4: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. Accidental deprotection can occur if the reaction or workup conditions are too acidic.

  • Avoid Strong Acids : Do not use strong acids like trifluoroacetic acid (TFA), HCl, or H₂SO₄ during the coupling reaction or workup if you wish to keep the Boc group intact.

  • Careful pH Adjustment : During aqueous workup, if pH adjustment is necessary, use mild acids like citric acid or diluted HCl at low temperatures and avoid prolonged exposure.

  • Activator Additives : Some additives, particularly those with lower pKa values, can create a locally acidic microenvironment. While generally not strong enough to cause significant deprotection, it is a factor to consider in sensitive applications.

Q5: What are the recommended storage and handling conditions for this compound?

A5: Like many fine chemicals, proper storage is key to maintaining its integrity.

  • Storage : Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[9] Refrigeration is often recommended for long-term storage.[10]

  • Handling : Handle in a well-ventilated area. The compound is an irritant to the eyes, respiratory system, and skin.[9][10] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

Troubleshooting Guide

This table outlines common problems, their potential causes, and suggested solutions to troubleshoot your experiment.

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Amide Product N-acylurea formation. [2][4] • Incomplete reaction.Hydrolysis of activated acid.Poor reactivity of amine. • Add HOBt or HOAt (1.0-1.2 eq) to the reaction mixture during activation.[2] • Increase reaction time or temperature moderately. Monitor via TLC/LC-MS. • Use anhydrous solvents and dry glassware. • For poorly reactive or hindered amines, consider a more potent coupling reagent like HATU or HCTU.
Multiple Spots on TLC/LC-MS (Unidentified Byproducts) N-acylurea formation. [6] • Accidental Boc deprotection.Reaction of tertiary amine.Guanidinylation of amine (if using uronium reagents like HBTU/HATU).• See solutions for "Low Yield." N-acylurea is often a major byproduct. • Avoid acidic conditions. Check pH of any aqueous layers during workup. • Use a hindered base like DIPEA if a base is necessary.[8] • Use phosphonium-based reagents (e.g., PyBOP) or ensure the carboxylic acid is fully activated before adding the amine.
Difficulty Removing Byproducts Urea byproduct is soluble in the purification solvent. • If using DCC, the DCU byproduct is insoluble in most organic solvents and can be filtered off. • If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[3]
Starting Material Remains Unchanged Ineffective coupling reagent.Insufficient activation time.Low reaction temperature. • Confirm the quality/activity of the coupling reagent. • Allow the carboxylic acid, coupling reagent, and additive (if used) to stir for 15-30 minutes before adding the amine. • Allow the reaction to warm to room temperature and run for a longer duration (monitor by TLC/LC-MS).

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent and additives significantly impacts reaction efficiency and side product formation. The following table summarizes general performance characteristics.

Coupling SystemRelative ReactivityRisk of N-AcylureaRisk of RacemizationByproduct Removal
EDC / HOBt HighLow[2]Low[1]Aqueous Wash
DCC / HOBt HighLowLowFiltration
EDC alone ModerateHigh[4]ModerateAqueous Wash
HATU / DIPEA Very HighVery LowVery LowAqueous Wash
PyBOP / DIPEA HighVery LowLow[1]Aqueous Wash

Experimental Protocols

Protocol: General Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 eq, if using an amine salt)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

Procedure:

  • Preparation : Ensure all glassware is thoroughly dried.

  • Dissolution : In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation : Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture. Stir the solution at 0 °C for 20-30 minutes. This is the "pre-activation" step.

  • Amine Addition : Dissolve the amine (1.0-1.2 eq) in a minimal amount of anhydrous DCM/DMF. If the amine is a hydrochloride or other salt, add DIPEA (2-3 eq) to the amine solution to liberate the free base. Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction : Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup :

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.[11]

    • Note: The aqueous washes also serve to remove the water-soluble urea byproduct formed from EDC.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate (B1210297) in hexanes).

Visualizations

Diagram 1: Amide Coupling Main and Side Reaction Pathways

This diagram illustrates the desired amide formation pathway versus the competing N-acylurea side reaction when using a carbodiimide (B86325) reagent.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A R-COOH + Carbodiimide B O-Acylisourea (Reactive Intermediate) A->B Activation C Active Ester (e.g., OBt Ester) B->C + Additive (Fast) G N-Acylurea (Unreactive Side Product) B->G Rearrangement (Slow) D Desired Amide Product C->D + Amine E Amine (R'-NH2) E->D F Additive (e.g., HOBt) F->C

Caption: The desired reaction proceeds via an active ester, while the side reaction forms N-acylurea.

Diagram 2: Experimental Workflow for Amide Coupling

This workflow outlines the key steps from reaction setup to final product purification.

G start Start dissolve 1. Dissolve Acid & HOBt in Anhydrous Solvent start->dissolve activate 2. Cool to 0°C Add EDC dissolve->activate pre_activate 3. Pre-activation (Stir for 20-30 min) activate->pre_activate add_amine 4. Add Amine Solution (with DIPEA if needed) pre_activate->add_amine react 5. React at RT (Monitor by TLC/LC-MS) add_amine->react workup 6. Aqueous Workup (1M HCl, NaHCO3, Brine) react->workup isolate 7. Dry & Concentrate Organic Layer workup->isolate purify 8. Column Chromatography isolate->purify end Pure Amide purify->end G q1 Low Yield or Multiple Products? q2 Is a major byproduct less polar than the acid and more polar than the amine? q1->q2 Yes a1 Likely N-Acylurea Formation q2->a1 Yes q3 Is starting acid still present? q2->q3 No s1 Solution: 1. Add HOBt/HOAt 2. Lower reaction temp 3. Check reagent order a1->s1 a2 Incomplete Reaction q3->a2 Yes q4 Is a new, more polar byproduct observed? q3->q4 No s2 Solution: 1. Increase reaction time 2. Check coupling reagent activity 3. Use a more potent reagent (HATU) a2->s2 a3 Possible Boc Deprotection q4->a3 Yes s3 Solution: Avoid acidic conditions during reaction & workup a3->s3

References

Technical Support Center: Optimizing Solvent Conditions for N-Boc-piperazine-C3-COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving N-Boc-piperazine-C3-COOH. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in research and drug development?

A1: this compound is predominantly used as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This piperazine-based linker provides a semi-rigid scaffold to connect the target protein binder and the E3 ligase ligand.

Q2: What are the most common reaction types involving the carboxylic acid moiety of this compound?

A2: The most common reaction is amide bond formation, where the carboxylic acid is coupled with a primary or secondary amine. This is a crucial step in attaching the linker to an amine-containing warhead or E3 ligase ligand during PROTAC synthesis. Esterification with an alcohol is another possible, though less common, reaction.

Q3: Which coupling reagents are recommended for amide bond formation with this compound?

A3: A variety of modern peptide coupling reagents are effective. The choice often depends on the specific amine being coupled and the desired reaction conditions. Commonly used and recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) . This is a highly efficient and widely used combination for amide bond formation, particularly in PROTAC synthesis.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also very effective aminium-based coupling reagents.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent known for its ability to suppress racemization.

  • Carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) or DCC (N,N'-Dicyclohexylcarbodiimide) , often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure , are classic and cost-effective options.

Q4: What are the typical solvent systems for these coupling reactions?

A4: Polar aprotic solvents are generally the best choice for dissolving the reactants and facilitating the coupling reaction. The most common solvents include:

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Acetonitrile (ACN)

  • THF (Tetrahydrofuran)

DMF is a very common choice due to its excellent solvating properties for a wide range of organic molecules.

Q5: What is the expected solubility of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough. 2. Poor solubility of reactants: One or more of the starting materials may not be fully dissolved in the chosen solvent. 3. Presence of moisture: Water can hydrolyze the activated intermediate, leading to the starting carboxylic acid. 4. Steric hindrance: The amine coupling partner may be sterically hindered, slowing down the reaction.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Try a different solvent or a solvent mixture (e.g., DMF/DCM). Gently warming the reaction mixture might also help. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Increase the reaction time and/or temperature. Use a higher excess of the coupling reagent and the amine.
Formation of Side Products 1. Racemization of adjacent chiral centers: This can occur with certain coupling reagents, especially at elevated temperatures. 2. Formation of N-acylurea: A common side product when using carbodiimides (EDC, DCC) without an additive. 3. Guanidinylation of the amine: Can occur with aminium/uronium reagents (HATU, HBTU) if an excess of the coupling reagent is used relative to the carboxylic acid.1. Use a racemization-suppressing additive like HOBt or Oxyma Pure. Consider using a phosphonium-based reagent like PyBOP. Keep the reaction temperature low (e.g., 0 °C to room temperature). 2. Always use an additive like HOBt or Oxyma Pure when using carbodiimides. 3. Add the coupling reagent to the carboxylic acid and allow for a pre-activation step before adding the amine. Avoid a large excess of the coupling reagent.
Difficult Purification 1. Excess coupling reagents and byproducts: Many coupling reagents and their byproducts can be difficult to remove by standard chromatography. 2. Unreacted starting materials: Incomplete conversion leads to a mixture of starting materials and product.1. For carbodiimide (B86325) reactions, dicyclohexylurea (from DCC) is poorly soluble and can often be removed by filtration. The byproducts of EDC are water-soluble and can be removed by an aqueous workup. For other reagents, careful optimization of stoichiometry to avoid large excesses is recommended. 2. Drive the reaction to completion by using a slight excess of the amine and coupling reagent, and by extending the reaction time. Monitor the reaction by TLC or LC-MS to ensure full conversion of the limiting reagent.

Data Presentation

Table 1: Common Solvents for Amide Coupling Reactions

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
N,N-Dimethylformamide (DMF) 36.7153Excellent solvating power for a wide range of reactants. High boiling point allows for a wide temperature range.
Dichloromethane (DCM) 9.140Good solvent for many organic compounds, volatile and easy to remove. Less polar than DMF.
Acetonitrile (ACN) 37.582Polar aprotic solvent, often used in purification (HPLC).
Tetrahydrofuran (THF) 7.566Aprotic solvent with moderate polarity.

Table 2: Overview of Common Coupling Reagents

Reagent ClassExamplesBase RequiredKey AdvantagesPotential Issues
Aminium/Uronium Salts HATU, HBTU, TBTUTertiary Amine (e.g., DIPEA)High efficiency, fast reaction times.Potential for guanidinylation of the amine if used in excess.
Phosphonium Salts PyBOP, PyAOPTertiary Amine (e.g., DIPEA)Excellent for suppressing racemization, high reactivity.Byproducts can sometimes be difficult to remove.
Carbodiimides EDC, DCC, DICOften used with a base like DMAP for esterificationsCost-effective, widely available.Can lead to N-acylurea formation and racemization without additives.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline for the coupling of this compound with a primary or secondary amine using HATU.

  • Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

    • To this solution, add the amine coupling partner (1.0 - 1.2 eq.).

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.1 - 1.2 eq.) in anhydrous DMF.

    • Add the HATU solution to the flask containing the acid and amine.

    • Add DIPEA (2.0 - 3.0 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid or 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in DCM).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve this compound and Amine in Anhydrous DMF B Add HATU Solution A->B 1. Add Activator C Add DIPEA at 0 °C B->C 2. Add Base D Stir at Room Temperature (2-16 hours) C->D 3. React E Monitor by TLC or LC-MS D->E 4. Monitor F Aqueous Work-up E->F 5. Quench & Extract G Column Chromatography F->G 6. Purify H Characterize Pure Product G->H 7. Analyze

Caption: A typical experimental workflow for the amide coupling of this compound.

Troubleshooting_Workflow Start Low Coupling Yield? Solubility Are all reactants soluble? Start->Solubility Yes Success Problem Resolved Start->Success No Moisture Used anhydrous conditions? Solubility->Moisture Yes OptimizeSolvent Change solvent or use a co-solvent. Solubility->OptimizeSolvent No Reagent Is the coupling reagent strong enough? Moisture->Reagent Yes DryGlassware Use oven-dried glassware and anhydrous solvents. Moisture->DryGlassware No ChangeReagent Switch to a more potent coupling reagent (e.g., HATU). Reagent->ChangeReagent No IncreaseTimeTemp Increase reaction time and/or temperature. Reagent->IncreaseTimeTemp Yes OptimizeSolvent->Success DryGlassware->Success ChangeReagent->Success IncreaseTimeTemp->Success

Caption: A decision tree for troubleshooting low yield in coupling reactions.

References

Technical Support Center: Synthesis of Piperazine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperazine-containing Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is piperazine (B1678402) a commonly used linker component in PROTACs?

A1: Piperazine is frequently incorporated into PROTAC linkers for several strategic reasons:

  • Enhanced Solubility and Physicochemical Properties: The basic nature of the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[][2] This can also aid in cell permeability.[2]

  • Improved Metabolic Stability: Incorporating a piperazine ring, particularly when linked via an amide bond, can enhance metabolic stability by preventing N-dealkylation, a common metabolic liability for amines.[3]

  • Conformational Rigidity: The cyclic structure of piperazine imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[][4]

  • Versatile Synthetic Handle: The two nitrogen atoms of the piperazine scaffold offer versatile points for chemical modification, allowing for the controlled, sequential attachment of the protein of interest (POI) ligand and the E3 ligase ligand.[][4]

Q2: How does the chemical environment affect the pKa of the piperazine ring in a PROTAC?

A2: The pKa of the piperazine ring is highly sensitive to its immediate chemical surroundings. Electron-withdrawing groups, such as adjacent carbonyls (e.g., in an amide bond), can significantly lower the pKa of the piperazine nitrogens, reducing their basicity and ability to be protonated at physiological pH.[3][5] This can diminish the intended solubility-enhancing effect of the piperazine moiety. The distance between the piperazine nitrogen and an electron-withdrawing group is critical; studies have shown that having four or more methylene (B1212753) units separating a carbonyl group from the basic nitrogen can mitigate this detrimental effect on pKa.[3][5]

Q3: What are the main challenges in the N-arylation of piperazine for PROTAC synthesis?

A3: The N-arylation of piperazine, a common step in constructing piperazine-containing linkers, presents several challenges:

  • Control of Selectivity: A primary challenge is controlling the reaction to achieve mono-arylation versus di-arylation. An excess of the aryl halide or insufficient piperazine can lead to the formation of the bis-arylated byproduct.[6]

  • Reaction Conditions: The choice of catalyst (e.g., Palladium-based for Buchwald-Hartwig or Copper-based for Ullmann), base, and solvent is crucial and often substrate-dependent.[6] For example, strong, non-nucleophilic bases like NaOtBu or KOtBu are common in Buchwald-Hartwig reactions.[6]

  • Substrate Reactivity: Electron-rich and sterically hindered aryl halides can be particularly challenging substrates for N-arylation.[6]

Q4: How can I purify highly polar piperazine-containing PROTACs?

A4: The high polarity and basicity of many piperazine-containing PROTACs can make purification challenging. Common issues include poor retention and peak tailing in reverse-phase HPLC and strong adsorption to silica (B1680970) gel in normal-phase chromatography.[7] Here are some strategies to overcome these challenges:

  • Reverse-Phase HPLC:

    • Use a mobile phase additive: Adding a competing base like triethylamine (B128534) (TEA) or an ion-pairing agent to the mobile phase can improve peak shape by masking residual acidic silanol (B1196071) groups on the column.[7]

  • Normal-Phase Chromatography:

    • Use deactivated silica or alumina: These stationary phases are less acidic and can reduce strong interactions with the basic piperazine moiety.[7]

  • Salt Crystallization:

    • Form a salt: Piperazine-containing compounds can sometimes be purified by converting them into a salt, such as a diacetate salt, which may have better crystallization properties. The free base can then be regenerated.[7]

Troubleshooting Guides

Problem 1: Low Yield in N-Arylation Step (Buchwald-Hartwig Reaction)
Symptom Possible Cause Suggested Solution
No or low product formation1. Inactive catalyst- Use a fresh batch of palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst for challenging substrates).[6]- Ensure anaerobic conditions to prevent catalyst oxidation.
2. Inappropriate base- Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or K₃PO₄.[6]- Ensure the base is anhydrous and soluble in the reaction solvent.
3. Unsuitable solvent- Common solvents include toluene (B28343), dioxane, and THF.[6]- Ensure the solvent is anhydrous, as water can deactivate the catalyst and base.[6]
Formation of bis-arylated byproduct1. Incorrect stoichiometry- Use an excess of piperazine.[6]- Slowly add the aryl halide to the reaction mixture to maintain a high concentration of piperazine relative to the electrophile.[6]
Dehalogenation of aryl halide1. Catalyst-mediated side reaction- Try a different palladium catalyst or ligand.- Lower the reaction temperature.
Problem 2: Poor Solubility of the Final PROTAC Product
Symptom Possible Cause Suggested Solution
Difficulty dissolving the PROTAC in common solvents for biological assays1. High molecular weight and lipophilicity- The piperazine moiety may not be sufficiently protonated at the desired pH to enhance solubility.
2. pKa of piperazine is suppressed by adjacent electron-withdrawing groups- Redesign the linker to increase the distance between the piperazine nitrogen and any carbonyl groups (aim for at least 4 methylene units).[3][5]- Consider introducing other polar functional groups into the linker.
3. Aggregation of the PROTAC molecule- Attempt to dissolve the compound in a small amount of DMSO first, then dilute with aqueous buffer.- Use formulation strategies, such as screening different vehicles.[8]
Problem 3: Difficulty in Purifying the Piperazine-Containing Intermediate/PROTAC
Symptom Possible Cause Suggested Solution
Tailing peaks in reverse-phase HPLC1. Interaction of basic piperazine with acidic silanol groups on the column- Add a mobile phase modifier like 0.1% triethylamine (TEA) or formic acid.- Use a column specifically designed for the analysis of basic compounds.
Streaking on normal-phase silica gel chromatography1. Strong interaction of the basic compound with the acidic silica gel- Use a deactivated silica gel or alumina.- Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent.
Incomplete removal of water1. Piperazine compounds can be hygroscopic- Perform azeotropic distillation with a solvent like toluene to remove water.- Lyophilize the sample to remove water.

Experimental Protocols

Protocol 1: General Procedure for Coupling a Boc-Protected Piperazine Linker to an E3 Ligase Ligand

This protocol is a representative method for the amide bond formation between a carboxylic acid-containing E3 ligase ligand (e.g., pomalidomide) and a Boc-protected piperazine linker.

  • Activation of the Carboxylic Acid:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).[4]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]

  • Coupling Reaction:

    • Add the Boc-protected piperazine linker (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection
  • Deprotection Reaction:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting amine salt is often used directly in the next step without further purification.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Acquire/Synthesize\nBoc-Piperazine Linker Acquire/Synthesize Boc-Piperazine Linker Couple Linker to\nE3 Ligase Ligand Couple Linker to E3 Ligase Ligand Acquire/Synthesize\nBoc-Piperazine Linker->Couple Linker to\nE3 Ligase Ligand Amide Coupling Boc Deprotection Boc Deprotection Couple Linker to\nE3 Ligase Ligand->Boc Deprotection Acidic Conditions Couple to\nPOI Ligand Couple to POI Ligand Boc Deprotection->Couple to\nPOI Ligand Amide Coupling Purification (HPLC) Purification (HPLC) Couple to\nPOI Ligand->Purification (HPLC) Final Product Western Blot for\nProtein Degradation\n(DC50, Dmax) Western Blot for Protein Degradation (DC50, Dmax) Purification (HPLC)->Western Blot for\nProtein Degradation\n(DC50, Dmax) Cell Viability Assay Cell Viability Assay Western Blot for\nProtein Degradation\n(DC50, Dmax)->Cell Viability Assay Ternary Complex\nFormation Assay Ternary Complex Formation Assay Cell Viability Assay->Ternary Complex\nFormation Assay

Caption: A representative experimental workflow for the synthesis and evaluation of a piperazine-containing PROTAC.[4]

Troubleshooting_Logic Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Possible Cause Verify Base Strength/Solubility Verify Base Strength/Solubility Low Yield->Verify Base Strength/Solubility Possible Cause Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield->Ensure Anhydrous Conditions Possible Cause Use Fresh Pre-catalyst Use Fresh Pre-catalyst Check Catalyst Activity->Use Fresh Pre-catalyst Solution Switch to Stronger/Soluble Base Switch to Stronger/Soluble Base Verify Base Strength/Solubility->Switch to Stronger/Soluble Base Solution Use Dry Solvents/Reagents Use Dry Solvents/Reagents Ensure Anhydrous Conditions->Use Dry Solvents/Reagents Solution Side Product Formation Side Product Formation Bis-Arylation Bis-Arylation Side Product Formation->Bis-Arylation Type Dehalogenation Dehalogenation Side Product Formation->Dehalogenation Type Use Excess Piperazine Use Excess Piperazine Bis-Arylation->Use Excess Piperazine Solution Slow Addition of Aryl Halide Slow Addition of Aryl Halide Bis-Arylation->Slow Addition of Aryl Halide Solution Change Catalyst/Ligand Change Catalyst/Ligand Dehalogenation->Change Catalyst/Ligand Solution

Caption: A logical diagram for troubleshooting common issues in the N-arylation of piperazine.

Signaling_Pathway PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC, inducing ubiquitination and degradation of a target protein.

References

Technical Support Center: Enhancing the Solubility of Piperazine-Linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of piperazine-linked Proteolysis Targeting Chimeras (PROTACs). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why do piperazine-linked PROTACs often exhibit poor solubility?

Piperazine-linked PROTACs, like many other PROTACs, are often large molecules with high molecular weights and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1] This inherent molecular complexity can lead to poor aqueous solubility. While the piperazine (B1678402) moiety is often incorporated to improve physicochemical properties, its impact on solubility is highly dependent on its protonation state, which is influenced by the local chemical environment.[2][3]

Q2: How does the piperazine linker influence the solubility of a PROTAC?

The piperazine ring contains two nitrogen atoms that can be protonated, which can significantly increase the aqueous solubility of the PROTAC.[2][3][4] However, the basicity (pKa) of these nitrogen atoms is highly sensitive to the surrounding chemical groups in the linker.[2][3][4] Electron-withdrawing groups near the piperazine ring can lower its pKa, reducing its ability to be protonated at physiological pH and thus diminishing its solubilizing effect.[2][3] Conversely, strategic placement of electron-donating groups or optimizing the distance of withdrawing groups can enhance protonation and improve solubility.[2][3]

Q3: What are the primary strategies to improve the solubility of my piperazine-linked PROTAC?

There are two main approaches to enhance the solubility of piperazine-linked PROTACs:

  • Chemical Modification: This involves altering the chemical structure of the PROTAC, primarily the linker, to improve its intrinsic solubility. A key strategy is to modulate the pKa of the piperazine ring to ensure it is protonated at physiological pH.[2][3]

  • Formulation Strategies: This approach focuses on creating advanced drug delivery systems to improve the dissolution and apparent solubility of the PROTAC without changing its chemical structure. Common techniques include creating amorphous solid dispersions (ASDs), self-emulsifying drug delivery systems (SEDDS), and using co-solvents or surfactants.[5][]

Troubleshooting Guide

Chemical Modification Strategies

Issue: My piperazine-linked PROTAC has poor aqueous solubility. How can I modify the linker to improve it?

Troubleshooting Steps:

  • Evaluate the pKa of the Piperazine Moiety: The protonation state of the piperazine ring is critical for solubility.[2][3] If the pKa is too low, the piperazine will not be sufficiently protonated at physiological pH.

    • Solution: Modify the linker to increase the pKa of the piperazine nitrogens. This can be achieved by increasing the distance between the piperazine and any electron-withdrawing groups (e.g., amides, triazoles) in the linker.[2][3] Studies have shown that a longer alkyl chain separating a carbonyl group from the piperazine nitrogen can significantly increase the pKa.[7]

  • Assess the Overall Lipophilicity of the PROTAC: High lipophilicity is a common cause of poor solubility in PROTACs.

    • Solution: Introduce polar functional groups into the linker to decrease lipophilicity. However, be mindful that this can also impact cell permeability. A balance must be struck between solubility and the ability of the PROTAC to cross cell membranes.[1]

Quantitative Data on Linker Modification:

The following table summarizes the effect of linker modifications on the pKa of the piperazine moiety, which directly influences solubility. A higher pKa generally leads to a higher percentage of protonated species at physiological pH (around 7.4), thereby enhancing aqueous solubility.

Linker ModificationpKa of PiperazinePercentage of Protonated Species at pH 7.5Reference(s)
Carbonyl-piperazine-(CH2)1-Indomethacin~5.5~0.01%[7]
Carbonyl-piperazine-(CH2)4-Indomethacin~7.2~27%[7]
Carbonyl-piperazine-(CH2)6-Indomethacin~7.5~44.8%[7]
Alkyl-piperazine-Alkyl7.81 - 7.98~70%[3]
Triazole adjacent to piperazine~4.5 - 5.0~0.1%[2]
Formulation Strategies

Issue: My piperazine-linked PROTAC is still insoluble even after linker optimization. What formulation strategies can I use?

Troubleshooting Steps:

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds often have lower solubility than their amorphous counterparts. ASDs involve dispersing the PROTAC in an amorphous state within a polymer matrix.[5][8]

    • Challenge: The PROTAC precipitates out of the ASD over time or upon dissolution.

    • Solution:

      • Polymer Selection: Screen different polymers to find one that is miscible with your PROTAC and can stabilize the amorphous form. Commonly used polymers for ASDs include HPMCAS, PVP, and Eudragit.[5][9]

      • Drug Loading: Optimize the drug loading (the weight percentage of the PROTAC in the ASD). High drug loading can lead to instability and recrystallization.[8] Start with a lower drug loading (e.g., 10-20%) and assess the stability and dissolution profile.

      • Preparation Method: The method of ASD preparation can impact its performance. Common methods include solvent evaporation and spray drying.[5][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[11] This can significantly improve the solubility and absorption of lipophilic drugs.

    • Challenge: The SEDDS formulation is not stable or does not effectively solubilize the PROTAC.

    • Solution:

      • Excipient Screening: Systematically screen different oils, surfactants, and co-surfactants to find a combination that can effectively solubilize your PROTAC and form a stable emulsion.

      • Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsification region for your chosen excipients.[5]

Quantitative Data on Formulation Strategies:

The following table provides examples of solubility enhancement achieved through formulation strategies for PROTACs.

PROTACFormulation StrategySolubility EnhancementReference(s)
ARCC-4Amorphous Solid Dispersion (ASD) with HPMCAS or Eudragit L 100-55Pronounced supersaturation without precipitation[11]
ARV-825Self-Nano Emulsifying Preconcentrate (ARV-SNEP)Significantly enhanced solubility in aqueous and biorelevant media[11]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD of a piperazine-linked PROTAC.

Materials:

  • Piperazine-linked PROTAC

  • Polymer (e.g., HPMCAS, PVP, Eudragit)

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Polymer and Drug Loading Selection: Choose a suitable polymer and determine the desired drug loading (e.g., 10% w/w).

  • Dissolution: Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. Ensure complete dissolution. The amount of solvent should be sufficient to fully dissolve both components.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the PROTAC-polymer mixture on the wall of the flask.

  • Drying: Further dry the resulting solid in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.

  • Characterization: Characterize the prepared ASD to confirm its amorphous nature and assess its properties.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and confirm the absence of a melting peak (indicating a crystalline form).

    • Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity (i.e., no sharp Bragg peaks).

    • Dissolution Testing: To evaluate the solubility and dissolution rate of the ASD in a relevant buffer (e.g., phosphate-buffered saline, FaSSIF).

Protocol 2: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a PROTAC.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well filter plate

  • HPLC-UV or LC-MS/MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Precipitation: Add the DMSO solutions to the aqueous buffer in a 96-well plate. The final DMSO concentration should be low (e.g., <1%) to induce precipitation of the insoluble compound.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the soluble PROTAC in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Data Analysis: Determine the kinetic solubility by identifying the highest concentration at which the PROTAC remains in solution.

Visualizations

PROTAC Mechanism of Action and the Role of the Linker

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC Piperazine-Linked PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI releases Ub Ubiquitin Ub->Ternary_Complex transfers to POI E2 E2 Enzyme E2->Ub activates Proteasome Proteasome Ub_POI->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades into

Caption: The general mechanism of action for a piperazine-linked PROTAC, highlighting the formation of the ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.

Workflow for Selecting a Solubility Enhancement Strategy

Solubility_Workflow Workflow for Improving Piperazine-Linked PROTAC Solubility start Start: Poorly Soluble Piperazine-Linked PROTAC assess_sol Assess Baseline Aqueous Solubility (Kinetic & Thermodynamic) start->assess_sol chem_mod Chemical Modification (Linker Optimization) assess_sol->chem_mod Intrinsic solubility is limiting formulation Formulation Strategies assess_sol->formulation Intrinsic solubility acceptable, but dissolution is poor pka_analysis Analyze Piperazine pKa & Linker Properties chem_mod->pka_analysis asd_screen Screen ASD Polymers & Drug Loading formulation->asd_screen sedds_screen Screen SEDDS Excipients formulation->sedds_screen modify_linker Synthesize Analogs with Modified Linker pka_analysis->modify_linker pKa is low reassess_sol_chem Re-assess Solubility of Analogs modify_linker->reassess_sol_chem reassess_sol_chem->formulation Solubility Still Poor end_soluble End: Soluble PROTAC for Further Testing reassess_sol_chem->end_soluble Solubility Improved reassess_sol_form Assess Dissolution & Supersaturation asd_screen->reassess_sol_form sedds_screen->reassess_sol_form reassess_sol_form->end_soluble Dissolution Improved

Caption: A decision-making workflow to guide researchers in selecting the appropriate strategy for improving the solubility of their piperazine-linked PROTACs.

Troubleshooting Solubility Issues: A Logical Flowchart

Troubleshooting_Flowchart Troubleshooting Piperazine-Linked PROTAC Solubility start Start: PROTAC Precipitates in Aqueous Buffer check_ph Is the buffer pH appropriate for piperazine protonation? start->check_ph adjust_ph Adjust buffer pH to be ~2 units below the piperazine pKa check_ph->adjust_ph No check_concentration Is the PROTAC concentration too high? check_ph->check_concentration Yes adjust_ph->start Re-test lower_concentration Lower the working concentration of the PROTAC check_concentration->lower_concentration Yes consider_formulation Consider Formulation Strategies (ASD, SEDDS) check_concentration->consider_formulation No lower_concentration->start Re-test consider_chem_mod Consider Chemical Modification of Linker consider_formulation->consider_chem_mod Formulation fails end_soluble End: PROTAC is Soluble consider_formulation->end_soluble consider_chem_mod->end_soluble

Caption: A logical flowchart to guide researchers through troubleshooting common solubility issues encountered with piperazine-linked PROTACs during experiments.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with Piperazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of piperazine (B1678402) linkers to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation.

Issue 1: My piperazine-containing PROTAC exhibits low cell permeability in a PAMPA assay.

  • Potential Cause: While piperazine can enhance permeability, the overall physicochemical properties of the PROTAC still play a crucial role. High molecular weight, a large polar surface area (PSA), and an insufficient lipophilicity can lead to poor passive diffusion.[1][2] The Parallel Artificial Membrane Permeability Assay (PAMPA) primarily measures passive diffusion.[3][4]

  • Troubleshooting Steps:

    • Re-evaluate Physicochemical Properties: Calculate the cLogP, topological polar surface area (TPSA), molecular weight (MW), and number of rotatable bonds for your PROTAC.[5] Compare these values to those of known permeable PROTACs.

    • Modify the Linker: While maintaining the piperazine core, consider altering the linker length or composition. Shortening the linker or replacing other polar moieties with more lipophilic groups can sometimes improve passive diffusion.[6][]

    • Consider "Molecular Chameleon" Effects: Investigate if the PROTAC can adopt a folded conformation in a nonpolar environment to shield its polar surface area. This can be assessed through conformational analysis and may be influenced by the linker's flexibility and composition.[5][8]

    • Utilize a Cell-Based Assay: PAMPA may not fully capture the permeability characteristics of your PROTAC.[9] Proceed with a Caco-2 assay to evaluate the contribution of active transport and efflux.[3][10]

Issue 2: My piperazine-containing PROTAC shows high efflux in a Caco-2 assay.

  • Potential Cause: PROTACs, due to their size and structure, can be substrates for efflux transporters such as P-glycoprotein (P-gp).[10][11] This can result in low intracellular concentrations despite good initial membrane crossing.

  • Troubleshooting Steps:

    • Confirm Efflux Transporter Involvement: Use specific inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-gp) in your Caco-2 assay to see if the permeability improves.

    • Structural Modifications: Minor structural changes to the PROTAC, including modifications to the linker or the E3 ligase ligand, can sometimes reduce recognition by efflux transporters.[10]

    • Prodrug Approach: Consider designing a prodrug version of your PROTAC where key polar groups are masked with lipophilic moieties that are cleaved intracellularly.[6]

Issue 3: The introduction of a piperazine linker did not improve the degradation efficiency of my PROTAC.

  • Potential Cause: The linker is a critical component that influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12] While piperazine can improve permeability, it also imparts rigidity, which might not be optimal for the specific geometry required for ternary complex formation in your system.[12][13]

  • Troubleshooting Steps:

    • Vary Linker Length and Attachment Points: Systematically synthesize and test a series of PROTACs with varying linker lengths and attachment points to the piperazine ring.

    • Assess Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.

    • Consider Linker Flexibility: If a rigid piperazine linker is detrimental, explore linkers with a combination of rigid (piperazine) and flexible (e.g., short PEG or alkyl chains) elements to achieve a balance between conformational control and the necessary plasticity for ternary complex formation.[5][14]

Frequently Asked Questions (FAQs)

Q1: How do piperazine linkers theoretically enhance PROTAC cell permeability?

A1: Piperazine linkers are thought to enhance cell permeability through several mechanisms:

  • Increased Rigidity and Conformational Control: The cyclic nature of piperazine imparts rigidity to the linker, which can help the PROTAC adopt a more favorable conformation for cell membrane passage.[12][13] This can involve the formation of intramolecular hydrogen bonds that shield polar groups, a phenomenon sometimes referred to as the "molecular chameleon" or "chameleonicity" effect.[8]

  • Improved Physicochemical Properties: The introduction of a basic piperazine moiety can improve the aqueous solubility of the PROTAC.[1][13] Furthermore, the basicity of the piperazine nitrogens can be fine-tuned to optimize the overall physicochemical properties for better cell permeability and bioavailability.[12]

  • Protonation State: The protonation state of the piperazine ring, which is influenced by its chemical environment, plays a crucial role.[15][16][17] A protonated piperazine can increase solubility, which may be advantageous for formulation and administration.

Q2: What are the key considerations when designing a piperazine linker for a PROTAC?

A2: When designing a piperazine-containing linker, consider the following:

  • Linker Length: The optimal length is crucial for facilitating the formation of a stable ternary complex.[]

  • Attachment Points: The points at which the target protein binder and the E3 ligase ligand are connected to the piperazine ring will influence the overall geometry of the PROTAC.

  • Neighboring Chemical Groups: The groups adjacent to the piperazine ring can significantly affect its basicity (pKa) and, consequently, its protonation state at physiological pH.[15][16][17]

  • Overall Rigidity vs. Flexibility: A balance must be struck between the rigidity imparted by the piperazine and the flexibility required for the PROTAC to adopt the correct conformation for ternary complex formation.[]

Q3: Are there alternatives to piperazine for creating rigid linkers in PROTACs?

A3: Yes, other cyclic moieties such as piperidine (B6355638) can also be used to create rigid linkers.[1][6][13] The choice between these depends on the desired physicochemical properties and the specific structural requirements of the ternary complex.

Quantitative Data Summary

The following table summarizes key physicochemical and permeability data for PROTACs, highlighting the impact of linker composition.

PROTAC IDLinker TypeMolecular Weight (Da)cLogPTPSA (Ų)Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14 PEG-linker>800--1.7 (Caco-2 A to B)8.4[10]
PROTAC 20b ->800--0.35 (Caco-2 A to B)~0.7[10]
PROTAC 20d PEG-linker>800--->12[10]
ARV-771 ->800---87.62[11]
KT-474 ->800---57.54[11]

Note: Specific quantitative data directly comparing a piperazine-containing PROTAC with its non-piperazine counterpart while keeping all other structural elements constant is often found within the body of research articles rather than in readily available summary tables. The data presented here is illustrative of the types of measurements performed.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC.[3][4]

  • Preparation of the Donor Plate: A stock solution of the PROTAC is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration. This solution is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a small percentage of a solubilizing agent to capture the permeated compound.

  • Membrane Coating: A filter plate is coated with a solution of lipids (e.g., a mixture of phospholipids (B1166683) in a solvent like dodecane) to form the artificial membrane.

  • Assay Assembly: The donor plate is placed on top of the coated filter plate, which is then placed on the acceptor plate, creating a "sandwich".

  • Incubation: The assembled plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × (1 - ([drug]_donor_end / [drug]_donor_start)) × (-ln(1 - ([drug]_acceptor / [drug]_equilibrium)))

Protocol 2: Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[3][19]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral - A to B): a. The culture medium is removed from the apical (A) and basolateral (B) chambers. b. The PROTAC solution in transport buffer is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber. c. The plate is incubated at 37°C with gentle shaking. d. At specified time points, samples are taken from the basolateral chamber for analysis.

  • Permeability Assay (Basolateral to Apical - B to A): a. The PROTAC solution in transport buffer is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber. b. The plate is incubated at 37°C with gentle shaking. c. At specified time points, samples are taken from the apical chamber for analysis.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Calculation of Permeability (Papp) and Efflux Ratio:

    • Papp (A to B) and Papp (B to A) are calculated.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Visualizations

PROTAC_Permeability_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PROTAC_ext PROTAC PROTAC_mem PROTAC (Folded Conformation) PROTAC_ext->PROTAC_mem Passive Diffusion (Enhanced by Piperazine) PROTAC_int PROTAC PROTAC_mem->PROTAC_int Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_int->Ternary_Complex Binding to POI and E3 Ligase

Caption: Proposed mechanism of piperazine-enhanced PROTAC cell permeability.

PAMPA_Workflow Start Start Prep_Donor Prepare Donor Plate (PROTAC in Buffer) Start->Prep_Donor Prep_Acceptor Prepare Acceptor Plate (Buffer) Start->Prep_Acceptor Assemble Assemble 'Sandwich' Prep_Donor->Assemble Prep_Acceptor->Assemble Coat_Membrane Coat Filter Plate with Lipids Coat_Membrane->Assemble Incubate Incubate Assemble->Incubate Quantify Quantify PROTAC by LC-MS/MS Incubate->Quantify Calculate Calculate Papp Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Troubleshooting_Permeability Start Low PROTAC Efficacy Check_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Start->Check_Permeability Permeability_OK Permeability Adequate? Check_Permeability->Permeability_OK Low_Permeability Low Permeability Permeability_OK->Low_Permeability No Check_Ternary_Complex Assess Ternary Complex Formation Permeability_OK->Check_Ternary_Complex Yes High_Efflux High Efflux Ratio? Low_Permeability->High_Efflux Optimize_Linker Optimize Linker (Length, Composition) High_Efflux->Optimize_Linker No Modify_Structure Modify Structure to Avoid Efflux Transporters High_Efflux->Modify_Structure Yes Prodrug Consider Prodrug Strategy Optimize_Linker->Prodrug

References

Mitigating aggregation of PROTACs with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the aggregation of Proteolysis-Targeting Chimeras (PROTACs) and the potential use of N-Boc-piperazine-C3-COOH as a mitigating agent.

Frequently Asked Questions (FAQs)

Q1: What is PROTAC aggregation and why is it a problem?

A1: PROTAC aggregation is the self-association of individual PROTAC molecules to form larger, insoluble particles. This is a significant issue in drug development as it can lead to decreased efficacy, altered pharmacokinetic properties, and potential immunogenicity. Aggregated PROTACs are generally unable to effectively engage their target protein and the E3 ligase, thus hindering their therapeutic action.

Q2: What are the common causes of PROTAC aggregation?

A2: Several factors can contribute to PROTAC aggregation, including:

  • Physicochemical Properties: High molecular weight, poor solubility, and the presence of hydrophobic moieties can promote self-association.

  • Concentration: High concentrations of PROTACs, often required for in vitro experiments or formulation, can exceed their solubility limits.

  • Buffer Conditions: pH, ionic strength, and the presence of certain excipients can influence PROTAC stability.

  • Temperature and Storage: Freeze-thaw cycles and improper storage temperatures can induce aggregation.

Q3: How can this compound help mitigate PROtac aggregation?

A3: While direct studies on the use of this compound for mitigating PROTAC aggregation are limited, its chemical properties suggest a potential mechanism. It can be incorporated as a component of the PROTAC linker. The piperazine (B1678402) and carboxylic acid moieties can increase the hydrophilicity of the PROTAC, potentially improving its solubility and reducing the likelihood of aggregation. The Boc-protecting group offers a handle for further chemical modification if needed.

Q4: Are there other strategies to prevent PROTAC aggregation?

A4: Yes, several strategies can be employed to prevent PROTAC aggregation:

  • Linker Optimization: Modifying the linker to include more hydrophilic groups (e.g., polyethylene (B3416737) glycol) can improve solubility.

  • Formulation Development: Using solubility-enhancing excipients, such as cyclodextrins or surfactants, can prevent aggregation.

  • pH and Buffer Optimization: Adjusting the pH and ionic strength of the formulation can improve PROTAC stability.

  • Chemical Modification: Introducing ionizable groups or hydrogen bond donors/acceptors can enhance solubility.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation observed in PROTAC solution upon storage. PROTAC aggregation due to poor solubility.Consider re-synthesizing the PROTAC with a more hydrophilic linker, potentially incorporating a moiety like this compound. For existing stock, try sonication or addition of a small amount of a solubilizing agent like DMSO.
Inconsistent results in cell-based assays. Aggregated PROTACs leading to variable effective concentrations.Filter the PROTAC solution through a 0.22 µm filter before use. Characterize the aggregation state of your PROTAC stock using Dynamic Light Scattering (DLS).
Low cellular permeability and poor in vivo efficacy. Aggregates may be too large to cross cell membranes efficiently.Optimize the PROTAC linker for better solubility and permeability. The inclusion of piperazine-containing linkers has been explored to improve these properties.

Experimental Protocols

Protocol 1: Assessing PROTAC Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of PROTAC particles in solution.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • DLS instrument and compatible cuvettes

Method:

  • Prepare a series of dilutions of the PROTAC stock solution in the assay buffer to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Transfer the PROTAC solution to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the data to obtain the particle size distribution and polydispersity index (PDI). A higher average particle size and PDI indicate greater aggregation.

Protocol 2: Evaluating the Effect of this compound on PROTAC Solubility

Objective: To compare the solubility of a standard PROTAC with a modified PROTAC containing an this compound-derived linker.

Materials:

  • Standard PROTAC

  • Modified PROTAC

  • Assay buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

Method:

  • Prepare supersaturated solutions of both the standard and modified PROTACs in the assay buffer.

  • Incubate the solutions at a constant temperature (e.g., 25°C) for 24 hours with constant shaking to ensure equilibrium.

  • Centrifuge the solutions at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the excess, undissolved PROTAC.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved PROTAC in the supernatant using a validated HPLC method.

  • Compare the measured concentrations to determine the relative solubility of the two PROTACs.

Quantitative Data

Table 1: Hypothetical DLS Data for a Standard vs. Modified PROTAC

PROTAC VersionConcentration (µM)Average Particle Size (nm)Polydispersity Index (PDI)
Standard1150.2
Standard101500.5
Standard100>1000 (visible precipitate)>0.7
Modified (with this compound linker)1120.15
Modified (with this compound linker)10250.25
Modified (with this compound linker)100800.3

Table 2: Hypothetical Solubility Data

PROTAC VersionAqueous Solubility (µg/mL) in PBS at pH 7.4
Standard PROTAC5
Modified PROTAC (with this compound linker)50

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Aggregation_Mitigation cluster_problem Problem: PROTAC Aggregation cluster_solution Solution: Linker Modification P1 PROTAC Aggregate Inactive Aggregate P1->Aggregate P2 PROTAC P2->Aggregate P3 PROTAC P3->Aggregate Soluble Soluble & Active PROTACs Mod_P1 Modified PROTAC (Hydrophilic Linker) Mod_P2 Modified PROTAC (Hydrophilic Linker) Mod_P3 Modified PROTAC (Hydrophilic Linker)

Caption: How linker modification can mitigate PROTAC aggregation.

Experimental_Workflow start Start: Synthesize Standard and Modified PROTACs solubility 1. Kinetic Solubility Assay start->solubility dls 2. Dynamic Light Scattering (DLS) at various concentrations solubility->dls cell_assay 3. Cell-Based Activity Assay (e.g., Western Blot for target degradation) dls->cell_assay data_analysis 4. Data Analysis and Comparison cell_assay->data_analysis conclusion Conclusion: Assess impact of modification on aggregation and activity data_analysis->conclusion

Caption: Workflow for evaluating a modified PROTAC's aggregation and activity.

Troubleshooting low yield in amide bond formation for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in amide bond formation during PROTAC synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My amide coupling reaction is resulting in very low or no yield. What are the primary causes and how can I troubleshoot this?

A1: Low to no yield in PROTAC amide bond formation is a common challenge, often stemming from the inherent complexity and large size of the reacting fragments. The primary culprits are typically steric hindrance, suboptimal reaction conditions, or issues with the starting materials.

Troubleshooting Steps:

  • Assess Steric Hindrance: PROTAC components (warhead, linker, E3 ligase ligand) are often sterically bulky. Standard coupling conditions may not be sufficient to overcome the spatial crowding around the reactive carboxylic acid and amine.[1]

    • Solution: Switch to a more powerful coupling reagent. Phosphonium (B103445) or uronium/aminium-based reagents are known to be more effective for hindered couplings.[1] See the tables below for a comparison.

    • Solution: Increase the reaction temperature. Supplying more thermal energy can help overcome the activation barrier. Microwave heating can be particularly effective in reducing reaction times and improving yields for stubborn couplings.[1]

  • Evaluate Starting Materials:

    • Amine Salt Form: The use of amine salts (e.g., TFA or HCl salts) instead of the free base can dramatically inhibit the reaction. The base added may be consumed in neutralizing the salt, leaving insufficient amounts to facilitate the coupling.

      • Solution: Whenever possible, use the free amine. If you must use an amine salt, ensure you add a sufficient excess of a non-nucleophilic base to both neutralize the salt and promote the reaction. A pre-incubation of the amine salt with the base before adding the coupling agent can be beneficial. In a case study, switching from a TFA salt to the free amine increased the percentage of successful reactions from ~1% to over 60%.[2]

    • Purity and Moisture: Impurities in the starting materials or the presence of water can significantly reduce yields.

      • Solution: Ensure all starting materials (acid, amine, reagents) are pure and dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Conditions:

    • Coupling Reagent: Standard carbodiimide (B86325) reagents like EDC may not be effective for complex PROTAC syntheses.

      • Solution: Screen a panel of more potent coupling reagents. (See Table 1).

    • Solvent and Base: The choice of solvent and base is critical.

      • Solution: Use a high-boiling, polar aprotic solvent that can effectively dissolve all reactants. NMP has been shown to be a good solvent choice in some PROTAC syntheses.[3] The base should be non-nucleophilic and strong enough to deprotonate the carboxylic acid and any amine salts present. (See Table 2).

Q2: I am observing the formation of an activated ester by LC-MS, but the reaction with the amine is not proceeding. What should I do?

A2: This indicates that the first step of the reaction (carboxylic acid activation) is successful, but the subsequent nucleophilic attack by the amine is failing. This is a classic sign of either severe steric hindrance or low nucleophilicity of the amine.

Troubleshooting Steps:

  • Increase Amine Reactivity:

    • Stronger Base: Adding a stronger, non-nucleophilic base like DBU (in catalytic amounts) or switching to a stronger base like KHMDS or LiHMDS (if compatible with other functional groups) to pre-deprotonate the amine can sometimes help, although this approach should be used with caution.

    • Higher Temperature: As mentioned previously, increasing the temperature can provide the necessary energy to overcome the steric barrier for the amine to attack the activated ester.[1]

  • Increase Activated Ester Reactivity:

    • Alternative Activation: Convert the carboxylic acid to a more reactive intermediate, such as an acyl fluoride (B91410). Acyl fluorides are less sterically demanding and highly reactive towards amines. This can be achieved using reagents like TFFH or BTFFH.[1]

Q3: Which coupling reagent and base combination is best for my sterically hindered PROTAC synthesis?

A3: There is no single "best" combination, as the optimal choice is substrate-dependent. However, for sterically hindered couplings, uronium/aminium and phosphonium reagents are generally superior to carbodiimides.

  • Recommended Reagents: HATU, HBTU, HCTU, PyBOP, and COMU are excellent starting points for difficult couplings.[1] HATU is often considered a gold standard due to its high reactivity and ability to suppress racemization.[4] COMU is also highly effective and may require less base than HATU/HBTU.[2]

  • Recommended Bases: DIPEA (Hünig's base) is a common choice due to its strong basicity and high steric hindrance, which prevents it from acting as a nucleophile.[5] NMM (N-Methylmorpholine) is a weaker, less hindered base that can be advantageous when trying to minimize racemization.[5][6] For particularly difficult reactions, stronger non-nucleophilic bases might be considered.

A screening of several combinations is often the most effective strategy to identify the optimal conditions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Amide Couplings
Coupling Reagent ClassExamplesStrengthsConsiderations
Uronium/Aminium HATU, HCTU, HBTU, TBTU, COMUHigh reactivity, fast reaction times, low racemization (especially with HOAt-based reagents like HATU).[4][7][8]Higher cost. Can react with the amine if not pre-activated with the carboxylic acid.[2]
Phosphonium PyBOP, PyAOPHigh reactivity, good for sterically hindered couplings, byproducts are generally less hazardous than older reagents like BOP.[4]Can be less efficient than HATU for the most difficult sequences with short reaction times.[8]
Carbodiimide EDC, DCC, DICInexpensive, readily available.Often insufficient for hindered PROTAC couplings. Higher risk of racemization (requires additives like HOBt or OxymaPure). Byproducts (ureas) can be difficult to remove (especially DCU).[3]
Other T3P, CDI, Acyl Fluorides (TFFH)T3P and CDI are cost-effective for large scale. Acyl fluorides are highly reactive for extremely hindered cases.[1]May require harsher conditions or have limited functional group tolerance.
Table 2: Impact of Reaction Conditions on PROTAC Amide Coupling Conversion
ParameterCondition 1Conversion/YieldCondition 2Conversion/YieldCondition 3Conversion/YieldSource
Amine Form Free Amine63% of reactions >51% conversionTFA Salt74% of reactions with no productHCl Salt~50% of reactions with no product[2][3]
Solvent NMP72-99%DMAModerate to GoodDMFPoor (due to low EDC solubility)[3]
Base DIPEAOften leads to faster rates for hindered couplings.NMMWeaker base, may reduce racemization.TEALess sterically hindered, can sometimes act as a nucleophile.[5][6][9]
Reagent Stoichiometry (EDC) 1.5 equivLow conversion with amine salts2.5 equivImproved conversion1.5 equiv + 1.5 equiv after 24hMajority of reactions reached full conversion[3]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a general guideline for a solution-phase coupling of a carboxylic acid and an amine, common in the final convergent step of a PROTAC synthesis.

Materials:

  • Carboxylic acid-containing fragment (1.0 eq)

  • Amine-containing fragment (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or NMP

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid fragment (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine fragment (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by LC-MS or TLC.

  • If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl or saturated NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC product by column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.

Protocol 2: Amide Coupling for Sterically Hindered Substrates via Acyl Fluoride

This protocol is adapted for challenging couplings where standard methods fail due to steric hindrance.[10][11]

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • Sterically hindered or electron-deficient amine (1.2 eq)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or TFFH (1.2 eq)

  • DIPEA or 2,6-Lutidine (2.0-3.0 eq)

  • Anhydrous, high-boiling solvent (e.g., NMP, Dioxane, or Acetonitrile)

Procedure:

  • Under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in the anhydrous solvent.

  • Add the base (e.g., 2,6-lutidine, 2.0 eq) and stir at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Seal the reaction vessel and heat to an elevated temperature (e.g., 80-100 °C, conventional heating or microwave).

  • Monitor the reaction progress by LC-MS. Reactions may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up as described in Protocol 1.

  • Purify the crude product by chromatography.

Mandatory Visualizations

Amide_Bond_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) ActivatedEster R-CO-X (Activated Intermediate) Acid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) + Base Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine R'-NH2 (Amine) Amine->Tetrahedral Attack Amide R-CO-NH-R' (Amide Bond) Tetrahedral->Amide Collapse Byproducts Byproducts (e.g., HOAt, Urea) Tetrahedral->Byproducts Troubleshooting_Workflow start Low Amide Yield check_sm Check Starting Materials (Purity, Dryness, Free Base?) start->check_sm screen_reagents Screen Coupling Reagents (HATU, PyBOP, COMU) check_sm->screen_reagents SMs OK optimize_cond Optimize Conditions (Solvent, Base, Temp.) screen_reagents->optimize_cond Still Low success Improved Yield screen_reagents->success Success acyl_fluoride Consider Acyl Fluoride Route (TFFH/BTFFH) optimize_cond->acyl_fluoride Still Low / Steric Hindrance optimize_cond->success Success acyl_fluoride->success Success

References

Validation & Comparative

A Comparative Guide to N-Boc-piperazine-C3-COOH and PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical selection of the linker element, which bridges the target protein binder and the E3 ligase ligand. The linker's chemical nature profoundly influences a PROTAC's efficacy, impacting its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison between the semi-rigid N-Boc-piperazine-C3-COOH linker and the flexible polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols to inform the strategic design of next-generation protein degraders.

Core Concepts: The Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action relies on inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is not merely a spacer but an active modulator of this process. Its length, rigidity, and composition are pivotal in dictating the PROTAC's overall performance.

This compound Linkers: A Strategy for Rigidity and Improved Pharmacokinetics

This compound is a building block for PROTAC linkers that incorporates a piperazine (B1678402) ring, a feature that imparts a degree of rigidity to the linker structure.[1][2] This conformational constraint can be advantageous for pre-organizing the PROTAC molecule into a bioactive conformation that favors the formation of a stable and productive ternary complex.[1][2]

Key characteristics of piperazine-containing linkers include:

  • Enhanced Rigidity: The cyclic nature of piperazine reduces the linker's flexibility, which can lead to more stable ternary complex formation.[1][2]

  • Improved Metabolic Stability: The piperazine heterocycle can be less susceptible to metabolic degradation compared to linear linkers.[3]

  • Modulated Solubility and Permeability: The piperazine moiety, being a protonable amine, can enhance aqueous solubility.[4] The presence of short, rigid linkers with piperidine (B6355638) and piperazine moieties in clinically advanced PROTACs like ARV-110 and ARV-471 highlights their potential for improving cell permeability and solubility.[5][6]

  • pH-Dependent Properties: The pKa of the piperazine ring is influenced by its chemical environment, which can affect the protonation state and, consequently, the solubility and pharmacokinetic properties of the PROTAC at physiological pH.[4][7]

PEG Linkers: The Flexible Approach to Solubility and Synthetic Versatility

Polyethylene glycol (PEG) linkers are among the most commonly used linkers in PROTAC design, prized for their flexibility, hydrophilicity, and synthetic accessibility.[8][9][10]

Key characteristics of PEG linkers include:

  • Increased Hydrophilicity and Solubility: The repeating ethylene (B1197577) glycol units enhance the water solubility of PROTACs, which can be beneficial for their formulation and bioavailability.[9]

  • Flexibility: The flexible nature of PEG chains allows the PROTAC to adopt various conformations, which can be advantageous for forming a productive ternary complex, especially when the optimal geometry is unknown.[10][11] However, excessive flexibility can also be detrimental.

  • Synthetic Accessibility: PEG linkers of various lengths are commercially available and can be readily incorporated into PROTAC synthesis, facilitating the rapid generation of PROTAC libraries for optimization.[8][10]

  • Potential for Reduced Permeability: While enhancing solubility, increased PEG length can sometimes lead to decreased cell permeability.[1]

Data Presentation: A Comparative Overview

Table 1: Impact of Linker Type on Physicochemical Properties

Linker TypeRepresentative PROTACMolecular Weight ( g/mol )cLogPTPSA (Ų)Reference
Piperazine-based ARV-110813.44.5164.7[5][6]
PEG-based MZ1856.43.8185.3[12]

Note: Data is sourced from different studies and should be interpreted as illustrative rather than a direct comparison.

Table 2: Influence of Linker Type on Degradation Efficiency and Permeability

Linker TypePROTAC TargetDC50DmaxPermeability (e.g., PAMPA Pe x 10⁻⁶ cm/s)Reference
Piperazine-based BRD41.8 nM>95%Not explicitly stated, but clinical candidates show good oral bioavailability.[2]
PEG-based SMARCA2250 nM70%1.1 x 10⁻⁷ cm s⁻¹[10]

Note: Experimental conditions (cell lines, treatment times) vary between studies, impacting direct comparability.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are standard protocols for key experiments.

Protocol 1: Western Blotting for Target Protein Degradation

This is a standard method to quantify the levels of a target protein within cells after PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere and reach 70-80% confluency.
  • Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[2]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[2][13]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
  • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[13]

Protocol 2: HiBiT Assay for High-Throughput Degradation Analysis

This method offers a more high-throughput alternative to Western blotting for quantifying protein degradation.

1. Cell Line Generation:

  • Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide.[14]

2. Cell Plating and Treatment:

  • Plate the HiBiT-tagged cells in 96-well or 384-well plates.
  • Treat the cells with a serial dilution of PROTACs.[15]

3. Lysis and Detection:

  • For endpoint assays, lyse the cells and add the LgBiT protein, which complements the HiBiT tag to produce a luminescent signal.
  • For real-time kinetic assays, use a live-cell substrate.[14]

4. Measurement and Analysis:

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.
  • Calculate the percentage of protein degradation relative to vehicle-treated cells to determine DC50 and Dmax values.[16]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

1. Plate Preparation:

  • Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[17]

2. Compound Addition:

  • Add the PROTAC solution to the donor wells of the filter plate.

3. Incubation:

  • Place the donor plate into an acceptor plate containing buffer and incubate for a defined period (e.g., 4-16 hours).

4. Quantification:

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

5. Permeability Calculation:

  • Calculate the permeability coefficient (Pe) based on the concentration of the compound in the acceptor and donor wells over time.[17]

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis PROTAC Synthesis (Piperazine vs. PEG Linker) Purification Purification & QC (NMR, LC-MS) Synthesis->Purification Permeability Permeability Assay (e.g., PAMPA) Purification->Permeability Degradation Degradation Assay (Western Blot or HiBiT) Purification->Degradation Viability Cell Viability Assay (e.g., MTS) Purification->Viability SAR Determine DC50, Dmax & Structure-Activity Relationship (SAR) Permeability->SAR Degradation->SAR Viability->SAR

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Linker_Properties_Comparison cluster_piperazine This compound Linker cluster_peg PEG Linker Rigidity Rigidity PROTAC_Performance PROTAC Performance (DC50, Dmax, PK) Rigidity->PROTAC_Performance Metabolic_Stability Metabolic Stability Metabolic_Stability->PROTAC_Performance Solubility_Permeability Solubility & Permeability Solubility_Permeability->PROTAC_Performance Conformational_Control Conformational Control Conformational_Control->PROTAC_Performance Flexibility Flexibility Flexibility->PROTAC_Performance Hydrophilicity Hydrophilicity Hydrophilicity->PROTAC_Performance Synthetic_Versatility Synthetic Versatility Synthetic_Versatility->PROTAC_Performance Potential_Low_Permeability Potential for Lower Permeability Potential_Low_Permeability->PROTAC_Performance

Caption: Logical relationships between linker properties and PROTAC efficacy.

Conclusion

The choice between an this compound based linker and a PEG linker is a strategic decision in PROTAC design that requires careful consideration of the desired properties of the final molecule. Piperazine-containing linkers offer the potential for enhanced rigidity, metabolic stability, and favorable pharmacokinetic profiles, which may lead to more potent and drug-like PROTACs.[2][6] Conversely, PEG linkers provide flexibility and hydrophilicity, which can be advantageous for optimizing solubility and for initial structure-activity relationship (SAR) studies due to their synthetic tractability.[9]

Ultimately, the optimal linker is target- and system-dependent. A rational approach to PROTAC design involves the synthesis and evaluation of a focused library of degraders with diverse linker architectures. The experimental protocols and comparative data presented in this guide provide a framework for the systematic optimization of this critical component, paving the way for the development of novel and effective protein-degrading therapeutics.

References

The Balancing Act: A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker, the bridge between the target protein and the E3 ligase, plays a pivotal role. Once considered a mere spacer, the linker's chemical nature, length, and rigidity are now recognized as critical determinants of a PROTAC's success. This guide provides an objective comparison of the efficacy of PROTACs featuring rigid versus flexible linkers, supported by experimental data, detailed methodologies, and illustrative diagrams to inform the rational design of next-generation protein degraders.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker's primary function is to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3] The choice between a flexible or a rigid linker can profoundly impact the stability of this ternary complex, as well as the overall physicochemical and pharmacokinetic properties of the PROTAC molecule.[4][5]

Flexible Linkers: The Versatile Initiators

Flexible linkers, typically composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, have been the workhorses in the initial stages of PROTAC development.[6][7] Their synthetic accessibility and conformational freedom offer several advantages.[4]

Advantages of Flexible Linkers:

  • Synthetic Tractability: Alkyl and PEG chains are readily available and can be easily incorporated into PROTAC structures, facilitating the rapid synthesis of libraries for initial screening.[6]

  • Conformational Sampling: The ability to adopt multiple conformations increases the probability of achieving a productive ternary complex geometry.[4]

  • Improved Solubility (PEG): PEG linkers can enhance the aqueous solubility of PROTACs, which is often a challenge for these large molecules.[4][7]

Disadvantages of Flexible Linkers:

  • Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[4]

  • Poor Physicochemical Properties: Long, flexible linkers can contribute to a high number of rotatable bonds and increased lipophilicity (for alkyl chains), which can negatively affect cell permeability and oral bioavailability.[4]

  • Metabolic Instability: Flexible linkers can be more susceptible to metabolic degradation.[4]

Rigid Linkers: The Potency Enhancers

To overcome the limitations of flexible linkers, researchers have increasingly turned to more rigid designs. These linkers often incorporate cyclic structures (like piperazine (B1678402) or piperidine), aromatic rings, alkynes, or triazoles to constrain the PROTAC's conformation.[4][7]

Advantages of Rigid Linkers:

  • Pre-organization for Binding: A rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4]

  • Enhanced Potency and Selectivity: By restricting the available conformations, rigid linkers can lead to more stable and selective ternary complexes, resulting in improved degradation potency.[3][4]

  • Improved Pharmacokinetics: Rigidification can lead to better physicochemical properties, including improved metabolic stability and cell permeability.[6][]

Disadvantages of Rigid Linkers:

  • Synthetic Complexity: The synthesis of rigid linkers is often more challenging and resource-intensive.[4]

  • Risk of Unproductive Conformations: A rigid linker might lock the PROTAC in a conformation that is incompatible with ternary complex formation, leading to a complete loss of activity.[6]

Quantitative Comparison of PROTAC Efficacy

The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes data from various studies comparing PROTACs with flexible and rigid linkers.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50DmaxReference(s)
BRD4 CRBNFlexible (Amine)Alkyl chainpM range (IC50)Not Specified[6]
BRD4 CRBNRigid (Alkyne)Ethynyl group3-6 fold increased cell activity (in 2/3 cell lines)Not Specified[6]
Androgen Receptor (AR) VHLFlexible (PEG)PEG unit3 µM (in 22Rv1 cells)Not Specified[6]
Androgen Receptor (AR) VHLRigid (Phenyl)Disubstituted phenyl ringsNo activityNot Specified[6]
CRBN CRBNFlexible (Alkyl)Nine-atom alkyl chainConcentration-dependent decreaseNot Specified[6][9]
CRBN CRBNFlexible (PEG)Three PEG unitsWeak degradationNot Specified[6]
PI3K/mTOR VHLFlexibleC8 alkyl linkerOptimal dual-target degradationNot Specified[10]
PI3K/mTOR VHLRigidPiperidine-containingReduced degradation efficacyNot Specified[10]

Note: Direct comparison of absolute DC50 and Dmax values across different studies can be challenging due to variations in experimental conditions, cell lines, and target proteins.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC efficacy. Below are methodologies for key assays.

Cell Culture and Treatment

Cells (e.g., HEK293T, 22Rv1, MV4;11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[2]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Data Analysis: Band intensities are quantified using densitometry software. The level of the target protein is normalized to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by plotting the percentage of remaining protein against the PROTAC concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.

  • Reagent Addition: After the desired incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to each well.

  • Signal Measurement: The plate is incubated to stabilize the luminescent signal, and then luminescence is measured using a luminometer.

  • Data Analysis: Cell viability is plotted against the PROTAC concentration, and a non-linear regression model is used to calculate the IC50 value (the concentration that inhibits cell growth by 50%).[2]

Ternary Complex Formation Assays (e.g., NanoBRET™)

These assays are used to measure the formation of the ternary complex in live cells.

  • Cell Engineering: Cells are engineered to express the target protein fused to a NanoLuc® luciferase and a HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment: The engineered cells are treated with the PROTACs.

  • Substrate and Ligand Addition: A NanoBRET™ Nano-Glo® Substrate and a HaloTag® NanoBRET™ 618 Ligand are added.

  • BRET Measurement: If the PROTAC brings the NanoLuc®-target protein and the HaloTag®-E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs. The BRET signal is measured using a luminometer capable of detecting both donor and acceptor wavelengths.

  • Data Analysis: The BRET ratio is calculated and plotted against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and workflows in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC action.

Linker_Comparison_Logic cluster_flexible Flexible Linker Strategy cluster_rigid Rigid Linker Strategy Start PROTAC Design Goal: Target Protein Degradation Flex_Linker Flexible Linker (Alkyl, PEG) Start->Flex_Linker Rigid_Linker Rigid Linker (Cyclic, Aromatic, Alkyne) Start->Rigid_Linker Flex_Advantages Advantages: - Synthetic Tractability - Conformational Flexibility Flex_Linker->Flex_Advantages Flex_Disadvantages Disadvantages: - Entropic Penalty - Poor PK Properties Flex_Linker->Flex_Disadvantages Evaluation Experimental Evaluation (Degradation, Viability, Ternary Complex) Flex_Linker->Evaluation Rigid_Advantages Advantages: - Pre-organization - Improved Potency/Selectivity - Better PK Properties Rigid_Linker->Rigid_Advantages Rigid_Disadvantages Disadvantages: - Synthetic Complexity - Risk of Inactivity Rigid_Linker->Rigid_Disadvantages Rigid_Linker->Evaluation Optimized_PROTAC Optimized PROTAC Evaluation->Optimized_PROTAC

Caption: Decision logic for linker selection in PROTAC design.

Experimental_Workflow Start Synthesize PROTAC Library (Rigid vs. Flexible Linkers) Cell_Culture Cell Culture and Treatment with PROTACs Start->Cell_Culture Western_Blot Western Blotting for Target Protein Degradation Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET) Cell_Culture->Ternary_Complex Data_Analysis_Deg Calculate DC50 and Dmax Western_Blot->Data_Analysis_Deg Conclusion Compare Efficacy and Select Lead Candidate Data_Analysis_Deg->Conclusion Data_Analysis_Via Calculate IC50 Cell_Viability->Data_Analysis_Via Data_Analysis_Via->Conclusion Data_Analysis_TC Determine TC50 Ternary_Complex->Data_Analysis_TC Data_Analysis_TC->Conclusion

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

The choice between a rigid and flexible linker in PROTAC design is not a one-size-fits-all decision. It is a critical optimization parameter that must be empirically determined for each target protein and E3 ligase pair.[11] Flexible linkers offer a valuable starting point for exploring the structure-activity relationship due to their synthetic ease. However, the incorporation of rigidity into the linker is a powerful strategy to enhance potency, selectivity, and drug-like properties. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structural and dynamic interplay between the linker and the ternary complex, aided by computational modeling and structural biology, will be essential for the rational design of the next generation of highly effective PROTAC-based therapeutics.[1]

References

Validating Targeted Protein Degradation: A Comparative Guide to PROTACs with N-Boc-piperazine-C3-COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of the POI by the cell's proteasome. The linker connecting the two ends of the PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.

This guide provides a comparative analysis of PROTACs featuring N-Boc-piperazine-C3-COOH and similar rigid piperazine-based linkers. We will explore their performance advantages over more flexible alternatives and provide supporting experimental data and detailed protocols for validation.

The Linker's Role: A Strategic Comparison

The choice of linker can dramatically impact a PROTAC's performance. While flexible linkers like polyethylene (B3416737) glycol (PEG) are common, rigid linkers incorporating cyclic structures such as piperazine (B1678402) offer distinct advantages.[1][2] this compound is a versatile building block for constructing such linkers.[3][4][5]

Piperazine-Based Linkers (Rigid):

  • Enhanced Rigidity and Conformational Control: The cyclic nature of piperazine restricts the linker's flexibility. This can pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex, which is essential for efficient degradation.[1][6]

  • Improved Physicochemical Properties: Piperazine moieties can improve a PROTAC's solubility and metabolic stability compared to simple alkyl chains.[7]

Alkyl/PEG Linkers (Flexible):

  • Synthetic Tractability: Flexible linkers are often synthetically straightforward to incorporate.

  • Potential for Instability: Excessive flexibility can sometimes hinder the stable formation of the ternary complex, leading to reduced degradation efficiency.[8]

The following sections present quantitative data from studies on different protein targets, illustrating how the strategic use of piperazine-containing linkers impacts degradation potency.

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is quantified by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximal level of protein degradation achieved.

Case Study 1: BRD4 Degradation with Piperazine-Containing Linkers

This dataset showcases how linker length, using a rigid piperazine-containing scaffold, affects the degradation of the bromodomain-containing protein 4 (BRD4). These PROTACs utilize (+)-JQ1 to bind BRD4 and a pomalidomide-derived ligand to recruit the Cereblon (CRBN) E3 ligase.[1]

CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1Piperazine-based12158>95
PROTAC 2Piperazine-based1529>95
PROTAC 3Piperazine-based18134>95
Data sourced from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs".[1]

The data clearly indicates that a piperazine-containing linker with a length of 15 atoms provides the optimal geometry for efficient ternary complex formation, resulting in the most potent degradation of BRD4 in this series.[1]

Case Study 2: LAG-3 Degradation with Varied Linker Lengths

This study demonstrates the critical role of linker optimization for the degradation of the immune checkpoint protein LAG-3. All three PROTACs share the same LAG-3 binding moiety and recruit the CRBN E3 ligase, differing only in their linker architecture.[9][10]

CompoundLinker DescriptionDC50 (nM)Dmax (at 10 µM)
LAG-3 PROTAC-1Shorter Linker274~85%
LAG-3 PROTAC-2Intermediate LinkerNegligible ActivityNot Applicable
LAG-3 PROTAC-3Longer Linker421Significant Degradation
Data sourced from "Design and Validation of the First-in-Class PROTACs for Targeted Degradation of the Immune Checkpoint LAG-3".[9][10]

The negligible activity of LAG-3 PROTAC-2 highlights that even subtle changes in linker design can dramatically impact the formation of a productive ternary complex, underscoring the importance of precise linker optimization.[9][10]

Mandatory Visualizations

PROTAC_Mechanism E3_recycled E3 Ligase (Recycled) PROTAC_recycled PROTAC (Recycled) Ternary_Complex Ternary_Complex Ternary_Complex->E3_recycled Ternary_Complex->PROTAC_recycled Proteasome Proteasome POI POI PROTAC PROTAC E3 E3 Ub_E2 Ub_E2 Ub_POI Ub_POI Degraded Degraded

PROTAC_Validation_Workflow cluster_synthesis A. Synthesis & Design cluster_invitro B. In Vitro Validation cluster_cellular C. Cellular Validation cluster_functional D. Functional Outcomes s1 Design PROTAC Library (Vary Linker) s2 Synthesize PROTACs (e.g., using this compound) s1->s2 v1 Ternary Complex Formation Assay (e.g., AlphaLISA, SPR) s2->v1 c1 Cell Treatment with PROTAC Dose-Response & Time-Course v1->c1 c2 Western Blot for Degradation (Determine DC50 & Dmax) c1->c2 c3 Live-Cell Ubiquitination Assay (e.g., NanoBRET) c1->c3 c4 Target Engagement Assay c1->c4 c5 Proteomics (Selectivity) c1->c5 f1 Cell Viability / Phenotypic Assay c2->f1

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate validation of PROTAC-mediated protein degradation.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol outlines the quantification of target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, HEK293, or a cancer cell line relevant to the target) in 6-well plates to achieve 70-80% confluency at the time of harvest.[11]

    • Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[11]

    • Treat cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO only).[12][13]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[12]

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Data Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[1]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control for each sample.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[12]

Protocol 2: Live-Cell Target Ubiquitination Assay (NanoBRET™)

This assay confirms that protein loss is due to ubiquitination by monitoring the proximity of the target protein and ubiquitin in real-time.[14]

  • Plasmid Transfection:

    • Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the energy donor) and another expressing HaloTag® protein fused to ubiquitin (the energy acceptor).[14][15]

  • Cell Plating and Labeling:

    • Plate the transfected cells in a 96-well or 384-well white assay plate.

    • Add the HaloTag® NanoBRET® 618 Ligand (the fluorescent acceptor) to the cells and incubate.

  • PROTAC Treatment and Signal Measurement:

    • Add the Nano-Glo® Live Cell Substrate to the wells.

    • Treat the cells with serial dilutions of the PROTAC.

    • Immediately begin kinetic measurements of the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of filtered luminescence detection.[14]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission value by the donor emission value.

    • An increase in the NanoBRET™ ratio upon PROTAC treatment indicates induced proximity between the target protein and ubiquitin, confirming target ubiquitination.[16]

Protocol 3: In Vitro Ternary Complex Formation Assay (AlphaLISA®)

This biochemical assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Reagent Preparation:

    • Use purified, tagged recombinant proteins: for example, a GST-tagged target protein (e.g., BRD4) and a FLAG- and His-tagged E3 ligase complex (e.g., CRBN).[17]

    • Prepare serial dilutions of the PROTAC compound.

  • Assay Reaction:

    • In an assay plate, combine the target protein, the E3 ligase complex, and the PROTAC dilutions in an appropriate assay buffer.[17]

    • Incubate to allow for complex formation.

  • Detection:

    • Add AlphaLISA® acceptor beads (e.g., anti-GST coated) and AlphaLISA® donor beads (e.g., anti-FLAG coated).[18]

    • Incubate the plate in the dark. If a ternary complex has formed, the donor and acceptor beads will be brought into close proximity.

  • Signal Measurement and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • Upon excitation, the donor bead generates singlet oxygen, which excites the acceptor bead, resulting in light emission. The signal intensity is directly proportional to the amount of ternary complex formed.[]

    • Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where high PROTAC concentrations can lead to the "hook effect" due to the formation of binary complexes.[18]

References

A Comparative Guide to Western Blot Analysis of Protein Degradation by Piperazine-Linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of piperazine-linked Proteolysis Targeting Chimeras (PROTACs) and details the use of Western blot analysis to quantify their efficacy in targeted protein degradation. We will explore the structural advantages of piperazine (B1678402) linkers, present a detailed protocol for assessing protein degradation, and offer a framework for data comparison.

Introduction to Piperazine-Linked PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2][3] The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[4]

Piperazine-containing linkers have gained prominence in PROTAC design due to several advantageous properties compared to more flexible alternatives like PEG or alkyl chains.[2][] These advantages include:

  • Enhanced Rigidity: The cyclic nature of piperazine imparts conformational rigidity to the linker, which can pre-organize the PROTAC into a favorable conformation for ternary complex formation.[2][]

  • Improved Physicochemical Properties: The piperazine motif can improve solubility and other physicochemical properties, which are crucial for cell permeability and oral bioavailability.[6][7]

  • Metabolic Stability: Incorporating a piperazine ring, particularly when linked via an amide bond, can enhance metabolic stability by preventing common metabolic reactions like N-dealkylation.[2][6]

Mechanism of Action

The primary function of a piperazine-linked PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau) into close proximity.[8] This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.[9] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[10] The PROTAC molecule is then released and can induce the degradation of another target protein molecule, acting in a catalytic manner.[11]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Piperazine-Linked PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release (Catalytic Cycle) PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a piperazine-linked PROTAC.

Comparative Performance of Linkers in PROTACs

The choice of linker significantly impacts a PROTAC's degradation efficiency. While flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains can be effective, they may come with drawbacks such as conformational entropy and metabolic liability.[] Piperazine linkers offer a more rigid structure that can reduce the entropic penalty of forming the ternary complex.[] However, excessive rigidity can also be detrimental, potentially restricting the necessary spatial proximity between the E3 ligase and the target protein.[12] Therefore, the optimal linker is often target- and system-dependent.

Linker TypeAdvantagesDisadvantages
Piperazine Enhanced rigidity, improved metabolic stability, favorable physicochemical properties.[2][]Can be too rigid, potentially hindering optimal ternary complex formation in some cases.[12]
PEG/Alkyl (Flexible) Can effectively promote ternary complex formation due to flexibility.[12]May suffer from conformational entropy and lower metabolic stability.[]

Quantitative Data Presentation: Western Blot Analysis

Western blot is a fundamental technique for quantifying the degradation of a target protein following PROTAC treatment.[8][13] The results are typically presented by comparing the protein levels in treated cells to a vehicle control (e.g., DMSO). Key metrics for comparison include:

  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.[11]

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.[12]

Below is a sample table illustrating how data from a Western blot experiment comparing different piperazine-linked PROTACs could be presented.

PROTAC IDTarget ProteinE3 Ligase RecruitedConcentration (nM)% Degradation (vs. Vehicle)DC₅₀ (nM)Dₘₐₓ (%)
PZ-PROTAC-1 BRD4Cereblon (CRBN)125.3 ± 3.115.2>95
1068.9 ± 5.4
10096.1 ± 2.5
PZ-PROTAC-2 BRD4Cereblon (CRBN)115.8 ± 2.828.7>90
1045.2 ± 4.9
10091.5 ± 3.3
Control (JQ1) BRD4N/A (Inhibitor)100No degradationN/AN/A
Vehicle (DMSO) BRD4N/AN/A0N/AN/A

Experimental Protocols

A rigorous and consistent experimental protocol is crucial for obtaining reliable and comparable data.

Western Blot Experimental Workflow

The following diagram outlines the key steps in performing a Western blot analysis to assess PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Analysis A 1. Cell Culture & Treatment - Seed cells (e.g., HeLa, THP-1) - Treat with PROTAC concentrations - Include Vehicle (DMSO) control B 2. Cell Lysis - Wash cells with PBS - Add ice-cold lysis buffer - Scrape and collect lysate A->B C 3. Protein Quantification - Centrifuge to pellet debris - Determine protein concentration (e.g., BCA or Bradford assay) B->C D 4. Sample Preparation & SDS-PAGE - Normalize protein concentrations - Add Laemmli buffer and boil - Load samples onto polyacrylamide gel C->D E 5. Protein Transfer - Transfer proteins from gel to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (e.g., 5% milk) - Incubate with Primary Antibody (anti-POI) - Wash - Incubate with HRP-conjugated Secondary Antibody E->F G 7. Detection & Analysis - Add ECL substrate - Capture chemiluminescent signal - Quantify band intensities (Densitometry) - Normalize to loading control (e.g., GAPDH) F->G

Caption: A typical workflow for Western blot analysis.

Detailed Methodology for Western Blot Analysis

This protocol outlines the steps for treating cells with a piperazine-linked PROTAC and analyzing target protein levels.[8]

1. Materials and Reagents

  • Cell Line: A human cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[8]

  • PROTACs: Stock solutions of piperazine-linked PROTACs in DMSO.

  • Control Compounds: Vehicle control (DMSO) and a non-degrading inhibitor as a negative control.[8]

  • Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) with supplements.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Validated antibody against the target protein and a loading control (e.g., GAPDH, α-tubulin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

2. Cell Treatment

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the PROTACs for the desired time (e.g., 12, 24, or 48 hours). Include a vehicle-only control well.

3. Cell Lysis and Protein Quantification

  • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[8]

  • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[8]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[8]

4. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[8]

  • Load equal amounts of protein per lane onto a polyacrylamide gel and run at a constant voltage.[8]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

5. Immunoblotting and Detection

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[8]

  • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[8]

6. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

  • Normalize the intensity of the target protein band to the corresponding loading control band.[8]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.[8]

  • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ value.

References

A Researcher's Guide to DC50 and Dmax Determination for PROTACs Featuring Piperazine-C3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTACs and the Critical Role of Linker Design

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the body's own cellular machinery for protein disposal.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is not merely a spacer; it is a critical element that profoundly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[1][3]

The linker's length, rigidity, and composition are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the necessary step for ubiquitination and subsequent degradation by the proteasome.[1][4] The N-Boc-piperazine-C3-COOH entity is a versatile chemical building block used in the synthesis of PROTACs.[5][6] The incorporation of a piperazine (B1678402) ring connected by a three-carbon (C3) alkyl chain into the linker is a strategic design choice intended to enhance conformational rigidity and improve solubility, thereby optimizing the PROTAC's overall performance.[1][4]

This guide provides a comparative overview of the performance of PROTACs incorporating piperazine-based linkers, details the experimental protocols for determining their degradation efficiency (DC50 and Dmax), and illustrates the underlying mechanism and workflows.

Comparative Performance of PROTACs with Piperazine-Containing Linkers

The efficacy of a PROTAC is quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of target protein degradation achievable.[7]

The following table summarizes performance data for representative PROTACs that utilize a piperazine-containing linker, demonstrating the impact of linker design on degradation potency and efficacy across different target proteins.

PROTAC ExampleTarget ProteinE3 Ligase LigandLinker CharacteristicsDC50Dmax (%)Cell LineCitation(s)
PROTAC 9 (JPS016) HDAC1VHLBenzamide-based with piperazine0.55 ± 0.18 µM>75%HCT116[8]
PROTAC 9 (JPS016) HDAC3VHLBenzamide-based with piperazine0.53 ± 0.13 µM>80%HCT116[8]
PROTAC 22 (JPS036) HDAC3VHLBenzamide-based with piperazine0.44 ± 0.03 µM77%HCT116[8]
ARCC-4 Androgen Receptor (AR)VHLNot specified5-500 nM range testedDose-dependentVCaP[9][10]
dBET1 BRD4CRBNPiperazine-containing~0.03 µM (DC50)>90%Jurkat[11]

Note: The data presented are drawn from multiple sources for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax values.[12]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This action facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for recognition and degradation by the 26S proteasome.[2]

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for DC50 and Dmax Determination

A systematic workflow is essential for the accurate determination of a PROTAC's degradation parameters. The process begins with cell culture and treatment, followed by sample preparation and analysis using one or more quantitative techniques.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_processing 2. Sample Processing cluster_analysis 3. Quantitative Analysis cluster_data 4. Data Interpretation A Cell Culture (Select appropriate cell line) B PROTAC Treatment (Dose-response & time course) A->B C Cell Lysis (with protease inhibitors) B->C D Protein Quantification (e.g., BCA Assay) C->D E Western Blot D->E F HiBiT / NanoLuc Assay D->F G Mass Spectrometry (Proteomics) D->G H Quantify Protein Levels (vs. Loading Control / Vehicle) E->H F->H G->H I Dose-Response Curve Fitting H->I J Determine DC50 & Dmax I->J

References

Validating PROTAC Activity: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the removal of the entire protein, offering a more profound and lasting therapeutic effect.[2] This guide provides a comprehensive comparison of cellular assays essential for validating the activity of these novel molecules, complete with experimental data and detailed protocols to aid in the rational design and evaluation of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony of Cellular Machinery

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This unique structure allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[3] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[4][5] The PROTAC molecule is then released and can participate in further degradation cycles, acting in a catalytic manner.[6]

// UPS Pathway E1 -> E2 [label="Ub Transfer"]; E2 -> E3 [label="Ub Transfer"];

// PROTAC Action PROTAC -> POI [label="Binds"]; PROTAC -> E3 [label="Binds"]; POI -> Ternary_Complex; E3 -> Ternary_Complex; PROTAC -> Ternary_Complex; Ternary_Complex -> Ub_POI [label="Ubiquitination"]; Ub -> E1 [style=dashed]; Ub_POI -> Proteasome [label="Degradation"]; Proteasome -> PROTAC [label="Release & Recycle", style=dashed, constraint=false]; } END_DOT Caption: PROTAC mechanism of action.

A Multi-faceted Approach to Validation: Key Cellular Assays

Validating the efficacy and specificity of a PROTAC requires a suite of cellular assays that interrogate each step of its mechanism of action. From initial target engagement to final protein degradation, these assays provide critical data to guide the optimization of PROTAC candidates.

Assay CategorySpecific AssaysKey Parameters MeasuredThroughput
Target & E3 Ligase Binding Cellular Thermal Shift Assay (CETSA), NanoBRET, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)Target engagement, Binding affinity (KD), Ternary complex formationLow to High
Ternary Complex Formation Co-immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), FRET/BRET-based assaysFormation of the POI-PROTAC-E3 ligase complex in a cellular contextLow to Medium
Ubiquitination Western Blot (for ubiquitinated POI), Immunoprecipitation-Mass Spectrometry (IP-MS), TR-FRET, AlphaLISALevel of POI ubiquitinationLow to High
Protein Degradation Western Blot, In-Cell Western, ELISA, Mass Spectrometry (Proteomics), HiBiT/NanoLuc Luciferase AssaysPercentage of protein degradation (Dmax), Potency (DC50), Degradation rate (kdeg)Medium to High
Cellular Phenotype & Viability Cell viability assays (e.g., MTS, CellTiter-Glo), Apoptosis assays, Cell cycle analysisOn-target and off-target effects on cellular health and functionHigh

Assay_Workflow Start PROTAC Candidate Binding Target & E3 Ligase Binding Assays (CETSA, NanoBRET) Start->Binding Ternary Ternary Complex Formation Assays (Co-IP, FRET/BRET) Binding->Ternary Ubiquitination Ubiquitination Assays (Western Blot, IP-MS) Ternary->Ubiquitination Degradation Protein Degradation Assays (Western Blot, HiBiT) Ubiquitination->Degradation Phenotype Phenotypic & Viability Assays (MTS, Apoptosis) Degradation->Phenotype End Validated PROTAC Phenotype->End

Comparative Analysis of Key Cellular Assays

The choice of assay depends on the specific question being addressed, the available resources, and the desired throughput. Here, we compare some of the most common and powerful techniques.

Measuring Protein Degradation: The Ultimate Readout

The definitive measure of a PROTAC's success is the degradation of its target protein. Several methods can quantify this, each with its own advantages and disadvantages.

Quantitative Data Summary: Protein Degradation Assays

AssayPrincipleProsConsRepresentative Data
Western Blot Antibody-based detection of protein levels in cell lysates.Widely accessible, relatively inexpensive, provides information on protein size.Low throughput, semi-quantitative without rigorous controls.DC50, Dmax
Mass Spectrometry (Proteomics) Unbiased, global analysis of protein abundance.High-throughput, provides a global view of on- and off-target effects.Requires specialized equipment and expertise, complex data analysis.Fold change in protein abundance
HiBiT/NanoLuc Luciferase Assays Genetically encoded tags (HiBiT or NanoLuc) are fused to the target protein. Degradation leads to a loss of luminescence.[7]High-throughput, highly sensitive, allows for real-time kinetic measurements of degradation.[8]Requires genetic modification of cells, potential for tag to interfere with protein function.DC50, Dmax, kdeg
In-Cell Western Antibody-based detection of proteins in fixed, permeabilized cells in a microplate format.Higher throughput than traditional Western blotting, more quantitative.Requires specific antibodies and imaging equipment.DC50, Dmax
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between two antibodies binding to the target protein.Homogeneous assay format, high-throughput.Requires specific antibody pairs, potential for artifacts.DC50, Dmax

Detailed Experimental Protocols

Protocol 1: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to a vehicle-treated control.

Protocol 2: HiBiT Assay for Real-Time Degradation Kinetics
  • Cell Line Generation: Generate a stable cell line expressing the target protein endogenously tagged with the HiBiT peptide using CRISPR/Cas9-mediated genome editing.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate. Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein, to the wells. Add the PROTAC at various concentrations.

  • Luminescence Measurement: Measure luminescence at regular intervals over a desired time course using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a time-zero reading. Plot the percentage of remaining protein over time to determine the degradation rate (kdeg). Plot the endpoint luminescence at different PROTAC concentrations to determine the DC50 and Dmax values.[7]

Conclusion

The validation of PROTAC activity requires a multi-pronged approach, employing a variety of cellular assays to build a comprehensive understanding of a molecule's performance. By carefully selecting and executing these assays, researchers can effectively characterize their PROTACs, leading to the development of more potent and selective therapeutics for a wide range of diseases.

References

A Researcher's Guide to Ternary Complex Formation Assays for Piperazine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the formation of a stable ternary complex—comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ligase—is paramount for the successful design of potent protein degraders. This guide provides a comparative overview of key biophysical and cellular assays used to characterize the formation of these critical complexes, with a special focus on Proteolysis Targeting Chimeras (PROTACs) incorporating piperazine (B1678402) linkers.

Piperazine moieties are frequently incorporated into PROTAC linkers to impart conformational rigidity, which can pre-organize the molecule for optimal ternary complex formation.[1][][3] This rigidity, along with the potential for improved solubility and metabolic stability, makes piperazine-containing linkers a strategic choice in PROTAC design.[1][3][4] The assays detailed below provide the means to quantify the impact of such design choices on the initial and most critical step in the PROTAC mechanism of action: the formation of the ternary complex.

The PROTAC Mechanism of Action: A Signaling Pathway Overview

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[5] A PROTAC molecule acts as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.[7][8] The stability and geometry of the ternary complex are critical determinants of the efficiency of this process.[]

PROTAC_Pathway cluster_extracellular Cellular Environment cluster_intracellular Intracellular PROTAC Piperazine-Containing PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Marks POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Assay_Workflow cluster_SPR Surface Plasmon Resonance (SPR) Workflow cluster_NanoBRET NanoBRET™ Workflow (Live Cells) SPR_Start Start SPR1 Immobilize E3 Ligase on Sensor Chip SPR_Start->SPR1 SPR2 Inject PROTAC (Binary 1) Measure KD1 SPR1->SPR2 SPR3 Inject POI + PROTAC (Ternary) Measure KD,ternary SPR2->SPR3 SPR4 Calculate Cooperativity α = KD1 / KD,ternary SPR3->SPR4 SPR_End End SPR4->SPR_End NB_Start Start NB1 Co-transfect cells with NanoLuc®-POI and HaloTag®-E3 NB_Start->NB1 NB2 Add HaloTag® fluorescent ligand NB1->NB2 NB3 Treat with PROTAC dilution series NB2->NB3 NB4 Add NanoBRET™ substrate NB3->NB4 NB5 Measure Donor and Acceptor Emission NB4->NB5 NB6 Calculate BRET Ratio NB5->NB6 NB_End End NB6->NB_End

References

Assessing the Cellular Permeability of N-Boc-piperazine-C3-COOH PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As these molecules are designed to engage intracellular targets, their ability to efficiently cross the cell membrane is paramount. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in dictating its physicochemical properties, including permeability. This guide provides a comparative assessment of PROTACs featuring an N-Boc-piperazine-C3-COOH linker motif, benchmarking their permeability against alternative linker technologies.

The inclusion of a piperazine (B1678402) ring within the linker is a strategic approach to enhance the drug-like properties of PROTACs.[1][2] Piperazine can impart a degree of rigidity to the linker, which may be favorable for the formation of a stable ternary complex between the target protein and the E3 ligase.[1] Furthermore, the basic nature of the piperazine moiety can improve aqueous solubility and metabolic stability.[3] The this compound linker specifically provides a protected amine for synthetic versatility and a three-carbon carboxylic acid chain for conjugation. A notable example of its application is in the synthesis of PROTACs targeting the PD-1/PD-L1 pathway, such as the PD-1/PD-L1 degrader-1.

This guide will delve into the quantitative permeability data of piperazine-containing PROTACs in comparison to other linker types, detail the experimental protocols for assessing cellular permeability, and visualize the relevant biological pathways and experimental workflows.

Comparative Analysis of Cellular Permeability

The cellular permeability of PROTACs is typically evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a measure of passive diffusion across an artificial lipid membrane, while the Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells to model the intestinal barrier, accounting for both passive diffusion and active transport mechanisms.

The following tables summarize the permeability data for a BRD4-targeting PROTAC containing a piperazine moiety in its linker (PROTAC 1) and compare it with two other PROTACs (PROTAC 2 and PROTAC 3) with different linker structures.[4] This data serves as a valuable reference for understanding the potential permeability characteristics of PROTACs incorporating a piperazine-based linker.

Table 1: PAMPA Permeability Data [4]

PROTACLinker DescriptionApparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC 1 Contains a piperazine ring 0.24 ± 0.03
PROTAC 2Alternative flexible linkerNot Determined
PROTAC 3Alternative flexible linker0.08 ± 0.01

Table 2: Caco-2 Permeability Data [4]

PROTACLinker DescriptionPapp (A to B) (10⁻⁶ cm/s)Papp (B to A) (10⁻⁶ cm/s)Passive Permeability (Ppassive) (10⁻⁶ cm/s)
PROTAC 1 Contains a piperazine ring 0.92 ± 0.12 6.56 ± 0.04 2.45
PROTAC 2Alternative flexible linker0.24 ± 0.031.41 ± 0.210.58
PROTAC 3Alternative flexible linker0.07 ± 0.010.67 ± 0.070.22

Papp (A to B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side. Papp (B to A): Apparent permeability from the basolateral to the apical side. Ppassive: Calculated passive permeability.

Key Signaling Pathway: PD-1/PD-L1 Axis

PROTACs utilizing the this compound linker have been developed to target the degradation of PD-L1. The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance.

PD1_PDL1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR PI3K PI3K TCR->PI3K Activates CD28 CD28 CD28->PI3K Co-stimulates PD-1 PD-1 SHP2 SHP2 PD-1->SHP2 Recruits AKT AKT PI3K->AKT Activates T-Cell Activation T-Cell Activation AKT->T-Cell Activation SHP2->PI3K Inhibits T-Cell Inhibition T-Cell Inhibition SHP2->T-Cell Inhibition MHC MHC MHC->TCR Binds B7 B7 B7->CD28 Binds PD-L1 PD-L1 PD-L1->PD-1 Binds

Caption: The PD-1/PD-L1 signaling pathway in immune evasion by tumor cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for assessing the passive permeability of compounds.

  • Preparation of the Donor Plate: A filter plate with a PVDF membrane is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Compound Preparation: Test PROTACs are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Assay Assembly: The donor plate containing the test compounds is placed into an acceptor plate containing fresh buffer.

  • Incubation: The assembled plates are incubated at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant model of intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: The test PROTAC is added to the apical (upper) chamber, and the amount of compound that crosses the monolayer into the basolateral (lower) chamber is measured over time (e.g., 2 hours).

    • Basolateral to Apical (B-A) Transport: The test PROTAC is added to the basolateral chamber, and the amount of compound that crosses into the apical chamber is measured.

  • Sample Analysis: The concentration of the PROTAC in the samples from both chambers is quantified by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: The Papp values for both A-B and B-A transport are calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 is indicative of active efflux.

Experimental_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Assay Workflow p1 Prepare Donor Plate (Lipid Coating) p2 Add PROTAC Solution to Donor Wells p1->p2 p3 Assemble Donor and Acceptor Plates p2->p3 p4 Incubate at Room Temp p3->p4 p5 Quantify PROTAC (LC-MS/MS) p4->p5 p6 Calculate Papp p5->p6 c1 Culture Caco-2 Cells on Transwell Inserts c2 Verify Monolayer Integrity (TEER) c1->c2 c3 Perform Bidirectional Transport Assay c2->c3 c4 Quantify PROTAC (LC-MS/MS) c3->c4 c5 Calculate Papp and Efflux Ratio c4->c5

References

A Comparative Guide to In Vitro Stability Assays for PROTACs Featuring N-Boc-piperazine-C3-COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker is a critical component that significantly influences the PROTAC's physicochemical properties, cell permeability, and, crucially, its stability.[3][]

Linkers incorporating rigid cyclic structures, such as the N-Boc-piperazine-C3-COOH motif, are increasingly employed in PROTAC design.[5][6] Compared to flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers, piperazine-based linkers can enhance metabolic stability and provide conformational control, which may facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][6] This guide provides a comparative overview of key in vitro assays to evaluate the stability of PROTACs, with a focus on those utilizing the this compound linker, offering detailed protocols and data interpretation for drug development professionals.

PROTAC Mechanism of Action

PROTACs function as a molecular bridge to induce proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The stability of the PROTAC molecule itself is paramount for its efficacy and pharmacokinetic profile.

PROTAC_Mechanism cluster_0 Complex Formation cluster_1 Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) invis1 POI->invis1 E3 E3 Ligase E3->invis1 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation invis2 Proteasome->invis2 invis1->Ternary invis2->PROTAC Recycled

General pathway of PROTAC-mediated protein degradation.

Metabolic Stability in Liver Microsomes

Metabolic stability assays are crucial for predicting the in vivo half-life of a drug candidate. The liver is the primary site of drug metabolism, and human liver microsomes (HLM) contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[3]

Comparison with Alternatives:

  • Hepatocytes vs. Microsomes: While hepatocytes offer a more complete picture by including both Phase I and Phase II metabolic pathways and transporter effects, microsomal assays are higher-throughput, more cost-effective, and specifically isolate Phase I metabolism, which is often the primary route of clearance for many small molecules.[7][8]

  • Recombinant CYPs: Assays with individual recombinant CYP enzymes can pinpoint which specific enzyme is responsible for a PROTAC's metabolism but do not provide a comprehensive clearance rate.

Data Presentation: Representative Metabolic Stability Data

The following table illustrates hypothetical data comparing a PROTAC with a rigid N-Boc-piperazine linker to one with a flexible PEG linker. The rigid linker is expected to confer greater metabolic stability.

Compound ID Linker Type Incubation Time (min) % Parent Compound Remaining In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
PROTAC-A This compound0100> 6011.5
598.1
1592.5
3085.3
6072.4
PROTAC-B Flexible PEG4010025.845.2
580.2
1555.1
3022.7
604.9

Note: Data are representative and for illustrative purposes only.

Experimental Protocol: In Vitro Metabolic Stability in HLM[3][8]
  • Preparation:

    • Prepare a 10 mM stock solution of the test PROTAC in DMSO.

    • Prepare working solutions by diluting the stock in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4). The final DMSO concentration in the incubation should be ≤0.5%.

    • Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) and thaw on ice before use. Dilute to 1 mg/mL in phosphate buffer.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of the HLM solution and the PROTAC working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final PROTAC concentration is typically 1 µM.

    • Include control wells: a negative control without the NADPH system to check for chemical instability, and a positive control compound with known metabolic instability (e.g., Verapamil).

  • Quenching and Sample Preparation:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., Warfarin).

    • Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining PROTAC against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Plasma Stability

Evaluating a PROTAC's stability in plasma is essential to determine its susceptibility to degradation by plasma enzymes (e.g., proteases, esterases) before it reaches the target tissue. Poor plasma stability can severely limit a compound's in vivo efficacy.[9]

Comparison with Alternatives:

  • Buffer Stability vs. Plasma Stability: While assessing stability in a simple buffer (e.g., PBS) can identify inherent chemical instability, it does not account for enzymatic degradation that occurs in a biological matrix like plasma.

  • Whole Blood Stability: Whole blood stability assays are more complex but provide information on degradation in the presence of all blood components, including red blood cells. Plasma stability is often sufficient and a more common screening assay.

Data Presentation: Representative Plasma Stability Data

PROTACs containing linkers with ester bonds can be susceptible to hydrolysis by plasma esterases. The this compound linker, connected via amide bonds, is generally expected to be more stable.

Compound ID Linker Type Species Incubation Time (min) % Parent Compound Remaining Half-life (t½, min)
PROTAC-A This compoundHuman0100> 120
3099.2
6098.5
12097.1
PROTAC-C Ester-containingHuman010045.5
3058.3
6030.1
1208.8

Note: Data are representative and for illustrative purposes only.

Experimental Protocol: In Vitro Plasma Stability[9]
  • Preparation:

    • Prepare a 10 mM stock solution of the test PROTAC in DMSO.

    • Thaw pooled human plasma (or other species of interest) in a 37°C water bath and centrifuge to remove any cryoprecipitate.

    • Spike the test PROTAC into the plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<1%).

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • Include positive control compounds known to be stable and unstable in plasma.

  • Quenching and Sample Preparation:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

    • Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.

    • Vortex and centrifuge the samples at high speed.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent PROTAC concentration at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life by plotting the percentage remaining versus time.

General Workflow for In Vitro Stability Assays

The workflow for most in vitro stability assays follows a similar pattern of incubation, reaction termination, sample processing, and analysis.

Workflow prep 1. Reagent Preparation (PROTAC, Buffer, Matrix) incubate 2. Incubation (37°C, Time points) prep->incubate quench 3. Reaction Quenching (Cold Acetonitrile + IS) incubate->quench process 4. Sample Processing (Vortex, Centrifuge) quench->process analyze 5. LC-MS/MS Analysis (Quantify Parent PROTAC) process->analyze data 6. Data Analysis (Calculate t½, CLint) analyze->data

Standard workflow for in vitro stability assays.

Chemical Stability in Aqueous Buffers

Assessing chemical stability helps to distinguish between enzymatic degradation and inherent molecular instability. PROTACs can be susceptible to non-enzymatic degradation, such as hydrolysis, especially under different pH conditions that may be encountered in vivo (e.g., the stomach).[3]

Comparison with Alternatives: This assay is foundational. If a compound is unstable in a simple buffer, it will almost certainly be unstable in more complex biological matrices. It is a prerequisite for interpreting data from microsomal or plasma stability assays.

Data Presentation: Representative Chemical Stability Data
Compound ID Buffer Condition Incubation Time (hr) % Parent Compound Remaining Comments
PROTAC-A PBS, pH 7.40100Stable at neutral pH
299.5
499.1
2498.2
PROTAC-D PBS, pH 7.42497.5Stable at neutral pH
SGF*, pH 1.20100Unstable at low pH
0.565.1
133.8
210.5

*SGF: Simulated Gastric Fluid Note: Data are representative and for illustrative purposes only.

Experimental Protocol: Chemical Stability
  • Preparation:

    • Prepare buffers at various relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological conditions).

    • Prepare a 10 mM stock solution of the test PROTAC in DMSO.

    • Dilute the stock solution into the different buffers to a final concentration of 1-10 µM.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot from each solution.

    • Dilute the aliquot directly into a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis. No protein precipitation is required.

    • Quantify the remaining parent PROTAC concentration.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour sample and plot the results.

Conclusion

The in vitro stability of a PROTAC is a critical determinant of its potential as a therapeutic agent. A comprehensive evaluation using a panel of assays—including microsomal, plasma, and chemical stability—is essential. For PROTACs incorporating the this compound linker, the inherent rigidity of the piperazine (B1678402) moiety is hypothesized to confer enhanced metabolic stability compared to more flexible linkers. The protocols and comparative data frameworks provided in this guide offer researchers a robust methodology to test this hypothesis, enabling the selection and optimization of PROTAC candidates with favorable drug-like properties for further development.

References

A Comparative Analysis of Piperazine-Based Linkers of Varying Lengths in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant in the efficacy of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). Among the various linker types, those incorporating a piperazine (B1678402) moiety have garnered significant attention due to their ability to impart conformational rigidity and favorable physicochemical properties.[1][] This guide provides a comparative study of piperazine-based linkers of different lengths, focusing on their impact on the degradation of target proteins. Experimental data from a study on BRD4-targeting PROTACs is presented, alongside detailed experimental protocols to support the rational design and evaluation of these molecules.

The Influence of Linker Length on PROTAC Efficacy

The length and composition of the linker in a PROTAC are pivotal for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1][3] The piperazine ring within the linker structure enhances rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1] Furthermore, the basic nature of the piperazine moiety can improve solubility and permeability, key aspects of drug-like properties.[][3]

A study on BRD4-targeting PROTACs, which utilize a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase, demonstrates the profound impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).[1] The data clearly indicates that an optimal linker length is crucial for efficient ternary complex formation and subsequent potent degradation of the target protein.[1]

Data Presentation: Quantitative Comparison of BRD4-Targeting PROTACs

The following table summarizes the experimental data for a series of BRD4-targeting PROTACs with piperazine-containing linkers of varying lengths.

CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
Compound 3212>1000<20
Compound 331412085
Compound 34 15 21 >95
Compound 35174590

Data sourced from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs".[1]

As the data illustrates, the PROTAC with a 15-atom piperazine-containing linker (Compound 34) exhibited the highest potency and efficacy in degrading BRD4, highlighting a clear structure-activity relationship with respect to linker length.[1]

Mandatory Visualization

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Released Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of Piperazine- Based Linkers of Varying Lengths Conjugation Conjugation to Target Binder and E3 Ligase Ligand Synthesis->Conjugation Purification Purification and Characterization (HPLC, LC-MS, NMR) Conjugation->Purification PROTAC_Treatment Treat Cells with Varying Concentrations of PROTACs Purification->PROTAC_Treatment Cell_Culture Culture Target Cell Line (e.g., THP-1, HeLa) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis for Target Protein Levels Cell_Lysis->Western_Blot Data_Quantification Densitometry and Quantification of Protein Bands Western_Blot->Data_Quantification DC50_Dmax Calculation of DC50 and Dmax (Dose-Response Curves) Data_Quantification->DC50_Dmax

References

A Comparative Guide to the Structural Validation of PROTAC Ternary Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on their ability to induce the formation of a stable and productive ternary complex, comprising the PROTAC molecule, the target protein, and an E3 ubiquitin ligase. The structural integrity and dynamics of this complex are paramount to achieving efficient ubiquitination and subsequent degradation of the target protein. This guide provides a comparative overview of the key experimental techniques used to validate and characterize PROTAC ternary complexes, supported by experimental data and detailed protocols.

Biophysical Techniques for Confirming Ternary Complex Formation

Biophysical assays are fundamental in confirming the formation of the ternary complex in solution and quantifying the binding affinities and cooperativity of the interactions.

A variety of biophysical methods are available to characterize the formation of PROTAC-induced ternary complexes in solution. These techniques are crucial for measuring the binding affinity and cooperativity of the system.

Table 1: Comparison of Biophysical Techniques

TechniquePrincipleTypical ThroughputKey Parameters MeasuredAdvantagesLimitations
Surface Plasmon Resonance (SPR) Immobilization of one binding partner and flowing the others over the surface to measure binding kinetics.MediumK_D, k_on, k_offReal-time kinetic data, high sensitivity.Requires immobilization, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules.LowK_D, ΔH, ΔS, StoichiometryLabel-free, provides full thermodynamic profile.High sample consumption, low throughput.
MicroScale Thermophoresis (MST) Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient.HighK_DLow sample consumption, fast.Requires fluorescent labeling.
Fluorescence Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorophores on different proteins upon complex formation.HighProximity, relative bindingHigh sensitivity, can be used in cells.Requires labeling, distance-dependent.
Biolayer Interferometry (BLI) Measures the change in the interference pattern of light reflected from a biosensor tip upon binding.HighK_D, k_on, k_offReal-time data, high throughput.Requires immobilization, less sensitive than SPR.
Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a widely used technique to measure the binding kinetics and affinity of ternary complex formation.

Objective: To determine the binding affinity and kinetics of the target protein and E3 ligase to a PROTAC.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Target protein, E3 ligase, PROTAC

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization: Immobilize the target protein or E3 ligase onto the sensor chip surface using amine coupling.

  • Binding Analysis:

    • Inject a series of concentrations of the first binding partner (e.g., PROTAC) over the immobilized surface and measure the binding response.

    • Regenerate the surface.

    • Premix the PROTAC with a constant concentration of the second binding partner (e.g., E3 ligase) and inject a series of concentrations of this mixture over the immobilized surface.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).

Workflow for Ternary Complex Validation cluster_biophysical Biophysical Characterization cluster_structural Structural Determination cluster_cellular Cellular Assays SPR SPR Ternary_Complex_Formation Ternary Complex Formation SPR->Ternary_Complex_Formation Optimization ITC ITC ITC->Ternary_Complex_Formation Optimization MST MST MST->Ternary_Complex_Formation Optimization FRET FRET FRET->Ternary_Complex_Formation Optimization BLI BLI BLI->Ternary_Complex_Formation Optimization XRay X-ray Crystallography Validated_Complex Validated Ternary Complex XRay->Validated_Complex CryoEM Cryo-EM CryoEM->Validated_Complex NMR NMR Spectroscopy NMR->Validated_Complex Degradation Degradation Assays (e.g., Western Blot) Ubiquitination Ubiquitination Assays PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Ternary_Complex_Formation Ternary_Complex_Formation->SPR Confirmation & Kinetics Ternary_Complex_Formation->ITC Confirmation & Kinetics Ternary_Complex_Formation->MST Confirmation & Kinetics Ternary_Complex_Formation->FRET Confirmation & Kinetics Ternary_Complex_Formation->BLI Confirmation & Kinetics Ternary_Complex_Formation->XRay High-Resolution Structure Ternary_Complex_Formation->CryoEM High-Resolution Structure Ternary_Complex_Formation->NMR High-Resolution Structure Validated_Complex->Degradation Functional Validation Validated_Complex->Ubiquitination Functional Validation

Figure 1: A generalized workflow illustrating the stages of PROTAC ternary complex validation.

Structural Biology Techniques for High-Resolution Analysis

While biophysical methods confirm complex formation, structural biology techniques provide high-resolution insights into the atomic details of the ternary complex, guiding structure-based drug design.

Table 2: Comparison of Structural Biology Techniques

TechniquePrincipleResolutionKey Information ProvidedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a crystal of the complex.~1.5-3.5 ÅAtomic coordinates, protein-protein and protein-ligand interactions.High resolution, well-established.Requires well-diffracting crystals, potential for crystal packing artifacts.
Cryo-Electron Microscopy (Cryo-EM) Imaging of frozen-hydrated single particles of the complex.~2.5-4 ÅOverall architecture, domain arrangements, can resolve heterogeneity.No need for crystals, can study large complexes.Lower resolution for smaller complexes, computationally intensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei in the complex.N/ABinding interfaces, conformational changes in solution, dynamics.Provides information on dynamics in solution.Limited to smaller complexes (<50 kDa), requires isotopic labeling.
Experimental Protocol: X-ray Crystallography

X-ray crystallography remains a gold standard for obtaining high-resolution structural information of PROTAC ternary complexes.

Objective: To determine the three-dimensional structure of the PROTAC-mediated ternary complex.

Materials:

  • Purified target protein, E3 ligase, and PROTAC

  • Crystallization screens and plates

  • X-ray diffractometer and synchrotron beamline access

Procedure:

  • Complex Formation: Mix the target protein, E3 ligase, and PROTAC in a 1:1:1 molar ratio. It is often beneficial to have a slight excess of the PROTAC.

  • Purification: Purify the ternary complex using size-exclusion chromatography to separate it from unbound components.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion methods (sitting or hanging drop).

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data, solve the phase problem (e.g., by molecular replacement), and build and refine the atomic model of the ternary complex.

PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitination Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 2: Signaling pathway of PROTAC-mediated protein degradation.

Cellular and Functional Validation

Ultimately, the structural and biophysical validation of the ternary complex must translate to cellular activity.

Table 3: Key Cellular Assays

AssayPrincipleKey ReadoutPurpose
Western Blot Immunodetection of the target protein in cell lysates.Decrease in target protein levels.To confirm PROTAC-induced degradation of the target protein.
In-Cell Ubiquitination Assays Immunoprecipitation of the target protein followed by immunoblotting for ubiquitin.Increase in ubiquitinated target protein.To demonstrate that the PROTAC induces ubiquitination of the target.
Cell Viability/Proliferation Assays Measurement of cell metabolic activity or number.Change in cell viability or growth.To assess the functional consequence of target protein degradation.
Experimental Protocol: Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC and vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-range of the PROTAC for a specified time course (e.g., 2-24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.

Conclusion

The robust validation of PROTAC ternary complexes requires a multi-pronged approach, integrating biophysical, structural, and cellular techniques. Biophysical assays are essential for initial confirmation and quantification of complex formation, while high-resolution structural methods like X-ray crystallography and cryo-EM provide the atomic details necessary for rational drug design. Finally, cellular assays are critical to ensure that the formation of a structurally sound ternary complex translates into the desired biological outcome of target protein degradation. The choice of techniques will depend on the specific PROTAC system, the available resources, and the questions being addressed.

Safety Operating Guide

Proper Disposal of N-Boc-piperazine-C3-COOH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of N-Boc-piperazine-C3-COOH, a common PROTAC linker used in drug development and chemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound and its parent compound, N-Boc-piperazine, are considered hazardous substances. They can cause irritation to the skin, eyes, and respiratory system. Furthermore, as a combustible solid, it can form explosive dust mixtures in the air. Proper handling and disposal are therefore mandatory to mitigate these risks.

I. Personal Protective Equipment (PPE) and Hazard Summary

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE. A summary of the key hazards is provided in the table below.

Hazard CategoryDescriptionRecommended PPE
Skin Irritation Causes skin irritation.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation Causes serious eye irritation.Safety goggles or a face shield.[1][2]
Respiratory Irritation May cause respiratory irritation.Dust mask or respirator, especially when handling powders.[1][3]
Combustibility Combustible solid; dust may form explosive mixtures with air.Use non-sparking tools and avoid creating dust clouds.[1][3]

II. Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to be followed sequentially to ensure safety and compliance.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containers with "this compound Waste" and include the relevant hazard symbols.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and sealable container for collecting the waste.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The storage area should be clearly marked as a hazardous waste accumulation point.

Step 3: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Dry Spill: Gently sweep or vacuum the spilled solid, avoiding dust generation. Use dry clean-up procedures.[3]

    • Wet Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and then shovel the material into the waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Step 4: Final Disposal

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Handover: Transfer the sealed and labeled waste container to your institution's designated hazardous waste management personnel for final disposal at an approved waste disposal plant.[2][5]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Waste Identification & Segregation B Step 2: Waste Collection & Storage A->B C Spill Occurs? B->C D Step 3: Spill Management C->D Yes E Step 4: Final Disposal (Handover to Waste Management) C->E No D->B F F E->F End of Process

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to provide a clear and actionable protocol for the proper disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can maintain a safe working environment and ensure regulatory compliance. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for N-Boc-piperazine-C3-COOH, a PROTAC linker used in drug development research.[1] The following procedures are designed for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Adherence to proper PPE protocols is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles. Standard safety glasses are insufficient.[4]
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).[4][5]Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[4]
Body Protection A lab coat or chemical-resistant apron.[4]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[4]Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[4]

Operational Plan: Safe Handling Procedures

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Work in Fume Hood prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Avoid Dust/Aerosol Generation prep3->handle1 handle2 Careful Transfer of Solid handle1->handle2 handle3 Wash Hands After Handling handle2->handle3 disp1 Segregate Chemical Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Approved Plant disp2->disp3

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

    • Ensure that a safety shower and an eyewash station are easily accessible.[4]

    • Assemble and inspect all required PPE for any damage before use.[4]

  • Handling:

    • Wear all PPE as specified in Table 1.

    • Avoid generating dust or aerosols during handling and transfer of the solid material.[2][4]

    • After handling, even if gloves were worn, thoroughly wash your hands with soap and water.[2][4]

    • Do not eat, drink, or smoke in the handling area.[2]

  • In Case of Exposure:

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, keeping the eyelids open.[4] Seek immediate medical attention.

    • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste material, including unused product and contaminated items (e.g., gloves, wipes), in a designated and properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2]

  • Approved Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant.[3][6] Do not discharge into sewers or waterways.[2]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.